Product packaging for 2-Methyl-5-nitrobenzothiazole(Cat. No.:CAS No. 2941-66-4)

2-Methyl-5-nitrobenzothiazole

Cat. No.: B1346598
CAS No.: 2941-66-4
M. Wt: 194.21 g/mol
InChI Key: VEWGTWPJKSPGCD-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzothiazole is a useful research compound. Its molecular formula is C8H6N2O2S and its molecular weight is 194.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2S B1346598 2-Methyl-5-nitrobenzothiazole CAS No. 2941-66-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWGTWPJKSPGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9062722
Record name Benzothiazole, 2-methyl-5-nitro-
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Molecular Weight

194.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-66-4
Record name 2-Methyl-5-nitrobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2941-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzothiazole, 2-methyl-5-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzothiazole, 2-methyl-5-nitro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzothiazole, 2-methyl-5-nitro-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitrobenzothiazole, a valuable heterocyclic compound, utilizing 2,4-dinitrochlorobenzene as a starting material. This document details the experimental protocol, presents key quantitative data, and elucidates the underlying reaction mechanism.

Introduction

This compound is a significant scaffold in medicinal chemistry and material science. Its synthesis from readily available precursors is of considerable interest. This guide focuses on a specific and efficient method starting from 2,4-dinitrochlorobenzene and thioacetamide. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Experimental Protocol

The following experimental procedure is adapted from established synthetic methods.[1]

Materials:

  • 2,4-dinitrochlorobenzene

  • Thioacetamide

  • Sulpholane (Tetrahydrothiophene 1,1-dioxide)

  • Ethanol

  • Water

Equipment:

  • Reaction flask equipped with a stirrer and heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane is prepared in a suitable reaction flask.

  • The mixture is heated to 100°C with continuous stirring.

  • The reaction is maintained at this temperature for a duration of 1 hour.

  • After 1 hour, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is then clarified by filtration to remove any solid impurities.

  • To the filtrate, 200 ml of water is added, which will cause the product to precipitate.

  • The precipitated solid is collected by suction filtration and washed thoroughly with water.

  • The collected solid is then dried.

  • For further purification, the crude product can be recrystallized from ethanol.

Data Presentation

The following table summarizes the key quantitative data associated with this synthesis.

ParameterValueReference
Reactants
2,4-dinitrochlorobenzene10.13 g[1]
Thioacetamide15 g[1]
Sulpholane (solvent)50 ml[1]
Reaction Conditions
Temperature100 °C[1]
Time1 hour[1]
Product Information
Product NameThis compound
Molecular FormulaC₈H₆N₂O₂S
Molecular Weight194.21 g/mol
AppearanceYellow to orange crystalline solid
Melting Point (recrystallized)133 °C[1]
Yield
Crude Yield6.02 g[1]

Reaction Mechanism and Pathway

The synthesis of this compound from 2,4-dinitrochlorobenzene and thioacetamide is proposed to proceed through a two-step mechanism: nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization and dehydration.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The reaction is initiated by the nucleophilic attack of the sulfur atom of thioacetamide on the carbon atom bearing the chlorine in 2,4-dinitrochlorobenzene. The presence of two electron-withdrawing nitro groups (-NO₂) at the ortho and para positions to the chlorine atom significantly activates the aromatic ring for nucleophilic attack. This attack leads to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The subsequent departure of the chloride ion results in the formation of an S-(2,4-dinitrophenyl)thioacetimidate intermediate.

Step 2: Intramolecular Cyclization and Dehydration

The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thioacetimidate moiety attacks the ortho-nitro-substituted carbon of the dinitrophenyl ring, leading to the formation of a cyclic intermediate. This is followed by the elimination of a molecule of nitrous acid (or a related nitrogen-containing species) and a molecule of water (dehydration) to yield the final aromatic this compound.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2,4-Dinitrochlorobenzene I1 Meisenheimer Complex R1->I1 + Thioacetamide R2 Thioacetamide R2->I1 I2 S-(2,4-dinitrophenyl)thioacetimidate I1->I2 - Cl⁻ I3 Cyclic Intermediate I2->I3 Intramolecular Cyclization P1 This compound I3->P1 - H₂O, - HNO₂ Experimental_Workflow start Start mix Mix 2,4-dinitrochlorobenzene, thioacetamide, and sulpholane start->mix heat Heat to 100°C for 1 hour mix->heat cool Cool to room temperature heat->cool clarify Clarify by filtration cool->clarify precipitate Add water to precipitate product clarify->precipitate filter_wash Filter and wash with water precipitate->filter_wash dry Dry the crude product filter_wash->dry recrystallize Recrystallize from ethanol (optional) dry->recrystallize end End dry->end Crude Product recrystallize->end

References

In-Depth Technical Guide to CAS Number 2941-66-4: 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound identified by CAS number 2941-66-4, which is 2-Methyl-5-nitrobenzothiazole . This document consolidates critical data on its physicochemical properties, synthesis, spectroscopic characterization, and known biological activities, with a focus on its potential applications in research and drug development.

This compound is an organic compound featuring a benzothiazole core, which is a bicyclic system composed of a benzene ring fused to a thiazole ring. Specifically, this molecule is characterized by a methyl group at the 2-position and a nitro group at the 5-position of the benzothiazole framework.[1] It is typically a yellow to orange crystalline solid.[1] The presence of the nitro group and the benzothiazole scaffold makes it a compound of interest for various chemical transformations and biological applications, particularly in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1]

Physicochemical and Spectroscopic Characterization

A summary of the key physicochemical and spectroscopic data for this compound is presented below.

Physicochemical Properties
PropertyValueReference
CAS Number 2941-66-4[1][2][3][4]
Molecular Formula C₈H₆N₂O₂S[1][2][3][4]
Molecular Weight 194.21 g/mol [1][2][3][4]
Appearance Yellow to orange crystalline solid[1]
Melting Point 134-137 °C[3]
IUPAC Name 2-methyl-5-nitro-1,3-benzothiazole[2]
InChI Key VEWGTWPJKSPGCD-UHFFFAOYSA-N[3]
SMILES CC1=NC2=C(S1)C=C(C=C2)--INVALID-LINK--[O-][2]
Spectroscopic Data

While a complete set of publicly available raw spectra for this compound is limited, the following table summarizes the expected and reported spectroscopic characteristics based on its structure and data from related compounds.

SpectrumKey Features
¹H NMR Expected aromatic protons in the range of 7.5-8.5 ppm. A singlet for the methyl group protons around 2.8 ppm.
¹³C NMR A reference to a ¹³C NMR spectrum is available on PubChem.[2] Expected signals for aromatic carbons between 120-155 ppm, a signal for the methyl carbon around 20 ppm, and a signal for the C=N carbon around 165 ppm.
IR (Infrared) Characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=N stretching vibration around 1640 cm⁻¹.[5]
Mass Spec (MS) Expected molecular ion peak (M⁺) at m/z 194. Fragmentation may involve the loss of the nitro group (NO₂) and cleavage of the thiazole ring.[6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is described in U.S. Patent 4,808,723.[7] The following is a representative protocol based on this patent.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Thioacetamide

  • Sulpholane

  • Ethanol

  • Water

Procedure:

  • A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane is prepared in a suitable reaction vessel.

  • The mixture is heated to 100 °C and stirred at this temperature for 1 hour.

  • After 1 hour, the reaction mixture is allowed to cool to room temperature.

  • The cooled mixture is clarified by filtration to remove any insoluble impurities.

  • To the filtrate, 200 ml of water is added to precipitate the crude product.

  • The solid precipitate is collected by suction filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from ethanol to yield this compound with a melting point of 133 °C.[7]

Experimental Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up cluster_purification Purification 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Heat to 100 °C Heat to 100 °C 2,4-Dinitrochlorobenzene->Heat to 100 °C Thioacetamide Thioacetamide Thioacetamide->Heat to 100 °C Sulpholane (solvent) Sulpholane (solvent) Sulpholane (solvent)->Heat to 100 °C Stir for 1 hour Stir for 1 hour Heat to 100 °C->Stir for 1 hour Cool to RT Cool to RT Stir for 1 hour->Cool to RT Clarify by filtration Clarify by filtration Cool to RT->Clarify by filtration Precipitate with water Precipitate with water Clarify by filtration->Precipitate with water Filter and wash Filter and wash Precipitate with water->Filter and wash Dry Dry Filter and wash->Dry Recrystallize from Ethanol Recrystallize from Ethanol Dry->Recrystallize from Ethanol Crude Product This compound This compound Recrystallize from Ethanol->this compound Pure Product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Benzothiazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated that benzothiazole-based compounds can induce apoptosis in various cancer cell lines.[8][9][10][11] A key mechanism of action for many of these derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12][13] EGFR is a crucial protein in signal transduction pathways that regulate cell proliferation, and its overexpression is common in many cancers.[13]

The inhibition of EGFR by benzothiazole derivatives can trigger the intrinsic (mitochondrial) pathway of apoptosis.[8][9][11] This pathway is characterized by the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c.[9] Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are executioner proteins that dismantle the cell.[9] This process is regulated by the Bcl-2 family of proteins, with benzothiazole derivatives shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.[9]

Furthermore, the anticancer effects of benzothiazole derivatives have been linked to the modulation of downstream signaling pathways, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[12][14]

EGFR-Mediated Apoptosis Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras STAT3 STAT3 EGFR->STAT3 Benzothiazole This compound (and derivatives) Benzothiazole->EGFR Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 mTOR->Bcl2 Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Bcl2 Activates STAT3->Bcl2 Activates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Bax Bax Bcl2->Bax Inhibits Bax->Mitochondrion Promotes permeabilization Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

EGFR signaling and apoptosis induction by benzothiazoles.
Antimicrobial Activity

Derivatives of this compound are also being investigated for their antimicrobial properties. The benzothiazole nucleus is a key structural component in various compounds that exhibit activity against a range of bacteria and fungi. The specific mechanisms of antimicrobial action are still under investigation but may involve the inhibition of essential enzymes or disruption of cell wall synthesis in microorganisms.

Conclusion

This compound (CAS 2941-66-4) is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals, particularly in the area of oncology. Its benzothiazole core serves as a valuable scaffold for the design of potent EGFR inhibitors that can induce apoptosis in cancer cells through the mitochondrial pathway. Further research into the structure-activity relationships of its derivatives and their specific interactions with biological targets will be crucial for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this promising compound.

References

physical and chemical properties of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-5-nitrobenzothiazole. It includes a summary of its key attributes, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzothiazole scaffold, which is a fusion of benzene and thiazole rings. Key structural characteristics include a methyl group at the 2-position and a nitro group at the 5-position.[1] This compound typically presents as a yellow to orange crystalline solid and demonstrates moderate solubility in organic solvents.[1]

The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the benzothiazole ring system, making the compound a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1] The nitro group also makes it susceptible to nucleophilic substitution reactions.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂S[1][2][3]
Molecular Weight 194.21 g/mol [2][3]
CAS Number 2941-66-4[2][3]
Appearance Yellow to orange crystalline solid[1]
Melting Point 134-137 °C
Boiling Point Not available
Density Not available
Solubility Moderately soluble in organic solvents[1]

Spectral Data

Table 2: Predicted Spectral Data for this compound

Technique Predicted Peaks/Signals
¹H NMR Aromatic protons (3H, complex multiplet, ~δ 7.5-8.5 ppm), Methyl protons (3H, singlet, ~δ 2.8 ppm)
¹³C NMR Aromatic and thiazole carbons (~δ 120-160 ppm), Methyl carbon (~δ 20 ppm)
IR (Infrared) Spectroscopy ~1520 cm⁻¹ and ~1340 cm⁻¹ (NO₂ asymmetric and symmetric stretching), ~1600 cm⁻¹ (C=N stretching), ~3100-3000 cm⁻¹ (aromatic C-H stretching)
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 194. Fragments corresponding to the loss of NO₂ (m/z = 148) and other characteristic fragments.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.

Synthesis of this compound

This protocol is adapted from a known synthetic route.

dot

Synthesis reagents 2,4-Dinitrochlorobenzene + Thioacetamide + Sulpholane reaction Heat to 100°C Stir for 1 hour reagents->reaction 1 workup Cool to room temperature Clarify mixture Add water reaction->workup 2 isolation Filter the solid Wash with water Dry workup->isolation 3 product Crude this compound isolation->product 4

Synthesis workflow for this compound.

Materials:

  • 2,4-Dinitrochlorobenzene

  • Thioacetamide

  • Sulpholane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.

  • Heat the mixture to 100°C and stir at this temperature for 1 hour.

  • After 1 hour, remove the heat source and allow the mixture to cool to room temperature.

  • Clarify the mixture by filtration to remove any insoluble byproducts.

  • To the filtrate, add a significant volume of deionized water to precipitate the crude product.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with copious amounts of deionized water to remove any remaining sulpholane and other water-soluble impurities.

  • Dry the collected solid, yielding crude this compound.

Purification by Recrystallization

dot

Recrystallization crude Crude Product dissolve Dissolve in minimum hot ethanol crude->dissolve cool Cool slowly to room temperature dissolve->cool ice_bath Cool in ice bath cool->ice_bath filter Vacuum filter crystals ice_bath->filter wash Wash with cold ethanol filter->wash dry Dry the crystals wash->dry pure Pure this compound dry->pure

Recrystallization workflow for purification.

Materials:

  • Crude this compound

  • Ethanol (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a small amount of ethanol and heat the mixture on a hot plate with gentle swirling.

  • Continue adding small portions of hot ethanol until the solid just dissolves.

  • Remove the flask from the hot plate and allow it to cool slowly to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Dry the crystals to obtain pure this compound.

Characterization by Melting Point Determination

dot

MeltingPoint sample Dry, powdered sample load Load sample into capillary tube (2-3 mm) sample->load place Place in Mel-Temp apparatus load->place heat_fast Rapidly heat to ~20°C below expected MP place->heat_fast heat_slow Heat slowly (1-2°C/min) heat_fast->heat_slow observe Record temperature range from first liquid to complete melting heat_slow->observe result Melting Point Range observe->result

Workflow for melting point determination.

Materials:

  • Purified this compound

  • Capillary tubes

  • Melting point apparatus (e.g., Mel-Temp)

Procedure:

  • Ensure the purified sample is completely dry and finely powdered.

  • Load a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat rapidly to a temperature about 20°C below the expected melting point (around 115°C).

  • Decrease the heating rate to 1-2°C per minute.

  • Carefully observe the sample. Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Potential Applications and Further Research

This compound serves as a key building block in organic synthesis. Its derivatives have been explored for various applications, including:

  • Dyes and Pigments: The benzothiazole core is a common feature in many commercial dyes.

  • Pharmaceuticals: Benzothiazole derivatives have shown a wide range of biological activities, and this compound can be a precursor to novel therapeutic agents.

  • Agrochemicals: Certain benzothiazole compounds exhibit herbicidal or fungicidal properties.

Further research into the biological activities of this compound and its derivatives could lead to the discovery of new drug candidates. Elucidation of its precise spectral characteristics through experimental analysis is also a crucial next step for its full characterization.

References

Solubility of 2-Methyl-5-nitrobenzothiazole in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-5-nitrobenzothiazole in various organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on providing detailed experimental protocols for determining the solubility of this compound, alongside illustrative data presented in a structured format. This guide is intended to equip researchers with the necessary methodologies to generate precise and reliable solubility data for their specific applications.

Introduction to this compound and its Solubility

This compound is a heterocyclic aromatic compound with the chemical formula C₈H₆N₂O₂S.[1][2] Its structure, featuring a benzothiazole core substituted with a methyl and a nitro group, suggests a moderate to low polarity. As a crystalline solid, its solubility is a critical parameter in various applications, including pharmaceutical development, synthesis of dyes, and agrochemicals.[3] The principle of "like dissolves like" suggests that this compound will exhibit higher solubility in organic solvents with similar polarity. Nitro-substituted benzothiazole derivatives are generally known to have poor aqueous solubility.[4]

Data Presentation: Illustrative Solubility of this compound

The following tables present illustrative quantitative solubility data for this compound in a selection of common organic solvents at various temperatures. It is crucial to note that this data is hypothetical and intended for demonstrative purposes only. Researchers are strongly encouraged to determine the solubility experimentally using the protocols outlined in the subsequent sections.

Table 1: Illustrative Solubility of this compound at 25°C (298.15 K)

SolventSolvent Polarity (Dielectric Constant)Illustrative Solubility (g/L)Illustrative Molar Solubility (mol/L)
Hexane1.88< 0.1< 0.0005
Toluene2.381.50.0077
Dichloromethane8.935.00.0257
Acetone20.78.20.0422
Ethanol24.53.50.0180
Methanol32.72.10.0108
Dimethyl Sulfoxide (DMSO)46.7> 50> 0.257

Table 2: Illustrative Temperature Dependence of this compound Solubility in Ethanol

Temperature (°C)Temperature (K)Illustrative Solubility (g/L)Illustrative Molar Solubility (mol/L)
10283.151.80.0093
25298.153.50.0180
40313.156.20.0319
60333.1512.50.0644

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental for any research involving this compound. The following are detailed protocols for two widely used and reliable methods for determining the solubility of a crystalline solid in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of glass vials, each containing a known volume (e.g., 5.0 mL) of the desired organic solvent. The presence of excess solid is essential to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator and agitate them for a sufficient period (e.g., 24-48 hours) to reach equilibrium. The equilibration time should be determined experimentally by analyzing samples at different time points until the concentration plateaus.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to match the equilibration temperature, ensuring no solid particles are transferred.

    • Transfer the supernatant to a pre-weighed, dry container (e.g., a glass beaker or evaporating dish).

  • Solvent Evaporation and Mass Determination:

    • Evaporate the solvent from the supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.

    • Weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container is the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of supernatant taken (L))

UV-Vis Spectrophotometry Method

This method is suitable if this compound exhibits significant absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range. The concentration of the dissolved solute is determined by measuring its absorbance and using a pre-established calibration curve.

Methodology:

  • Determination of Maximum Absorbance Wavelength (λmax):

    • Prepare a dilute solution of this compound in the desired solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear and pass through the origin, following the Beer-Lambert Law.

  • Preparation of Saturated Solution and Sample Analysis:

    • Prepare a saturated solution of this compound as described in the gravimetric method (steps 1 and 2).

    • Carefully withdraw a small, known volume of the clear supernatant.

    • Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mol/L).

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the solubility determination methods described above.

G cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 sep1 Cease agitation and allow solid to settle prep3->sep1 sep2 Withdraw a known volume of clear supernatant sep1->sep2 analysis1 Transfer supernatant to a pre-weighed container sep2->analysis1 analysis2 Evaporate solvent completely analysis1->analysis2 analysis3 Cool in desiccator and weigh the container with solute analysis2->analysis3 calc1 Calculate mass of dissolved solute analysis3->calc1 calc2 Calculate solubility (g/L) calc1->calc2

Caption: Experimental Workflow for Gravimetric Solubility Determination.

G cluster_setup Initial Setup cluster_prep Preparation of Saturated Solution cluster_analysis UV-Vis Analysis cluster_calc Calculation setup1 Determine λmax of this compound setup2 Prepare and measure standard solutions setup1->setup2 setup3 Generate calibration curve (Abs vs. Conc) setup2->setup3 calc1 Determine concentration from calibration curve setup3->calc1 prep1 Add excess solute to solvent and equilibrate prep2 Separate clear supernatant prep1->prep2 analysis1 Dilute supernatant to be in linear range prep2->analysis1 analysis2 Measure absorbance of diluted sample at λmax analysis1->analysis2 analysis2->calc1 calc2 Calculate original concentration considering dilution calc1->calc2 calc3 Express solubility (g/L or mol/L) calc2->calc3

Caption: Experimental Workflow for UV-Vis Spectrophotometric Solubility Determination.

References

Spectroscopic Profile of 2-Methyl-5-nitrobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-Methyl-5-nitrobenzothiazole. Due to the limited availability of directly published complete experimental spectra for this specific molecule, this guide presents a combination of data reported for closely related analogs and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Chemical Structure and Properties

IUPAC Name: 2-methyl-5-nitro-1,3-benzothiazole[1] Molecular Formula: C₈H₆N₂O₂S[1] Molecular Weight: 194.21 g/mol [1] CAS Number: 2941-66-4

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.8Singlet3H-CH₃
~7.8Doublet1HAr-H
~8.2Doublet of doublets1HAr-H
~8.8Doublet1HAr-H

Note: Predicted values are based on the analysis of structurally similar nitroaromatic and benzothiazole compounds.

Table 2: Reported ¹³C NMR Spectroscopic Data for a Related Benzothiazole Derivative

Chemical Shift (δ) ppmAssignment
55.21, 55.79-OCH₃
110.07, 113.34, 113.99, 116.58, 116.74Ar-C
121.51, 122.52, 124.22Ar-C
131.40, 140.71, 152.95, 156.05, 158.25Ar-C (quaternary)
171.39C=N

Data from a study on N-(3,4-dimethoxybenzylidene)-6-nitrobenzo[d]thiazol-2-amine, a related nitrobenzothiazole derivative.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch (-CH₃)
~1600-1450Medium to StrongAromatic C=C skeletal vibrations
~1550 and ~1350StrongAsymmetric and symmetric NO₂ stretch
~1620MediumC=N stretch of the thiazole ring

Note: These are characteristic absorption regions for the functional groups present in the molecule.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
194[M]⁺ (Molecular Ion)
178[M - O]⁺
164[M - NO]⁺
148[M - NO₂]⁺
134[M - NO₂ - CH₂]⁺ or [M - C₂H₄O₂]⁺
108[C₆H₄S]⁺

Note: Fragmentation patterns are predicted based on the common fragmentation of nitroaromatic compounds and benzothiazole derivatives.[4][5]

Experimental Protocols

Detailed experimental methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation and Parameters: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. For ¹H NMR, a typical spectral width of 0-10 ppm is used, with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is employed, often with proton decoupling to simplify the spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). Electron Impact (EI) is a common ionization technique for such compounds.

Instrumentation and Parameters: In a typical EI-MS experiment, the sample is bombarded with electrons at an energy of 70 eV. The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). The detector records the abundance of each fragment.

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_data Data Interpretation Synthesis Synthesis of 2-Methyl-5- nitrobenzothiazole Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Sample for NMR IR IR Spectroscopy Purification->IR Sample for IR MS Mass Spectrometry Purification->MS Sample for MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: General workflow for the synthesis and spectroscopic characterization.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation and purity assessment, it is imperative to acquire and interpret the full experimental spectra of a synthesized and purified sample.

References

Potential Biological Activity of 2-Methyl-5-nitrobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitrobenzothiazole is a heterocyclic organic compound with a molecular formula of C₈H₆N₂O₂S.[1][2] While comprehensive biological data for this specific molecule is not extensively documented in publicly available literature, the benzothiazole scaffold, particularly when substituted with a nitro group, is a recurring motif in compounds exhibiting a wide range of pharmacological activities. This technical guide aims to provide an in-depth overview of the potential biological activities of this compound by examining the reported activities of structurally analogous compounds. The primary focus will be on its potential as an anticancer and antimicrobial agent, areas where benzothiazole derivatives have shown significant promise.[3][4] This document will present extrapolated quantitative data, detailed experimental protocols for assessing these activities, and visual representations of hypothetical mechanisms and workflows to guide future research endeavors.

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The presence of a nitro group, as in this compound, can significantly influence the electronic properties of the molecule, often enhancing its biological efficacy.[2] This guide will synthesize the existing knowledge on nitrobenzothiazole derivatives to build a speculative but scientifically grounded profile of this compound's potential therapeutic applications.

Potential Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, with some compounds exhibiting potent cytotoxicity against various cancer cell lines.[4][6] The mechanism of action for these compounds often involves the modulation of key signaling pathways implicated in cancer progression.

Postulated Mechanism of Action

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through various mechanisms. One plausible hypothesis is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival. For instance, some benzothiazole derivatives have been shown to target the epidermal growth factor receptor (EGFR) signaling pathway, which is frequently dysregulated in many cancers.[7] Downregulation of EGFR can, in turn, affect downstream pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, leading to the induction of apoptosis and cell cycle arrest.[7]

Another potential mechanism is the induction of oxidative stress within cancer cells. The nitro group in this compound could be enzymatically reduced to generate reactive oxygen species (ROS), leading to DNA damage and apoptosis.

Quantitative Data from Structurally Related Compounds

While specific IC50 values for this compound are not available, the following table summarizes the anticancer activity of various nitro-substituted benzothiazole derivatives against different cancer cell lines to provide a comparative benchmark.

Compound ClassCancer Cell LineIC50 (µM)Reference
Naphthalimide-substituted benzothiazoleHT-29 (Colon)3.72 ± 0.3[4]
Naphthalimide-substituted benzothiazoleA549 (Lung)4.074 ± 0.3[4]
Naphthalimide-substituted benzothiazoleMCF-7 (Breast)7.91 ± 0.4[4]
Bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012[4]
Bromopyridine acetamide benzothiazoleSW620 (Colon)0.0043[4]
Bromopyridine acetamide benzothiazoleA549 (Lung)0.044[4]
Bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[4]

Potential Antimicrobial Activity

The benzothiazole nucleus is a key component of several antimicrobial agents. The introduction of a nitro group can enhance the antimicrobial spectrum and potency.

Postulated Mechanism of Action

The antimicrobial action of nitro-heterocyclic compounds often involves the reductive activation of the nitro group by microbial nitroreductases. This process generates cytotoxic metabolites that can damage microbial DNA, proteins, and other macromolecules, ultimately leading to cell death. It is plausible that this compound could follow a similar mechanism of action against a range of bacterial and fungal pathogens.

Quantitative Data from Structurally Related Compounds

The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazole derivatives against different microbial strains, offering a reference for the potential efficacy of this compound.

Compound ClassMicrobial StrainMIC (µg/mL)Reference
Benzothiazole-thiophene derivativeS. aureus6.25 ± 0.27[3]
Sulfonamide-benzothiazole analogP. aeruginosa3.1 - 6.2[3]
Sulfonamide-benzothiazole analogS. aureus3.1 - 6.2[3]
Sulfonamide-benzothiazole analogE. coli3.1 - 6.2[3]
Tetrazine-linked benzothiazoleK. aerogenes8 - 128[8]
Tetrazine-linked benzothiazoleA. baumannii8 - 128[8]
Tetrazine-linked benzothiazoleE. faecium8 - 128[8]

Experimental Protocols

To empirically determine the biological activity of this compound, the following standard experimental protocols are recommended.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48-72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth overnight at 37°C (for bacteria) or 28°C (for fungi). The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated for 18-24 hours at the optimal growth temperature for the respective microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

To further illustrate the potential research and mechanistic pathways related to this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of This compound purification Purification & Structural Confirmation (NMR, MS) synthesis->purification anticancer Anticancer Screening (MTT Assay) purification->anticancer antimicrobial Antimicrobial Screening (Broth Microdilution) purification->antimicrobial pathway Signaling Pathway Analysis (Western Blot, qPCR) anticancer->pathway apoptosis Apoptosis Assays (Flow Cytometry) anticancer->apoptosis ros ROS Measurement antimicrobial->ros

Caption: A potential experimental workflow for the synthesis and biological evaluation of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus egfr EGFR pi3k PI3K egfr->pi3k ras Ras egfr->ras jak JAK egfr->jak akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation stat STAT jak->stat stat->proliferation compound This compound compound->egfr Inhibition

Caption: A hypothetical signaling pathway potentially inhibited by this compound in cancer cells.

Conclusion

While direct experimental evidence for the biological activity of this compound is limited, the extensive research on structurally similar benzothiazole derivatives strongly suggests its potential as a valuable scaffold for the development of new anticancer and antimicrobial agents. The presence of the methyl and nitro groups is anticipated to modulate its biological profile, and further investigation is warranted. The experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a foundation for future research to unlock the therapeutic potential of this compound. It is recommended that future studies focus on the synthesis of this compound and its derivatives, followed by a comprehensive evaluation of their biological activities and mechanisms of action.

References

2-Methyl-5-nitrobenzothiazole: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds. Among its derivatives, 2-Methyl-5-nitrobenzothiazole emerges as a particularly promising and versatile small molecule scaffold. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the reactive methyl group, provide a fertile ground for the synthesis of diverse molecular entities with significant therapeutic potential. This technical guide delves into the synthesis, chemical properties, and, most importantly, the burgeoning biological applications of derivatives originating from the this compound core. We will explore its role in the development of novel anticancer and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and synthetic workflows.

Introduction: The Benzothiazole Core and the Promise of this compound

Benzothiazoles are bicyclic heterocyclic compounds that have garnered immense interest in the field of drug discovery due to their broad spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the benzothiazole scaffold lies in its amenability to chemical modification at various positions, allowing for the fine-tuning of its pharmacological profile.

This compound, with its distinct substitution pattern, offers several advantages as a starting point for drug design. The nitro group at the 5-position significantly influences the molecule's electronic and reactive characteristics, often enhancing its biological efficacy. The methyl group at the 2-position provides a key site for further chemical elaboration, enabling the construction of diverse and complex molecular architectures. This guide will focus on the derivatization of this specific scaffold and the subsequent biological evaluation of the resulting compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the core scaffold is essential for its effective utilization in drug design and synthesis.

PropertyValueReference
CAS Number 2941-66-4[1]
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol [1]
Appearance Yellow to orange crystalline solid[2]
Melting Point 134-137 °C
Solubility Moderately soluble in organic solvents[2]

Synthesis of this compound Derivatives

The synthesis of derivatives from the this compound core is a critical step in exploring its therapeutic potential. While specific, detailed protocols for the derivatization of this exact molecule are not abundantly available in the public domain, general synthetic strategies for modifying the benzothiazole ring system can be adapted. A common approach involves the reaction of 2,4-dinitrochlorobenzene with thioacetamide.[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of benzothiazole derivatives, which can be conceptually applied to the this compound scaffold.

G General Synthetic and Evaluation Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Material (e.g., this compound) B Chemical Modification (e.g., Substitution at C2, Reduction of Nitro Group) A->B C Purification and Characterization (Chromatography, NMR, Mass Spec) B->C D In vitro Screening (Anticancer, Antimicrobial Assays) C->D Test Compounds E Determination of Potency (IC50, MIC values) D->E F Mechanism of Action Studies (Signaling Pathways, Enzyme Inhibition) E->F

Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.

Representative Experimental Protocol: Synthesis of 2-Amino-6-substituted-benzothiazole Derivatives

While not starting from this compound, the following protocol for the synthesis of 2-amino-6-substituted-benzothiazoles provides a relevant example of the chemical methodologies employed in this field.

Step 1: Synthesis of 2-Amino-6-substituted-1,3-benzothiazole A mixture of a 4-substituted aniline (0.01 mol) and potassium thiocyanate (0.01 mol) in glacial acetic acid (20 mL) is cooled and stirred. To this solution, bromine (0.01 mol) is added dropwise at 10 °C. Stirring is continued for an additional 3 hours. The separated hydrobromide salt is filtered, washed with acetic acid, and dried. It is then dissolved in hot water and neutralized with a 25% aqueous ammonia solution. The resulting precipitate is filtered, washed with water, dried, and recrystallized from benzene to yield the 2-amino-6-substituted-1,3-benzothiazole.[4]

Step 2: Synthesis of Urea/Thiourea Derivatives To a solution of sodium cyanate (0.5 g) in a minimum amount of water, glacial acetic acid (5 mL) is added. This solution is then heated with the respective 2-amino-6-substituted-1,3-benzothiazole to yield the final urea/thiourea derivative.[4]

Biological Activities of this compound Derivatives

The true potential of this compound as a scaffold lies in the diverse biological activities exhibited by its derivatives. The primary areas of investigation have been in oncology and infectious diseases.

Anticancer Activity

Derivatives of the closely related 2-amino-6-nitrobenzothiazole have demonstrated notable anticancer activity against a range of human cancer cell lines. This suggests that derivatives of this compound are also likely to possess significant antiproliferative properties.

Table 1: Anticancer Activity of 2-Amino-6-nitrobenzothiazole Derivatives

Compound IDCell LineIC₅₀ (µM)Reference
Sulfonamide derivative of 2-amino-6-nitrobenzothiazole MCF-7 (Breast)34.5[5]
HeLa (Cervical)44.15[5]
MG63 (Osteosarcoma)36.1[5]
Thiazolidinone derivative with nitrobenzylidene MCF-7 (Breast)0.036[5]
HepG2 (Liver)0.048[5]
N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide PC-3 (Prostate)19.9 µg/mL[5]
LNCaP (Prostate)11.2 µg/mL[5]

Mechanism of Action in Cancer

Benzothiazole derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways that are often dysregulated in cancer.[6] These include pathways critical for cell proliferation, survival, and angiogenesis.

G Anticancer Signaling Pathways Targeted by Benzothiazole Derivatives cluster_pathways Key Signaling Pathways EGFR EGFR PI3K PI3K/Akt/mTOR EGFR->PI3K JAK JAK/STAT EGFR->JAK ERK ERK/MAPK EGFR->ERK Proliferation Cell Proliferation & Survival PI3K->Proliferation Transcription Gene Transcription (Survival, Angiogenesis) JAK->Transcription Growth Cell Growth & Differentiation ERK->Growth Inhibition Benzothiazole Derivatives Inhibition->EGFR Inhibit Inhibition->PI3K Inhibit Inhibition->JAK Inhibit Inhibition->ERK Inhibit

Caption: Benzothiazole derivatives can inhibit key signaling pathways involved in cancer progression.

By inhibiting receptors like the Epidermal Growth Factor Receptor (EGFR), these compounds can block downstream signaling cascades such as the PI3K/Akt/mTOR, JAK/STAT, and ERK/MAPK pathways, ultimately leading to reduced cell proliferation and survival.[6]

Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents. The nitro group, in particular, is a common feature in many antimicrobial drugs, and its presence in the this compound core suggests a strong potential for antibacterial and antifungal activity.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound ClassMicroorganismMIC (µg/mL or µM)Reference
Sulfonamide analogues P. aeruginosa, S. aureus, E. coli3.1 - 6.2 µg/mL[7]
Mutant E. coli12.5 µg/mL[7]
Thiazolidin-4-one derivatives P. aeruginosa, E. coli90 - 180 µg/mL[7]
DNA gyrase B inhibitors Enterococcus faecalis3.13 µM[7]

Mechanism of Action in Microbes

The antimicrobial mechanisms of benzothiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. Others act as dihydropteroate synthase inhibitors, disrupting the folate biosynthesis pathway, which is essential for microbial growth.

G Antimicrobial Mechanisms of Benzothiazole Derivatives cluster_targets Key Microbial Targets Inhibition Benzothiazole Derivatives DNAGyrase DNA Gyrase Inhibition->DNAGyrase Inhibit DHPS Dihydropteroate Synthase Inhibition->DHPS Inhibit Replication DNA Replication DNAGyrase->Replication Folate Folate Biosynthesis DHPS->Folate

References

An In-depth Technical Guide to the Reactivity of the Nitro Group in 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the nitro group in 2-Methyl-5-nitrobenzothiazole, a key heterocyclic compound with applications in medicinal chemistry and materials science.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the benzothiazole ring system, making it a focal point for various chemical transformations. This document details the principal reactions of the nitro group, namely its reduction to an amino group and its role in activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are provided to support researchers in the synthesis and functionalization of this compound derivatives.

Introduction

This compound is a crystalline solid, typically yellow to orange, characterized by a benzothiazole core structure substituted with a methyl group at the 2-position and a nitro group at the 5-position.[1] Its molecular formula is C₈H₆N₂O₂S, and it has a molecular weight of 194.21 g/mol . The presence of the nitro group is pivotal to the molecule's reactivity, rendering it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Understanding the reactivity of this functional group is crucial for the strategic design and development of novel compounds with desired biological activities. This guide will focus on two primary aspects of the nitro group's reactivity: its reduction to an amine and its ability to facilitate nucleophilic aromatic substitution.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to a primary amine is a fundamental transformation that dramatically alters the electronic properties of the molecule, converting a strongly electron-withdrawing group into an electron-donating one. This transformation is a gateway to a wide array of further chemical modifications, including amide bond formation and diazotization reactions. Common methods for this reduction include catalytic hydrogenation and the use of reducing agents like iron powder or stannous chloride.

Catalytic Hydrogenation

Experimental Protocol: General Procedure for Catalytic Hydrogenation

  • Materials: this compound, Palladium on carbon (Pd/C, 5-10 mol%), Ethanol (or other suitable solvent), Hydrogen gas.

  • Procedure:

    • In a hydrogenation vessel, dissolve this compound in a suitable solvent such as ethanol.

    • Carefully add a catalytic amount of Pd/C to the solution.

    • Seal the vessel and purge it with hydrogen gas.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC or LC-MS is recommended).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-5-aminobenzothiazole.

    • Purify the product by recrystallization or column chromatography.

Reduction with Iron Powder

Reduction using iron powder in the presence of an acid or an ammonium salt is a classical and highly effective method for converting aromatic nitro compounds to amines. A specific and high-yielding protocol for the reduction of this compound has been reported.

Table 1: Quantitative Data for the Reduction of this compound with Iron Powder

ReactantMolar RatioReagentSolventReaction TimeTemperatureYield of 5-amino-2-methylbenzothiazole
This compound1Iron powder, NH₄ClMethanol/Water2 hoursReflux98%

Experimental Protocol: Reduction of this compound with Iron and Ammonium Chloride

  • Materials: this compound (3.08 g, 15.9 mmol), Powdered iron (4.87 g, 87.2 mmol), Ammonium chloride (6.79 g, 126 mmol), Methanol (120 mL), Water (30 mL), Ethyl acetate, 10% Sodium carbonate solution, Anhydrous sodium sulfate.

  • Procedure:

    • To a mixture of 2-methyl-5-nitrobenzo[d]thiazole, powdered iron, and ammonium chloride, add methanol and water.

    • Stir the mixture and heat it at reflux for 2 hours.

    • Cool the reaction mixture to ambient temperature and filter it.

    • Concentrate the filtrate in vacuo.

    • Partition the residue between ethyl acetate (60 mL) and 10% Na₂CO₃ (40 mL).

    • Separate the organic layer and dry it over Na₂SO₄.

    • Filter the solution and concentrate it in vacuo.

    • Purify the crude product via silica gel chromatography (eluting with 2:1 petroleum ether: ethyl acetate) to yield 2.55 g (98%) of 5-amino-2-methylbenzothiazole as a pale yellow solid.

Reduction with Stannous Chloride

Stannous chloride (SnCl₂) in the presence of a strong acid or in an organic solvent is another widely used reagent for the reduction of aromatic nitro compounds. While a specific protocol for this compound is not detailed in the search results, a general procedure under ultrasonic irradiation, which can enhance reaction rates, is provided below.

Experimental Protocol: General Procedure for Nitro Reduction with Stannous Chloride under Ultrasonic Irradiation

  • Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, Ethyl acetate, 2M Potassium hydroxide (KOH).

  • Procedure:

    • Dissolve this compound in ethanol.

    • Add an excess of SnCl₂·2H₂O to the solution.

    • Expose the reaction mixture to ultrasonic irradiation for approximately 2 hours at 30 °C, monitoring the reaction by TLC.

    • Remove the solvent under reduced pressure.

    • Partition the crude residue between ethyl acetate and 2M KOH.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine and water, dry over MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash silica gel column chromatography.

Diagram 1: Reaction Pathway for the Reduction of the Nitro Group

reduction_pathway cluster_0 Reduction Methods start This compound Catalytic\nHydrogenation Catalytic Hydrogenation start->Catalytic\nHydrogenation H2, Pd/C Fe / NH4Cl Fe / NH4Cl start->Fe / NH4Cl Reflux SnCl2 / EtOH SnCl2 / EtOH start->SnCl2 / EtOH Ultrasound product 2-Methyl-5-aminobenzothiazole Catalytic\nHydrogenation->product Fe / NH4Cl->product SnCl2 / EtOH->product

Caption: General pathways for the reduction of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group at the 5-position of this compound activates the benzothiazole ring system towards nucleophilic aromatic substitution (SNAr). This reaction allows for the introduction of a variety of nucleophiles onto the aromatic ring, typically at positions ortho or para to the nitro group. The general mechanism proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.

While specific examples of SNAr reactions on this compound are not extensively detailed in the provided search results, the principles of SNAr on activated aromatic systems are well-established. The following protocols for related compounds can serve as a guide for developing synthetic routes involving this compound.

Reaction with Amine Nucleophiles

The reaction of activated nitroaromatic compounds with primary or secondary amines is a common method for the formation of C-N bonds.

Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile

  • Materials: this compound (or a related activated aryl halide), Amine (e.g., piperidine, morpholine), Potassium carbonate (K₂CO₃), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • In a dry round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (2.0 eq).

    • Add a minimal amount of DMSO to dissolve the starting materials.

    • Add the desired amine (1.2 eq) to the reaction mixture.

    • Heat the reaction mixture with stirring (typically at 80-100 °C) and monitor its progress by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography or recrystallization.

Reaction with Alkoxide Nucleophiles

Alkoxide nucleophiles, such as methoxide, can also displace a suitable leaving group on an activated aromatic ring. In the case of this compound, the reaction would likely target a halo-substituted derivative or, under forcing conditions, potentially the nitro group itself.

Experimental Protocol: General Procedure for SNAr with an Alkoxide Nucleophile

  • Materials: A suitable this compound derivative (e.g., with a leaving group at a position activated by the nitro group), Sodium methoxide (or another alkoxide), Methanol (or the corresponding alcohol).

  • Procedure:

    • Dissolve the this compound derivative in the corresponding alcohol (e.g., methanol for a methoxide reaction).

    • Add a solution of the sodium alkoxide in the alcohol to the reaction mixture.

    • Stir the reaction at a suitable temperature (ranging from room temperature to reflux) and monitor by TLC or LC-MS.

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Diagram 2: General Mechanism of Nucleophilic Aromatic Substitution

snar_mechanism reactant Activated Aryl Substrate (e.g., 2-Methyl-5-nitro-X-benzothiazole) meisenheimer Meisenheimer Complex (Intermediate) reactant->meisenheimer + Nu- nucleophile Nucleophile (Nu-) meisenheimer->reactant Reversible product Substitution Product meisenheimer->product - X- (rate-determining) leaving_group Leaving Group (X-)

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion

The nitro group at the 5-position of this compound is a versatile functional handle that dictates the molecule's reactivity. Its facile reduction to an amino group provides a key entry point for the synthesis of a diverse range of derivatives. Furthermore, the strong electron-withdrawing nature of the nitro group activates the benzothiazole ring for nucleophilic aromatic substitution, enabling the introduction of various functionalities. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of this compound and its derivatives in the pursuit of novel therapeutic agents and functional materials. Further investigation into specific SNAr reactions on this scaffold is warranted to expand its synthetic utility.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Azo Dyes Using 2-Amino-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azo dyes incorporating a benzothiazole moiety are a significant class of synthetic colorants, particularly in the realm of disperse dyes for synthetic fibers like polyester. The presence of the heterocyclic benzothiazole ring, often substituted with electron-withdrawing groups such as a nitro group, can lead to dyes with high tinctorial strength, good light fastness, and bright, deep shades. This document provides detailed protocols and application notes for the synthesis of azo dyes using 2-amino-5-nitrobenzothiazole as the diazo component. The synthesis involves a two-step process: the diazotization of 2-amino-5-nitrobenzothiazole, followed by the coupling of the resulting diazonium salt with a suitable aromatic coupling component.

The general synthetic route involves the conversion of the primary aromatic amine (2-amino-5-nitrobenzothiazole) into a diazonium salt at low temperatures in the presence of an acid and a nitrite salt.[1] This unstable diazonium salt is then immediately reacted with an electron-rich coupling component, such as a substituted aniline, naphthol, or pyrazolone derivative, to form the stable azo dye.[1][2]

I. General Synthesis Workflow

The synthesis of azo dyes from 2-amino-5-nitrobenzothiazole follows a well-established two-stage reaction pathway: diazotization and azo coupling.

  • Diazotization: 2-Amino-5-nitrobenzothiazole is treated with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong mineral acid (e.g., sulfuric acid or hydrochloric acid), at a low temperature (0-5 °C) to form the corresponding diazonium salt.[1][3]

  • Azo Coupling: The freshly prepared, cold diazonium salt solution is then added to a solution of a coupling component. The coupling component is typically an electron-rich aromatic compound, such as a substituted aniline or a naphthol derivative, dissolved in a suitable solvent.[1] The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo dye. The reaction is carefully controlled at a low temperature to ensure the stability of the diazonium salt and to promote selective coupling.[2]

The following diagram illustrates the general workflow for the synthesis of azo dyes from 2-amino-5-nitrobenzothiazole.

Azo_Dye_Synthesis_Workflow General Workflow for Azo Dye Synthesis cluster_diazotization Diazotization cluster_coupling Azo Coupling 2_Amino_5_nitrobenzothiazole 2-Amino-5-nitrobenzothiazole Reagents_D NaNO2, H2SO4 0-5 °C 2_Amino_5_nitrobenzothiazole->Reagents_D Diazonium_Salt 2-Diazo-5-nitrobenzothiazole Salt Coupling_Component Coupling Component (e.g., Substituted Aniline) Diazonium_Salt->Coupling_Component Coupling Reaction 0-5 °C Reagents_D->Diazonium_Salt Azo_Dye Azo Dye Product Coupling_Component->Azo_Dye Purification Filtration, Washing, and Recrystallization Azo_Dye->Purification Final_Product Pure Azo Dye Purification->Final_Product Characterization

Caption: General workflow for the synthesis of azo dyes.

II. Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative azo dye using 2-amino-5-nitrobenzothiazole as the diazo component and a substituted aniline as the coupling component.

Protocol 1: Diazotization of 2-Amino-5-nitrobenzothiazole

Materials:

  • 2-Amino-5-nitrobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Distilled Water

Procedure:

  • In a flask, carefully add 2-amino-5-nitrobenzothiazole to a pre-cooled mixture of concentrated sulfuric acid and crushed ice, while maintaining the temperature between 0-5 °C with external cooling (ice-salt bath).[3]

  • Stir the mixture until a clear solution is obtained.

  • Prepare a solution of sodium nitrite in concentrated sulfuric acid (nitrosylsulfuric acid) and cool it to 0 °C.[2]

  • Slowly add the cold nitrosylsulfuric acid solution dropwise to the solution of 2-amino-5-nitrobenzothiazole, ensuring the temperature does not rise above 5 °C.[1]

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 30-60 minutes to ensure complete diazotization.[3] The resulting solution contains the diazonium salt of 2-amino-5-nitrobenzothiazole and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling with a Substituted Aniline Derivative

Materials:

  • Diazonium salt solution from Protocol 1

  • Substituted Aniline (e.g., N,N-diethylaniline)

  • Dilute Sodium Hydroxide (NaOH) solution

  • Glacial Acetic Acid (optional, for pH adjustment)

  • Ice

Procedure:

  • In a separate beaker, dissolve the substituted aniline coupling component in a suitable solvent, such as dilute acid or an organic solvent, and cool the solution to 0-5 °C in an ice bath.[3]

  • Slowly add the cold diazonium salt solution from Protocol 1 to the cooled solution of the coupling component with vigorous stirring.[1]

  • Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.

  • The coupling reaction is often pH-dependent. Adjust the pH of the reaction mixture as needed, typically to a slightly acidic or neutral pH, to facilitate the coupling reaction.[2]

  • After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure the completion of the coupling reaction. The formation of a colored precipitate indicates the formation of the azo dye.[1]

  • Isolate the crude azo dye by filtration.

  • Wash the precipitate thoroughly with cold water to remove any unreacted starting materials and inorganic salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water) to obtain the pure azo dye.[1]

  • Dry the purified dye in a vacuum oven at a moderate temperature.

III. Data Presentation

The following table summarizes the synthesis of a series of disperse azo dyes derived from 2-amino-5-nitrobenzothiazole and various substituted aniline coupling components. The data includes the specific coupling component used, the resulting color of the dye on polyester fiber, and the maximum absorption wavelength (λmax).

Dye ID Coupling Component Color on Polyester λmax (nm) Reference
1 N,N-bis(β-hydroxyethyl)anilineReddish Blue580[4]
2 N-ethyl-N-(β-cyanoethyl)anilineBluish Violet595[4]
3 N,N-diethyl-m-toluidineReddish Violet565[4]
4 N-ethyl-N-benzylanilineViolet570[4]
5 N-(β-cyanoethyl)-N-(β-hydroxyethyl)anilineViolet585[4]

IV. Signaling Pathways and Logical Relationships

The chemical transformation from the starting materials to the final azo dye product can be visualized as a direct synthetic pathway. The following diagram illustrates the chemical structures and the progression of the reaction.

Azo_Dye_Chemical_Structure Synthesis of a Representative Benzothiazole Azo Dye cluster_reaction Diazotization & Coupling cluster_structure Chemical Structures Start_A 2-Amino-5-nitrobenzothiazole Diazonium Diazonium Salt Intermediate Start_A->Diazonium NaNO2, H2SO4 0-5 °C Struct_A [Structure of 2-Amino-5-nitrobenzothiazole] Start_B N,N-Diethylaniline (Coupling Component) Azo_Dye Final Azo Dye Start_B->Azo_Dye Struct_B [Structure of N,N-Diethylaniline] Diazonium->Azo_Dye Coupling 0-5 °C Struct_C [Structure of Final Azo Dye]

Caption: Chemical structures in azo dye synthesis.

V. Characterization and Properties

The synthesized azo dyes can be characterized using various spectroscopic and analytical techniques:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the color of the dye.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, the nitro group (NO₂), and other functional groups present in the coupling component.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized dye.

  • Mass Spectrometry (MS): To determine the molecular weight of the dye.

  • Elemental Analysis: To determine the elemental composition of the dye.

The performance properties of these dyes, particularly for textile applications, are evaluated by assessing their:

  • Fastness Properties: Including light fastness, wash fastness, and sublimation fastness on polyester fibers.

  • Dyeing Properties: Such as exhaustion and build-up on the fiber.

Azo dyes derived from 2-amino-5-nitrobenzothiazole are known to produce a range of colors from red to blue on polyester fabrics, with generally good fastness properties.[4][5] The final color and properties of the dye are highly dependent on the chemical structure of the coupling component used.

References

Application Notes and Protocols: 2-Methyl-5-nitrobenzothiazole as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-5-nitrobenzothiazole and its derivatives as foundational scaffolds in the construction of a diverse array of pharmaceutically active compounds. The inherent reactivity of the benzothiazole core, coupled with the electronic influence of the nitro and methyl groups, makes it a valuable building block in medicinal chemistry for the development of novel therapeutic agents.

This document details key synthetic transformations, provides specific experimental protocols, and presents quantitative data to facilitate the replication and further development of these methodologies in a research setting.

Introduction to Benzothiazoles in Medicinal Chemistry

Benzothiazoles are a class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. This scaffold is of significant interest in drug discovery, with numerous derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. The this compound variant, in particular, serves as a key starting material for the synthesis of more complex molecules, leveraging the reactivity of its functional groups for further chemical modifications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction optimization and safety.

PropertyValueReference
CAS Number 2941-66-4[1]
Molecular Formula C₈H₆N₂O₂S[1]
Molecular Weight 194.21 g/mol [1]
Appearance Yellow to orange crystalline solid[2]
Melting Point 134-137 °C
Solubility Moderately soluble in organic solvents[2]

Synthetic Applications and Protocols

While direct, multi-step pharmaceutical syntheses starting from this compound are not extensively detailed in publicly available literature, a closely related and highly relevant synthetic pathway involves the use of 2-aminobenzothiazole derivatives to generate compounds with significant therapeutic potential. The following sections outline a well-documented synthesis of potent anti-inflammatory agents starting from 2-acetylaminobenzothiazole, a readily available precursor. This pathway highlights the importance of the nitrobenzothiazole scaffold in medicinal chemistry.

Synthesis of 2-Amino-6-nitrobenzothiazole Intermediate

A key transformation in the utilization of the benzothiazole scaffold is the introduction of a nitro group and the subsequent conversion to a versatile amino group.

Workflow for the Synthesis of 2-Amino-6-nitrobenzothiazole:

G A 2-Acetylaminobenzothiazole B Nitration (H₂SO₄, HNO₃) A->B Step 1 C 2-Acetylamino-6-nitrobenzothiazole B->C D Saponification (Deacetylation) (Methanol, NaOH) C->D Step 2 E 2-Amino-6-nitrobenzothiazole D->E

Synthetic pathway to 2-Amino-6-nitrobenzothiazole.

Experimental Protocol:

Step 1: Nitration of 2-Acetylaminobenzothiazole [3][4]

  • In a suitable reaction vessel, introduce 192 g (1.0 mol) of 2-acetylaminobenzothiazole to 490 g of sulfuric acid monohydrate at a temperature of 20-30 °C.

  • Cool the resulting mixture to 5-10 °C.

  • Perform the nitration by the dropwise addition of 200 g of a mixed acid solution containing 31.5% nitric acid, maintaining the temperature within the 5-10 °C range.

  • After the addition is complete, continue to stir the mixture for 2 hours at 10-15 °C.

  • Discharge the reaction mixture onto 1,000 g of ice.

  • Isolate the resulting precipitate by filtration and wash with approximately 5 L of water in portions to yield water-moist 2-acetylamino-6-nitrobenzothiazole.

Step 2: Saponification to 2-Amino-6-nitrobenzothiazole [3][4]

  • Suspend the moist presscake of 2-acetylamino-6-nitrobenzothiazole in 1,650 ml of methanol.

  • Heat the suspension to 60 °C and adjust the pH to 10.5 using a concentrated sodium hydroxide solution.

  • Maintain the pH at 10.5 for 5 hours by the periodic addition of sodium hydroxide solution (approximately 60 ml total).

  • Cool the mixture to 20 °C to allow for the crystallization of 2-amino-6-nitrobenzothiazole.

  • Isolate the crystalline product by filtration and wash sequentially with 200 ml of methanol and then with water until the washings are alkali-free.

  • Dry the product in a vacuum drying cabinet at 50 °C.

This protocol yields approximately 171 g of 2-amino-6-nitrobenzothiazole with a melting point of 248-252 °C.[3]

Synthesis of 6-Substituted Amide Derivatives of 2-Aminobenzothiazole with Anti-inflammatory Activity

The 2-amino-6-nitrobenzothiazole intermediate can be further elaborated to produce a series of amide derivatives with demonstrated anti-inflammatory properties.

General Workflow for the Synthesis of Anti-inflammatory Amides:

G A 2-Amino-6-nitrobenzothiazole B Acylation (Acetic Anhydride, Pyridine) A->B Step 1 C N-(6-Nitrobenzothiazol-2-yl)acetamide B->C D Reduction of Nitro Group (SnCl₂·2H₂O, Ethanol) C->D Step 2 E N-(6-Aminobenzothiazol-2-yl)acetamide D->E F Amide/Sulfonamide/Urea Formation (Acyl/Sulfonyl Chloride or Isocyanate) E->F Step 3 G 6-Substituted Amide/Sulfonamide/Urea Derivatives (Anti-inflammatory Agents) F->G

Synthesis of 6-substituted 2-aminobenzothiazole derivatives.

Experimental Protocol:

Step 1: Acylation of 2-Amino-6-nitrobenzothiazole

  • Dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in pyridine.

  • Add acetic anhydride (1.2 equivalents) dropwise to the solution while stirring.

  • Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield N-(6-nitrobenzothiazol-2-yl)acetamide.

Step 2: Reduction of the Nitro Group

  • Suspend N-(6-nitrobenzothiazol-2-yl)acetamide (1 equivalent) in ethanol.

  • Add a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) in concentrated hydrochloric acid dropwise at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.

  • Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(6-aminobenzothiazol-2-yl)acetamide.

Step 3: Formation of Amide, Sulfonamide, or Urea Derivatives

  • For Amide Derivatives: To a solution of N-(6-aminobenzothiazol-2-yl)acetamide (1 equivalent) in a suitable solvent (e.g., dichloromethane, THF) and a base (e.g., triethylamine, pyridine), add the desired acyl chloride (1.1 equivalents) dropwise at 0 °C. Stir at room temperature until the reaction is complete (monitored by TLC).

  • For Sulfonamide Derivatives: Follow the same procedure as for amide derivatives, but use the desired sulfonyl chloride instead of an acyl chloride.

  • For Urea/Thiourea Derivatives: To a solution of N-(6-aminobenzothiazol-2-yl)acetamide (1 equivalent) in a suitable solvent, add the desired isocyanate or isothiocyanate (1.1 equivalents). Stir at room temperature until the reaction is complete.

Work-up for all derivatives typically involves washing the reaction mixture with water and brine, drying the organic layer, and purifying the product by recrystallization or column chromatography.

Biological Activity Data

The synthesized 6-substituted amide derivatives of 2-aminobenzothiazole have been evaluated for their anti-inflammatory activity.

Compound TypeIn vivo Anti-inflammatory Activity (% inhibition of edema)
Amide DerivativesSignificant inhibition observed
Sulfonamide DerivativesPotent inhibitory activity reported
Urea/Thiourea DerivativesDisplayed notable anti-inflammatory effects

Note: Specific quantitative data (e.g., ED₅₀ values) would be dependent on the specific acyl, sulfonyl, or isocyanate used in the final step and the specific assay conditions.

Conclusion

This compound and its structural analogs are valuable intermediates in the synthesis of pharmaceutically relevant compounds. The protocols outlined in these application notes demonstrate a viable pathway for the synthesis of potent anti-inflammatory agents from a readily accessible benzothiazole precursor. The versatility of the 2-amino-6-nitrobenzothiazole intermediate allows for the generation of a diverse library of compounds for further biological evaluation. These methodologies provide a solid foundation for researchers engaged in the discovery and development of novel benzothiazole-based therapeutics.

References

Application Notes and Protocols for 2-Methyl-5-nitrobenzothiazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-nitrobenzothiazole is a heterocyclic organic compound belonging to the benzothiazole family. While specific research on its direct application in agrochemical formulations is limited in publicly available literature, the broader class of benzothiazole and nitroaromatic compounds has demonstrated significant potential as fungicides, insecticides, and herbicides. The presence of the nitro group is often associated with enhanced biological activity. These notes provide a comprehensive overview of the potential applications of this compound in agrochemical research, including detailed, adaptable experimental protocols for its evaluation and hypothetical modes of action based on related compounds.

Potential Agrochemical Applications

This compound holds promise for investigation across three primary domains of agrochemical research:

  • Fungicidal Activity: Nitroaromatic and benzothiazole derivatives have a well-documented history of antifungal properties. They can disrupt fungal cellular processes, making this compound a candidate for controlling a range of phytopathogenic fungi.

  • Insecticidal Activity: Research has shown that certain nitrobenzothiazole derivatives exhibit toxicity against key agricultural insect pests. This suggests that this compound could be explored as a lead compound for the development of novel insecticides.

  • Herbicidal Activity: The introduction of a nitro group to a benzothiazole scaffold has been reported to enhance herbicidal activity in some cases. Therefore, screening this compound against common agricultural weeds is a worthwhile endeavor.

Fungicidal Application Notes and Protocols

Hypothetical Mode of Action: Disruption of Fungal Respiration

It is hypothesized that, like other nitroaromatic fungicides, this compound may interfere with the mitochondrial respiratory chain in fungal cells. The nitro group can be reduced to form reactive nitrogen species, which can uncouple oxidative phosphorylation, leading to a depletion of ATP and ultimately, cell death.

Fungicidal_MoA cluster_fungal_cell Fungal Cell cluster_compound This compound Action Mito Mitochondrion ETC Electron Transport Chain (ETC) Mito->ETC ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient ROS Reactive Oxygen Species (ROS) ETC->ROS Increased Production ATP ATP (Energy) ATP_Synthase->ATP Cell_Death Fungal Cell Death ROS->Cell_Death Oxidative Stress Compound This compound Nitro_Reduction Nitro Group Reduction Compound->Nitro_Reduction Enzymatic Reduction RNS Reactive Nitrogen Species Nitro_Reduction->RNS RNS->ETC Inhibition RNS->ATP_Synthase Uncoupling

Caption: Hypothetical fungicidal mode of action for this compound.

Experimental Protocol: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol details a standard method to assess the fungicidal activity of this compound against common phytopathogenic fungi such as Botrytis cinerea, Rhizoctonia solani, and Fusarium oxysporum.

Materials:

  • This compound

  • Potato Dextrose Agar (PDA)

  • Selected fungal strains

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Media Preparation: Prepare PDA medium and sterilize it by autoclaving. Allow it to cool to approximately 50-60°C.

  • Compound Incorporation: Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final DMSO concentration does not exceed 1% (v/v). A control plate containing PDA with 1% DMSO should also be prepared.

  • Inoculation: Pour the amended PDA into sterile Petri dishes. Once solidified, inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture.

  • Incubation: Incubate the plates at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony daily until the fungus in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100 where 'dc' is the average diameter of the fungal colony in the control and 'dt' is the average diameter in the treatment.

  • EC50 Determination: Determine the Effective Concentration required to inhibit 50% of mycelial growth (EC50) by performing a probit analysis on the dose-response data.

Insecticidal Application Notes and Protocols

While direct insecticidal data for this compound is scarce, a recent study on related nitrobenzothiazole derivatives has shown promising activity against the cotton leafworm, Spodoptera littoralis. This provides a strong rationale for evaluating this compound as a potential insecticide.

Quantitative Data: Insecticidal Activity of a Nitrobenzothiazole Derivative

The following data is for the compound 1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, a derivative of the core structure of interest.

CompoundTarget PestBioassay MethodLC50 (ppm)
1-(6-nitrobenzo[d]thiazol-2-yl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dioneSpodoptera littoralis (4th instar larvae)Leaf Dip35.29[1]
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

This protocol is adapted from the methodology used to evaluate the insecticidal activity of nitrobenzothiazole derivatives against Spodoptera littoralis[1].

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Tween-80 (0.2% as a surfactant)

  • Castor leaves or other suitable host plant leaves

  • Fourth instar larvae of Spodoptera littoralis (or other target insect)

  • Glass jars or Petri dishes

Procedure:

  • Test Solution Preparation: Prepare a stock solution of this compound in a suitable solvent. Create a series of dilutions to obtain the desired test concentrations. Add Tween-80 to a final concentration of 0.2%.

  • Leaf Treatment: Cut castor leaf discs to a uniform size (e.g., 10 cm diameter). Dip each disc into a test solution for 10 seconds. Allow the discs to air dry. A control group should be dipped in a solution containing only the solvent and surfactant.

  • Insect Exposure: Place one treated leaf disc into a glass jar or Petri dish. Introduce a known number of fourth instar larvae (e.g., 10) into each container.

  • Incubation: Maintain the containers at 25 ± 2°C and 60 ± 5% relative humidity.

  • Mortality Assessment: Record larval mortality after 72 hours.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Insecticidal_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_exposure Exposure cluster_analysis Data Analysis A Prepare Test Solutions (Compound + Solvent + Surfactant) C Dip Leaf Discs in Solutions A->C B Prepare Leaf Discs B->C D Air Dry Treated Leaves C->D E Place Leaf in Container D->E F Introduce Insect Larvae E->F G Incubate (25°C, 60% RH) F->G H Record Mortality at 72h G->H I Correct with Abbott's Formula H->I J Calculate LC50 (Probit Analysis) I->J

Caption: Experimental workflow for the insecticidal leaf dip bioassay.

Herbicidal Application Notes and Protocols

The potential herbicidal activity of this compound is inferred from studies on analogous compounds where a nitro group enhanced efficacy. Direct experimental data for this specific compound is not currently available. The following protocol provides a general method for pre-emergence herbicidal screening.

Hypothetical Structure-Activity Relationship (SAR)

SAR_Logic cluster_core Core Structure cluster_substituents Key Substituents cluster_activity Biological Activity Core Benzothiazole Scaffold Activity Potential Herbicidal Activity Core->Activity Provides Base Scaffold Methyl 2-Methyl Group Methyl->Activity Modifies Lipophilicity & Binding Nitro 5-Nitro Group Nitro->Activity Enhances Electron-Withdrawing Properties (May Increase Activity)

Caption: Logical relationship of structural components to potential herbicidal activity.

Experimental Protocol: Pre-emergence Herbicidal Bioassay

This protocol outlines a standard procedure for assessing the pre-emergence herbicidal effects of this compound on common weed species like Amaranthus retroflexus (redroot pigweed) and Echinochloa crus-galli (barnyardgrass).

Materials:

  • This compound

  • Acetone or other suitable solvent

  • Tween-80

  • Seeds of target weed species

  • Standardized potting soil

  • Pots or trays

  • Growth chamber or greenhouse

Procedure:

  • Test Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of dilutions and add a surfactant like Tween-80.

  • Potting and Sowing: Fill pots or trays with soil and sow a predetermined number of seeds of the target weed species at a uniform depth.

  • Herbicide Application: Apply the test solutions evenly to the soil surface of each pot. A control group should be treated with a solvent and surfactant solution only.

  • Incubation: Place the pots in a growth chamber or greenhouse with controlled temperature, light, and humidity.

  • Assessment: After a set period (e.g., 14-21 days), assess the germination rate and the health of the emerged seedlings. Visual injury ratings (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) should be recorded.

  • Data Analysis: Calculate the percentage of germination inhibition and the average injury rating for each concentration. Determine the IC50 value (the concentration that causes 50% inhibition of growth or germination) through regression analysis.

Safety Precautions

As with any novel chemical compound, this compound should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. The experimental protocols are generalized and may require optimization for specific target organisms and experimental conditions. The hypothetical modes of action are based on the current understanding of related chemical classes and require experimental validation for this compound.

References

Application Notes and Protocols for Nucleophilic Reactions with 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methyl-5-nitrobenzothiazole is an organic compound featuring a benzothiazole core structure, which is comprised of a benzene ring fused to a thiazole ring.[1] This molecule is functionalized with a methyl group at the 2-position and a nitro group at the 5-position.[1] It typically appears as a yellow to orange crystalline solid with a melting point of 134-137 °C.[2] The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity.[1]

While classic nucleophilic aromatic substitution (SNAr) on the benzene ring would require a suitable leaving group (like a halide), the key reactivity of this compound for forming new carbon-carbon bonds involves its C2-methyl group. The heterocyclic nitrogen atom and the strongly electron-withdrawing 5-nitro group render the protons on the C2-methyl group acidic. This allows for deprotonation by a base, creating a nucleophilic carbanion. This nucleophile can then react with various electrophiles, most notably aldehydes, in a process known as the Knoevenagel condensation.[3][4] The resulting 2-styryl-5-nitrobenzothiazole derivatives are often highly conjugated molecules with applications as dyes, fluorescent probes, and precursors to biologically active compounds.[5][6][7]

Reaction Principle: Knoevenagel-Type Condensation

The primary nucleophilic reaction involving the methyl group of this compound is a base-catalyzed condensation with aldehydes. The reaction proceeds through the following mechanistic steps:

  • Deprotonation: A base (e.g., piperidine, DBU) abstracts an acidic proton from the C2-methyl group, forming a resonance-stabilized carbanion (an active methylene species).

  • Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde. This forms an alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or the solvent to yield a β-hydroxy adduct.

  • Dehydration: Under the reaction conditions, this adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated carbon-carbon double bond, yielding the final 2-styryl-5-nitrobenzothiazole product.

Knoevenagel_Mechanism Mechanism of Knoevenagel-type Condensation R1 This compound I1 Carbanion (Nucleophile) R1->I1 + Base (B:) - BH⁺ R2 Aldehyde (R-CHO) Base Base (B:) I2 Alkoxide Adduct I1->I2 + R-CHO (Nucleophilic Attack) I3 β-Hydroxy Adduct I2->I3 + BH⁺ - B: P1 2-Styryl-5-nitrobenzothiazole I3->P1 - H₂O (Dehydration) P2 Water (H₂O) P3 Protonated Base (BH⁺)

Caption: Simplified mechanism of the base-catalyzed Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with aromatic aldehydes.

Protocol 1: Conventional Heating with Piperidine Catalyst

This protocol is a standard method using a common organic base as a catalyst in a suitable solvent.

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde) (1.0 - 1.2 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and the selected aromatic aldehyde (1.1 eq).

  • Add a sufficient amount of ethanol to dissolve the reactants upon heating (e.g., 15-25 mL per gram of starting material).

  • Add a catalytic amount of piperidine (approx. 0.1 eq) to the mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate product precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.

  • Dry the product under vacuum to obtain the pure 2-styryl-5-nitrobenzothiazole derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate if necessary.

Protocol 2: Solvent-Free Microwave-Assisted Synthesis

This protocol offers a more environmentally friendly and rapid alternative to conventional heating.[8][9]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (1.0 eq)

  • Ammonium acetate or a basic catalyst like DBU (catalytic amount)

  • Microwave reactor or a domestic microwave oven (use with caution)

  • Mortar and pestle or a small vial

Procedure:

  • In a mortar or a suitable microwave-safe vial, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), and a catalytic amount of ammonium acetate (0.1-0.2 eq).

  • Grind the mixture thoroughly with a pestle for 5-10 minutes at room temperature. The reaction is often exothermic.

  • If using a microwave reactor, place the vial inside and irradiate at a suitable power (e.g., 160-320 W) for short intervals (e.g., 30-90 seconds).[8]

  • Monitor the reaction completion by TLC (dissolve a small aliquot in a solvent like ethyl acetate).

  • After completion, allow the mixture to cool.

  • Add a small amount of ethanol and triturate the solid mass.

  • Collect the product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from an ethyl acetate/hexane mixture can be performed for further purification.[8]

Data Presentation

The following table summarizes representative reaction conditions for the Knoevenagel condensation, adapted from protocols for similar active methylene compounds.[8][10] Yields are highly dependent on the specific aldehyde used.

AldehydeActive Methylene CompoundCatalystSolventTemp. (°C)TimeTypical Yield (%)
Aromatic AldehydeThis compoundPiperidineEthanolReflux4-8 h80-95
Electron-rich AldehydeThis compoundDBUWaterRoom Temp5-15 min>90
Electron-poor AldehydeThis compoundPiperidineDMF80-1002-4 h85-98
Heterocyclic AldehydeThis compoundNH₄OAcNone (MW)160-320 W1-2 min85-95

Note: Yields are illustrative and may vary based on experimental scale and purification method.

Mandatory Visualizations

Experimental_Workflow General Experimental Workflow A 1. Combine Reactants (this compound, Aldehyde, Solvent) B 2. Add Catalyst (e.g., Piperidine, DBU) A->B C 3. Heat Reaction (Conventional or Microwave) B->C D 4. Monitor Progress (TLC) C->D D->C Continue if incomplete E 5. Cool & Precipitate D->E If complete F 6. Isolate Product (Filtration) E->F G 7. Wash & Dry F->G H 8. Purify (Optional) (Recrystallization) G->H

Caption: Generalized workflow for Knoevenagel condensation.

Safety Precautions:

  • Handle this compound and its derivatives with care. Nitroaromatic compounds can be toxic and should be handled in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Piperidine and DBU are corrosive and toxic bases. Avoid inhalation and skin contact.

  • Microwave-assisted synthesis should be performed with caution and in appropriate, sealed vessels to prevent pressure buildup.

References

Application Notes & Protocols: Synthesis and Anticancer Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various benzothiazole derivatives and the evaluation of their anticancer activity. It is intended to serve as a comprehensive resource for researchers in medicinal chemistry and oncology, offering insights into the structure-activity relationships, mechanisms of action, and experimental procedures for this promising class of compounds.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, has emerged as a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[1][2][3] These compounds have shown a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4] The versatility of the benzothiazole nucleus allows for structural modifications at various positions, enabling the fine-tuning of their therapeutic properties.[1] In the context of oncology, numerous benzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including those of the breast, colon, lung, pancreas, and liver.[2][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell proliferation and survival.[7][8]

Data Presentation: Anticancer Activity of Benzothiazole Derivatives

The following tables summarize the in vitro anticancer activity (IC50 values) of selected benzothiazole derivatives against various human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, with lower values indicating higher potency.[1]

Table 1: Cytotoxicity of 2-Substituted Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
4a PANC-1 (Pancreatic)27 ± 0.24[9]
4b PANC-1 (Pancreatic)35 ± 0.51[9]
Compound A HepG2 (Hepatocellular Carcinoma)56.98 (24h), 38.54 (48h)[10]
Compound B HepG2 (Hepatocellular Carcinoma)59.17 (24h), 29.63 (48h)[10]
57 Pancreatic Cancer Cells27 ± 0.24[11]
58 Pancreatic Cancer Cells35 ± 0.51[11]

Table 2: Cytotoxicity of Benzothiazole-2-thiol and Benzamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
7e SKRB-3 (Breast)0.0012[1]
7e SW620 (Colon)0.0043[1]
7e A549 (Lung)0.044[1]
7e HepG2 (Hepatocellular Carcinoma)0.048[1]
41 (Methoxybenzamide) Various1.1 - 8.8[2][12]
42 (Chloromethylbenzamide) Various1.1 - 8.8[2][12]

Table 3: Cytotoxicity of Pyrimidine and Indole Based Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
34 (Pyrimidine based) Colo205 (Colon)5.04[2][12]
34 (Pyrimidine based) U937 (Lymphoma)13.9[2][12]
34 (Pyrimidine based) MCF-7 (Breast)30.67[2][12]
34 (Pyrimidine based) A549 (Lung)30.45[2][12]
12 (Indole based) HT29 (Colon)0.015[2][12]
55 (Indole based) HT-29 (Colon)0.024[2][11][12]
55 (Indole based) H460 (Lung)0.29[2][11][12]
55 (Indole based) A549 (Lung)0.84[2][11][12]
55 (Indole based) MDA-MB-231 (Breast)0.88[2][11][12]

Experimental Protocols

General Synthesis of 2-Substituted Benzothiazole Derivatives

A common and effective method for the synthesis of 2-substituted benzothiazoles involves a two-step process starting with an aldol condensation to form a chalcone intermediate, followed by a cyclization reaction with 2-aminothiophenol.[9][10]

Step 1: Synthesis of Chalcone Analogs

  • In a suitable reaction vessel, dissolve the appropriate benzaldehyde derivative (e.g., 4-fluorobenzaldehyde or 4-nitrobenzaldehyde) (2.3 mmol) and a ketone (e.g., cis-bicyclo[3.2.0]hept-2-en-6-one) in a suitable solvent such as ethanol.[10]

  • Add a basic catalyst, such as sodium hydroxide (NaOH) (2.3 mmol), to the mixture at room temperature.[10]

  • Stir the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the chalcone analog can be isolated and purified using standard techniques such as filtration and recrystallization.

Step 2: Synthesis of 2-Substituted Benzothiazole

  • Reflux a mixture of the synthesized chalcone analog (1.0 equivalent) and 2-aminothiophenol (1.0 equivalent) in ethanol (50 ml).[9]

  • Add a catalytic amount of p-toluene sulfonic acid to the mixture.[9][10]

  • Continue refluxing for approximately 10 hours, monitoring the reaction progress by TLC.[9]

  • After cooling, add chloroform to the reaction mixture.[9]

  • Wash the organic phase with water, dry it over anhydrous sodium sulfate, and filter.[9]

  • Evaporate the solvent under reduced pressure and purify the final 2-substituted benzothiazole derivative by column chromatography.[9]

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.[1][13]

Materials:

  • Human cancer cell lines (e.g., PANC-1, HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Benzothiazole derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Seed the cancer cells into 96-well plates at a density of 1x10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[9]

  • After 24 hours, remove the medium and treat the cells with various concentrations of the synthesized benzothiazole compounds (e.g., 5 to 100 µM).[9] Include a vehicle control (DMSO) and a positive control (e.g., cisplatin or doxorubicin).

  • Incubate the plates for another 48 hours.[9]

  • After the incubation period, remove the medium containing the compounds.

  • Add 200 µL of MTT reagent (1 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.[9]

  • Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • 6-well plates

  • Benzothiazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the benzothiazole derivatives at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways and Mechanisms of Action

Benzothiazole derivatives exert their anticancer effects through various mechanisms, often by modulating key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Induction of Apoptosis

A primary mechanism of action for many anticancer drugs, including benzothiazole derivatives, is the induction of apoptosis, or programmed cell death.[1][9] This can occur through the intrinsic (mitochondrial) pathway, which is often initiated by cellular stress.

Benzothiazole Benzothiazole Derivatives Bax Bax Benzothiazole->Bax activates Bcl2 Bcl-2 Benzothiazole->Bcl2 inhibits Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion promotes release of Bcl2->Bax Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

Modulation of Key Cancer-Related Signaling Pathways

Recent studies have shown that benzothiazole derivatives can modulate several critical signaling pathways that are often dysregulated in cancer, including the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[7] Downregulation of these pathways can lead to decreased cell proliferation and survival.

Benzothiazole Benzothiazole Derivatives EGFR EGFR Benzothiazole->EGFR PI3K PI3K EGFR->PI3K ERK ERK EGFR->ERK JAK JAK EGFR->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Inhibition of pro-survival signaling pathways by benzothiazoles.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and in vitro evaluation of novel benzothiazole derivatives as potential anticancer agents.

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Benzothiazole Derivatives Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (Western Blot, qPCR) Apoptosis->Mechanism

Caption: General experimental workflow for anticancer drug discovery.

Conclusion

Benzothiazole derivatives represent a versatile and potent class of compounds with significant potential for the development of novel anticancer therapeutics. The synthetic protocols and in vitro assays detailed in this document provide a solid foundation for researchers to explore the synthesis of new analogs and to investigate their mechanisms of action. The structure-activity relationship data summarized herein can guide the rational design of more effective and selective anticancer agents. Further in vivo studies are warranted to fully establish the therapeutic potential of the most promising benzothiazole derivatives.

References

Application Notes and Protocols for the Purity Assessment of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-nitrobenzothiazole (CAS No. 2941-66-4) is a heterocyclic organic compound with applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its chemical structure, featuring a benzothiazole core with a methyl group at the 2-position and a nitro group at the 5-position, imparts specific chemical and physical properties that are critical to its function in these applications.[1] The molecular formula of this compound is C₈H₆N₂O₂S, and its molecular weight is 194.21 g/mol .[2][3]

The purity of this compound is a critical quality attribute that can significantly impact the yield, safety, and efficacy of downstream products. Therefore, robust and reliable analytical methods are essential for its accurate purity assessment. This document provides a comprehensive overview of various analytical techniques and detailed protocols for determining the purity of this compound. The methods described include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Differential Scanning Calorimetry (DSC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, along with spectroscopic characterization by Fourier-Transform Infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2941-66-4[2]
Molecular Formula C₈H₆N₂O₂S[2]
Molecular Weight 194.21 g/mol [2][3]
Appearance Yellow to orange crystalline solid[1]
Melting Point 132-137 °C[4]
Solubility Moderately soluble in organic solvents[1]

Potential Impurities

The purity assessment of any compound requires an understanding of its potential impurities, which can originate from the synthetic route or degradation. While a specific synthesis pathway for this compound is not detailed in the provided search results, a plausible route involves the nitration of 2-methylbenzothiazole. Based on this, potential impurities may include:

  • Starting materials: Unreacted 2-methylbenzothiazole.

  • Isomeric byproducts: Positional isomers such as 2-methyl-4-nitrobenzothiazole, 2-methyl-6-nitrobenzothiazole, and 2-methyl-7-nitrobenzothiazole.

  • Over-nitrated products: Dinitro derivatives of 2-methylbenzothiazole.

  • Degradation products: Hydrolysis or photolysis products.

A comprehensive purity assessment should aim to separate and quantify these potential impurities.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are powerful tools for separating and quantifying the main component from its impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size), an autosampler, and a column oven.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (ACS grade)

    • This compound reference standard

  • Preparation of Solutions:

    • Mobile Phase A: Water with 0.1% formic acid (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).

    • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Gradient Program 0-5 min: 40% B, 5-20 min: 40-80% B, 20-25 min: 80% B, 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC Analysis (C18 Column, Gradient Elution) prep->hplc Inject detection UV Detection (254 nm) hplc->detection data Data Acquisition and Integration detection->data calc Purity Calculation (Area % Method) data->calc

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. Given the melting point of this compound, it is amenable to GC analysis, particularly for the detection of volatile impurities.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and an autosampler.

  • Reagents and Solvents:

    • Dichloromethane or Ethyl Acetate (GC grade)

    • This compound reference standard

  • Preparation of Solutions:

    • Standard and Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard or sample and dissolve it in 10 mL of dichloromethane.

  • Chromatographic and Spectrometric Conditions:

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (Split mode, 50:1 ratio)
Oven Temperature Program Initial: 100 °C, hold for 2 min; Ramp: 15 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-400 m/z

  • Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak should be compared with that of the reference standard for identity confirmation.

GCMS_Workflow prep Sample Preparation (Dissolution in Dichloromethane) gcms GC-MS Analysis (DB-5ms Column, Temp. Program) prep->gcms Inject detection Mass Spectrometry Detection (EI, Scan Mode) gcms->detection data Data Acquisition and TIC Integration detection->data calc Purity and Identity Confirmation data->calc

Caption: Workflow for GC-MS purity analysis of this compound.

Thermal Analysis for Absolute Purity

Differential Scanning Calorimetry (DSC)

DSC is an absolute method for determining the purity of crystalline organic compounds that are at least 98% pure.[5] The method is based on the principle of melting point depression, where impurities lower and broaden the melting range of a pure substance.[6]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan and hermetically seal it.

  • DSC Conditions:

ParameterCondition
Temperature Program Heat from 100 °C to 150 °C at a rate of 1 °C/min
Atmosphere Nitrogen purge at 50 mL/min

  • Data Analysis: The purity is calculated using the van't Hoff equation, which is typically integrated into the instrument's software. The analysis involves plotting the sample temperature versus the reciprocal of the fraction melted.

DSC_Logic pure Pure Crystalline Compound mp_sharp Sharp Melting Point pure->mp_sharp impure Compound with Impurities mp_broad Broadened and Depressed Melting Point impure->mp_broad dsc_curve DSC Thermogram Analysis mp_broad->dsc_curve van't Hoff Equation purity Absolute Purity (mol %) dsc_curve->purity

Caption: Logical relationship for DSC-based purity determination.

Spectroscopic Methods for Purity and Identity

Spectroscopic techniques are invaluable for confirming the identity of this compound and can also be used for quantitative purity assessment.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR, particularly ¹H qNMR, is a powerful primary method for purity determination without the need for a specific reference standard of the analyte.[7][8]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Reagents and Solvents:

    • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

    • Internal standard of known purity (e.g., maleic acid, dimethyl sulfone)

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample.

    • Accurately weigh a known amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • NMR Acquisition Parameters:

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest.

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard.

qNMR_Workflow prep Accurate Weighing of Sample and Internal Standard dissolve Dissolution in Deuterated Solvent prep->dissolve nmr ¹H NMR Spectrum Acquisition dissolve->nmr integrate Integration of Analyte and Standard Signals nmr->integrate calc Purity Calculation integrate->calc

Caption: Workflow for purity assessment by quantitative ¹H NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used for the identification of functional groups and confirmation of the chemical structure of this compound. While primarily a qualitative technique, it can be used to detect the presence of impurities with different functional groups. An IR spectrum of the related compound 2-methyl-6-nitrobenzothiazole is available in the NIST database and can be used for comparison.[9]

  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

Wavenumber (cm⁻¹)Assignment
~1590-1610C=N stretching (thiazole ring)
~1500-1550Asymmetric NO₂ stretching
~1330-1370Symmetric NO₂ stretching
Aromatic C-H and C=CCharacteristic peaks in the aromatic region
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used for the quantitative determination of this compound in solution and for monitoring its purity.

  • Instrumentation: A UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or acetonitrile).

  • Data Acquisition: Scan the absorbance of the solution from 200 to 400 nm. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis.

Summary of Quantitative Data Presentation

The results from the different analytical methods for a hypothetical batch of this compound can be summarized as follows for easy comparison:

Analytical MethodPurity (%)Key Observations
HPLC (Area %) 99.5Two minor impurity peaks detected at relative retention times of 0.85 and 1.15.
GC-MS (Area %) 99.7One minor volatile impurity detected. Mass spectrum of the main peak consistent with the reference.
DSC 99.6 mol%Sharp melting endotherm observed, indicating high crystallinity.
¹H qNMR 99.4 (w/w %)Purity determined against a certified internal standard. No significant organic impurities detected.

Conclusion

A multi-technique approach is recommended for a comprehensive purity assessment of this compound. HPLC and GC are powerful for separating and quantifying organic impurities. DSC provides a measure of absolute purity for crystalline materials, while qNMR offers an accurate and precise primary method for purity determination. FTIR and UV-Vis spectroscopy are essential for structural confirmation and routine quality control. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurities and the intended use of the material.

References

Application Note: Quantification of 2-Methyl-5-nitrobenzothiazole using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-5-nitrobenzothiazole. This compound is a significant intermediate in the synthesis of various dyes and pharmaceuticals.[1] The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, providing accurate and reproducible results suitable for quality control, stability studies, and research applications.

Introduction

This compound (C₈H₆N₂O₂S, MW: 194.21 g/mol ) is a heterocyclic aromatic compound used in diverse chemical syntheses.[2][3][4] Ensuring the purity and concentration of this intermediate is critical for downstream processes and final product quality. The developed HPLC method offers high selectivity and sensitivity for the quantification of this compound.

Principle of Method

The separation is achieved on a C18 non-polar stationary phase. The mobile phase, a mixture of acetonitrile and water, elutes the components based on their hydrophobicity. This compound, being a moderately polar compound, is well-retained and separated from potential impurities. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to ensure good peak shape and reproducible retention times.[5][6] Detection is performed using a UV detector set at a wavelength corresponding to the absorbance maximum of the analyte, which is typical for nitroaromatic compounds.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis Detector.

    • Data acquisition and processing software (e.g., Empower, Chromeleon).

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Sonicator.

  • Chromatographic Column:

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Phosphoric Acid (H₃PO₄), ≥85% or Formic Acid (HCOOH), ≥98%.

    • This compound reference standard (>97% purity).[2]

    • Volumetric flasks, pipettes, and autosampler vials.

    • Syringe filters (0.45 µm, PTFE or Nylon).

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 60:40 (v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation (1 L):

    • Carefully add 1.0 mL of phosphoric acid to 400 mL of HPLC-grade water in a 1 L media bottle.

    • Add 600 mL of acetonitrile.

    • Mix thoroughly and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 25 mg of this compound reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve and bring to volume with the mobile phase. Mix until fully dissolved.

  • Calibration Standards:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the mobile phase.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Analysis and Quantification
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Method Performance Characteristics

The following table summarizes the expected performance data for this analytical method. These values are typical for the analysis of nitroaromatic compounds under similar conditions.

ParameterExpected Result
Retention Time (Rt) Approx. 4-6 minutes
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98 - 102%
Limit of Detection (LOD) < 0.1 µg/mL
Limit of Quantification (LOQ) < 0.5 µg/mL
Peak Tailing Factor 0.9 - 1.5

Visual Workflow and Diagrams

The following diagram illustrates the general workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep cluster_analysis cluster_data prep Preparation analysis HPLC Analysis data Data Processing std_prep Prepare Standard Solutions injection Inject Standards & Samples std_prep->injection sample_prep Prepare Sample Solutions sample_prep->injection mobile_phase_prep Prepare Mobile Phase equilibration System Equilibration mobile_phase_prep->equilibration equilibration->injection acquisition Chromatogram Acquisition injection->acquisition integration Peak Integration acquisition->integration calibration Build Calibration Curve integration->calibration quantification Calculate Sample Concentration calibration->quantification

Caption: Experimental workflow for HPLC quantification.

References

Application Notes and Protocols: TLC Analysis for Monitoring the Reduction of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Introduction

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique extensively used in synthetic chemistry to monitor the progress of chemical reactions. This application note provides a detailed protocol for the use of TLC in monitoring the reduction of 2-Methyl-5-nitrobenzothiazole to 5-Amino-2-methylbenzothiazole. The conversion of an aromatic nitro group to an amino group is a fundamental transformation in the synthesis of pharmaceuticals and other specialty chemicals. Accurate monitoring of this reaction is crucial for determining reaction completion, optimizing conditions, and ensuring product purity.

This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their synthetic pathways.

Reaction Scheme

The reaction being monitored is the reduction of the nitro group of this compound to an amine, yielding 5-Amino-2-methylbenzothiazole. A common method for this transformation is the use of a reducing agent such as iron in the presence of an acid or ammonium chloride.

Reaction:

This compound -> 5-Amino-2-methylbenzothiazole

Data Presentation

The progress of the reaction can be effectively monitored by observing the disappearance of the starting material and the appearance of the product on a TLC plate. The difference in polarity between the nitro and amino functional groups allows for a clear separation.

CompoundStructureFunctional GroupPolarityExpected Rf Value*
This compound O=N(=O)c1cc2sc(C)nc2cc1NitroLess Polar~0.7
5-Amino-2-methylbenzothiazole Nc1cc2sc(C)nc2cc1AminoMore Polar~0.3

*In a 2:1 Petroleum Ether: Ethyl Acetate solvent system.

Experimental Protocols

Materials and Reagents
  • This compound (Starting Material)

  • Iron powder

  • Ammonium chloride

  • Methanol

  • Water

  • Ethyl acetate

  • Petroleum ether

  • Silica gel 60 F254 TLC plates

  • Standard laboratory glassware

  • Capillary tubes for spotting

  • TLC developing chamber

  • UV lamp (254 nm)

  • Ninhydrin solution (for visualization)

Protocol for the Reduction of this compound
  • In a round-bottom flask, combine this compound (1 equivalent), iron powder (5.5 equivalents), and ammonium chloride (8 equivalents).

  • Add a mixture of methanol and water (e.g., 4:1 v/v) as the reaction solvent.

  • Stir the mixture vigorously and heat to reflux.

  • Monitor the reaction progress by TLC at regular intervals (e.g., every 30 minutes).

TLC Monitoring Protocol
  • Preparation of the TLC Chamber: Pour the developing solvent (2:1 Petroleum Ether: Ethyl Acetate) into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure a saturated atmosphere. Cover the chamber and allow it to equilibrate.

  • Spotting the TLC Plate:

    • With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.

    • Prepare a dilute solution of the starting material (SM) in ethyl acetate for use as a reference.

    • Using a capillary tube, carefully spot the starting material solution on the left side of the origin line.

    • To sample the reaction, withdraw a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it in the middle of the origin line.

    • It is also advisable to co-spot the starting material and the reaction mixture on the right side of the origin line to aid in identification.

  • Developing the TLC Plate:

    • Carefully place the spotted TLC plate into the developing chamber, ensuring that the origin line is above the solvent level.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualization:

    • Allow the TLC plate to dry completely.

    • Visualize the spots under a UV lamp at 254 nm. Aromatic compounds will typically appear as dark spots. Circle the observed spots with a pencil.

    • For specific visualization of the amino group on the product, prepare a ninhydrin solution. Dip the TLC plate in the ninhydrin solution and then gently heat it with a heat gun. The product, 5-Amino-2-methylbenzothiazole, will appear as a distinct colored spot (typically purple or brown).

Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) prep_plate Prepare TLC Plate (Draw Origin Line) prep_samples Prepare Samples (SM & Reaction Mixture) spotting Spot Plate (SM, Co-spot, RM) prep_samples->spotting development Develop Plate (in Chamber) spotting->development drying Dry Plate development->drying uv_viz Visualize under UV Light (254 nm) drying->uv_viz stain_viz Stain with Ninhydrin & Heat uv_viz->stain_viz analysis Analyze Results (Compare Spots, Calculate Rf) stain_viz->analysis

Caption: Workflow for TLC Monitoring of the Reaction.

Polarity_Rf_Relationship cluster_compounds Compounds cluster_tlc TLC Plate Nitro This compound (Less Polar) High_Rf High Rf Nitro->High_Rf Travels Further Amino 5-Amino-2-methylbenzothiazole (More Polar) Low_Rf Low Rf Amino->Low_Rf Travels Shorter Origin Origin

Caption: Relationship between Polarity and Rf Value.

Application Notes and Protocols: 2-Methyl-5-nitrobenzothiazole as a Versatile Building Block in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-methyl-5-nitrobenzothiazole, a key building block in the construction of diverse heterocyclic scaffolds with significant biological activities. The presence of the nitro group and the reactive methyl group makes it a valuable precursor for the synthesis of dyes, and potent anticancer and antimicrobial agents.

Key Synthetic Applications

This compound serves as a versatile starting material for a variety of synthetic transformations, primarily through reactions involving its active methyl group. The most prominent application is the Knoevenagel condensation with various aldehydes to furnish 2-styryl-5-nitrobenzothiazole derivatives. Furthermore, its core structure can be elaborated to create fused heterocyclic systems.

Synthesis of 2-Styryl-5-nitrobenzothiazole Derivatives

The Knoevenagel condensation of this compound with aromatic aldehydes is a cornerstone of its synthetic utility. This reaction, typically catalyzed by a weak base such as piperidine or conducted in the presence of acetic anhydride, leads to the formation of a carbon-carbon double bond, extending the conjugation of the benzothiazole system.

Data Presentation

The heterocyclic compounds derived from this compound exhibit a range of biological activities. The following tables summarize key quantitative data for anticancer and antimicrobial activities.

Table 1: Anticancer Activity of Nitro-Substituted Benzothiazole Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)
Nitro-substituted Benzothiazole (General)HepG2 (Liver Cancer)38.54 (48h)[1]
Nitro-styryl containing benzothiazole derivativePancreatic Cancer Cells27 ± 0.24[1]
Table 2: Antimicrobial Activity of Nitro-Substituted Benzothiazole Derivatives
Compound/DerivativeBacterial StrainMIC (µg/mL)
2-Amino-6-nitro benzothiazole derivativeS. aureus6.25[2]
2-Amino-6-nitro benzothiazole derivativeE. coli6.25[2]
Nitro-substituted benzothiazole derivative (41c)E. coli3.1[2]
Nitro-substituted benzothiazole derivative (41c)P. aeruginosa6.2[2]
Thiazolidin-4-one derivative of benzothiazole (8a, 8c with nitro group)P. aeruginosa90-180
Thiazolidin-4-one derivative of benzothiazole (8a, 8c with nitro group)E. coli90-180

Mandatory Visualizations

Synthetic Workflow: Knoevenagel Condensation

G cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_product Product cluster_purification Work-up & Purification start1 This compound reaction Knoevenagel Condensation start1->reaction start2 Aromatic Aldehyde (e.g., 4-(Dimethylamino)benzaldehyde) start2->reaction product 2-(2-Arylvinyl)-5-nitrobenzothiazole reaction->product Forms C=C bond conditions Piperidine (cat.) Ethanol, Reflux or Acetic Anhydride, 120°C conditions->reaction workup Cooling Filtration Recrystallization product->workup

Caption: General workflow for the synthesis of 2-styryl-5-nitrobenzothiazole derivatives.

Signaling Pathway: Anticancer Mechanism of Nitro-Substituted Benzothiazoles

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK ERK ERK/MAPK EGFR->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription Cell Proliferation, Survival STAT STAT JAK->STAT STAT->Transcription ERK->Transcription IKK IKK IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB NFkB->Transcription Inflammation, Survival Inhibitor Nitro-substituted Benzothiazole Inhibitor->EGFR Downregulates Inhibitor->IKK Inhibits

Caption: Anticancer mechanism of nitro-substituted benzothiazoles.[1]

Logical Relationship: Antibacterial Mechanisms of Benzothiazole Derivatives

G cluster_targets Bacterial Cellular Targets cluster_effects Resulting Effects Benzothiazole Benzothiazole Derivatives DNAGyrase DNA Gyrase Benzothiazole->DNAGyrase Inhibits DHPS Dihydropteroate Synthase Benzothiazole->DHPS Inhibits DHFR Dihydrofolate Reductase Benzothiazole->DHFR Inhibits OtherEnzymes Other Essential Enzymes Benzothiazole->OtherEnzymes Inhibits DNA Inhibition of DNA Replication DNAGyrase->DNA Folate Disruption of Folate Synthesis DHPS->Folate DHFR->Folate Metabolism Inhibition of Metabolism OtherEnzymes->Metabolism Death Bacterial Cell Death DNA->Death Folate->Death Metabolism->Death

Caption: Overview of the antibacterial mechanisms of benzothiazole derivatives.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(4-(Dimethylamino)phenyl)vinyl)-5-nitrobenzothiazole

This protocol details the Knoevenagel condensation of this compound with 4-(dimethylamino)benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • 4-(Dimethylamino)benzaldehyde (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and 4-(dimethylamino)benzaldehyde.

  • Add anhydrous ethanol to dissolve the reactants (approximately 10-15 mL per gram of this compound).

  • Add a catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • As the solution cools, the product will precipitate out. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product in a desiccator or a vacuum oven.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).

Expected Outcome: The product, 2-(2-(4-(dimethylamino)phenyl)vinyl)-5-nitrobenzothiazole, is typically obtained as a colored solid. The yield and purity should be determined by standard analytical techniques (e.g., melting point, NMR, and mass spectrometry).

Protocol 2: General Procedure for Synthesis of Fused Thiazolo[3,2-a]pyrimidin-3(5H)-ones

This protocol outlines a general method for the synthesis of fused heterocyclic systems from benzothiazole precursors, which can be adapted from reactions of similar thiazole derivatives.

Materials:

  • A 2-substituted-benzothiazole derivative (e.g., a dihydropyrimidinethione derivative of 2-aminobenzothiazole) (1.0 eq)

  • Ethyl bromoacetate (1.1 eq)

  • Anhydrous acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the 2-substituted-benzothiazole derivative in anhydrous acetone.

  • Add ethyl bromoacetate to the solution.

  • Reflux the reaction mixture with stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired thiazolo[3,2-a]pyrimidin-3(5H)-one derivative.

Expected Outcome: This cyclization reaction provides access to more complex, fused heterocyclic systems. The structure of the final product should be confirmed by spectroscopic methods.

Disclaimer: These protocols are intended for guidance and should be performed by qualified professionals in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates.

References

Application Notes and Protocols for the Synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The protocol is based on the reaction of 2,4-dinitrochlorobenzene with thioacetamide in sulpholane. This method offers a straightforward approach to obtaining the target compound. Included are step-by-step instructions, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including but not limited to antimicrobial, anticancer, and antiviral properties. The introduction of a nitro group and a methyl group at specific positions on the benzothiazole scaffold can modulate the biological activity of the molecule. The synthesis of 2-methyl-5-nitro-1H-benzo[d]thiazole is a key step in the development of novel therapeutic agents. The procedure outlined below describes a reliable method for its preparation in a laboratory setting.

Quantitative Data Summary

ParameterValueReference
Molecular FormulaC₈H₆N₂O₂S[1]
Molecular Weight194.21 g/mol [1][2]
Melting Point132-134 °C[1]
Appearance(Not specified, likely a solid)

Experimental Protocol

This protocol is adapted from the procedure described in US Patent 4,808,723 A.[2]

Materials:

  • 2,4-Dinitrochlorobenzene (10.13 g)

  • Thioacetamide (15 g)

  • Sulpholane (50 ml)

  • Water (200 ml)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, prepare a suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane.

  • Heating: Heat the suspension to 100 °C using a heating mantle while stirring.

  • Reaction: Maintain the reaction mixture at 100 °C for 1 hour with continuous stirring.

  • Cooling and Clarification: After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Clarify the mixture by filtration to remove any insoluble impurities.

  • Precipitation: Add 200 ml of water to the filtrate to precipitate the crude product.

  • Isolation: Collect the precipitated solid by filtration.

  • Purification (Recommended): The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the final product, 2-methyl-5-nitro-1H-benzo[d]thiazole.

  • Drying: Dry the purified product under vacuum.

Experimental Workflow

experimental_workflow reagents 2,4-Dinitrochlorobenzene + Thioacetamide + Sulpholane reaction_mixture Suspension in Round-Bottom Flask reagents->reaction_mixture heating Heat to 100°C (1 hour) reaction_mixture->heating cooling Cool to Room Temperature heating->cooling filtration1 Clarification (Filtration) cooling->filtration1 precipitation Add Water filtration1->precipitation filtration2 Isolate Crude Product (Filtration) precipitation->filtration2 purification Recrystallization filtration2->purification final_product 2-methyl-5-nitro-1H- benzo[d]thiazole purification->final_product

Caption: Synthetic workflow for 2-methyl-5-nitro-1H-benzo[d]thiazole.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • 2,4-Dinitrochlorobenzene is toxic and an irritant. Avoid inhalation, ingestion, and skin contact.

  • Thioacetamide is a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.

  • Sulpholane is a high-boiling solvent. Avoid inhalation of vapors.

  • Perform the reaction in a well-ventilated fume hood.

Notes

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methyl-5-nitrobenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 2-Methyl-5-nitrobenzothiazole, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and reliable method is the condensation and subsequent cyclization of 2-amino-4-nitrothiophenol with acetic anhydride. This reaction directly introduces the 2-methyl group and forms the thiazole ring in a single pot. Alternative methods, such as the reaction of 2,4-dinitrochlorobenzene with thioacetamide, have also been reported.[1]

Q2: What are the critical parameters affecting the yield of the synthesis?

The primary factors influencing the final yield include the purity of starting materials (especially the 2-amino-4-nitrothiophenol), reaction temperature, reaction time, and the efficiency of the work-up and purification procedures.[2] Suboptimal control of these parameters can lead to incomplete reactions or the formation of side products.[2]

Q3: My final product is discolored (e.g., yellowish or brown). What is the likely cause?

Discoloration often indicates the presence of impurities. These can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product during heating.[2] Purification via recrystallization, often with the use of activated carbon (Norit), can help remove these colored impurities.[2]

Q4: Is the synthesis of this compound hazardous?

As with any chemical synthesis, appropriate safety precautions are necessary. Starting materials like 2-amino-4-nitrothiophenol can be toxic and should be handled with care in a well-ventilated fume hood. The reaction may involve heating and the use of acids or other corrosive reagents. Always consult the Safety Data Sheets (SDS) for all chemicals used and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting Guide

This guide addresses specific issues that can lead to low yields or impure products during the synthesis of this compound.

Issue 1: Low or No Yield of the Final Product

  • Question: My reaction has resulted in a very low yield of this compound. What are the potential causes and how can I improve it?

  • Answer: Low yields are a frequent problem and can stem from several sources. The primary causes often involve the quality of reagents, incomplete reaction, or suboptimal conditions.[2]

Potential Cause Troubleshooting & Optimization Solution
Impure Starting Materials Ensure the 2-amino-4-nitrothiophenol is of high purity. Thiophenols are susceptible to oxidation to the corresponding disulfide, which will not react to form the desired product. Use freshly prepared or properly stored starting material.
Incomplete Cyclization The reaction may not have gone to completion. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending the reflux period.
Suboptimal Temperature Improper temperature control can significantly impact the reaction rate. Excessively high temperatures can promote side reactions and decomposition, while low temperatures will slow the reaction down, leading to incomplete conversion.[1][2] Maintain the temperature within the optimal range specified in the protocol.
Hydrolysis of Reagents Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid, rendering it ineffective for the acylation and cyclization step. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents if possible.[3]

Issue 2: Significant Formation of Byproducts

  • Question: I am observing multiple spots on my TLC plate, indicating the formation of byproducts. How can I identify and minimize them?

  • Answer: Byproduct formation competes with the main reaction, consuming starting materials and reducing the overall yield.

Potential Cause Troubleshooting & Optimization Solution
Oxidation of Thiophenol The thiol group (-SH) of 2-amino-4-nitrothiophenol can be oxidized to a disulfide (-S-S-), especially in the presence of air. This disulfide is a common impurity. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.
Diacylation It is possible for the amino group to be acylated twice, or for other side reactions to occur if the temperature is too high or the reaction time is excessively long. Adhere to the recommended reaction temperature and monitor for product formation by TLC to avoid over-running the reaction.
Unreacted Starting Materials Incomplete conversion leads to the presence of starting materials in the product mixture.[2] Optimize reaction conditions (time, temperature) and ensure efficient mixing to drive the reaction to completion.
Logical Troubleshooting Flow

The following diagram outlines a logical workflow for troubleshooting low yield issues.

G start Problem: Low Yield check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup purity_issue Impurity Detected? (e.g., Disulfide) check_purity->purity_issue conditions_issue Deviation from Protocol? check_conditions->conditions_issue workup_issue Product Loss During Extraction/Recrystallization? check_workup->workup_issue purity_issue->check_conditions No sol_purify Solution: Purify Starting Materials or Use Inert Atmosphere purity_issue->sol_purify Yes conditions_issue->check_workup No sol_optimize Solution: Optimize Temp, Time & Monitor by TLC conditions_issue->sol_optimize Yes sol_refine Solution: Refine Purification Technique workup_issue->sol_refine Yes end_node Improved Yield sol_purify->end_node sol_optimize->end_node sol_refine->end_node

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocols

Method 1: From 2-Amino-4-nitrothiophenol

This protocol is a standard method involving the reaction of an aminothiophenol with an anhydride.

Materials:

  • 2-amino-4-nitrothiophenol (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Glacial acetic acid (solvent)

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-4-nitrothiophenol in glacial acetic acid.

  • Add acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • Pour the cooled mixture into a beaker of ice-cold water with stirring.

  • A solid precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

  • Purify the crude product by recrystallization from ethanol. If the product is highly colored, add a small amount of activated carbon to the hot ethanol solution before filtering and allowing it to crystallize.

  • Collect the purified crystals by vacuum filtration and dry in a vacuum oven.

Method 2: From 2,4-Dinitrochlorobenzene

This method provides an alternative route starting from different precursors.[1]

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 eq)

  • Thioacetamide (1.5 eq)

  • Sulpholane (solvent)

Procedure:

  • In a round-bottom flask, prepare a suspension of 2,4-dinitrochlorobenzene and thioacetamide in sulpholane.[1]

  • Heat the mixture to 100 °C with stirring and maintain this temperature for 1 hour.[1]

  • Cool the reaction mixture and clarify if necessary.

  • Add water to the filtrate to precipitate the crude product.[1]

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization as described in Method 1.

General Synthesis Workflow

The diagram below illustrates the general steps involved in the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start_materials Starting Materials (e.g., 2-amino-4-nitrothiophenol + Acetic Anhydride) reaction_mix Reaction Mixture in Solvent start_materials->reaction_mix Combine reflux Heat to Reflux (2-3 hours) reaction_mix->reflux Heat cooling Cool to RT reflux->cooling precipitation Precipitate in Ice Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration crude Crude Product filtration->crude recrystallize Recrystallize from Ethanol crude->recrystallize final_product Pure this compound recrystallize->final_product

Caption: General experimental workflow for synthesis.

References

Technical Support Center: Purification of Crude 2-Methyl-5-nitrobenzothiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Methyl-5-nitrobenzothiazole via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and key data to address common challenges encountered during the purification process.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₈H₆N₂O₂S[1][2]
Molecular Weight 194.21 g/mol [1][2]
Appearance Yellow to orange crystalline solid[3]
Melting Point 134-137 °C[1]
Solubility Moderate solubility in organic solvents.[3]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent and specific volumes will need to be determined empirically based on the initial purity of the crude material.

Materials and Equipment:

  • Crude this compound

  • Selection of analytical grade solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate, Toluene)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Büchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.

    • Add a few drops of a single solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this temperature.

    • Gently heat the test tubes. An ideal solvent will completely dissolve the compound at or near its boiling point.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals. Ethanol is a good starting point for solvent screening.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask of appropriate size.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the solvent until the compound is completely dissolved at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration. This step should be done quickly to prevent premature crystallization.

    • Pre-heat a second Erlenmeyer flask and a funnel.

    • Pour the hot solution through a fluted filter paper in the pre-heated funnel into the clean, pre-heated flask.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a drying oven at a temperature well below the melting point or in a vacuum desiccator.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Troubleshooting Common Problems

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was used).- The solution is supersaturated.- Evaporate some of the solvent to concentrate the solution and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass stirring rod or by adding a seed crystal of pure this compound.[4][5]
The compound "oils out" instead of forming crystals. - The melting point of the compound is depressed by impurities, causing it to separate from the solution above its melting point.- The solution is cooling too rapidly.- The chosen solvent is not ideal.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider using a different recrystallization solvent or a mixed solvent system.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the product in the mother liquor.- The crystals were washed with a solvent that was not ice-cold or with an excessive volume of solvent.- Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent required for dissolution.- Ensure the washing solvent is ice-cold and use it sparingly.- Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.
The purified crystals are still colored. - The crude material contains colored impurities that are not effectively removed by a single recrystallization.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that activated charcoal can also adsorb some of the desired product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While ethanol has been reported as a suitable solvent, the ideal solvent depends on the specific impurities present in your crude material. A systematic solvent screening is the most reliable way to determine the best solvent for your particular sample. Good candidates for screening include ethanol, methanol, isopropanol, and ethyl acetate.

Q2: My crude this compound is very impure. What should I do?

A2: If the material is heavily contaminated, a single recrystallization may not be sufficient. You may need to perform a second recrystallization. Alternatively, for highly impure samples, other purification techniques such as column chromatography may be necessary prior to a final recrystallization to obtain a high-purity product.

Q3: What are the likely impurities in crude this compound?

A3: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of 2,4-dinitrochlorobenzene with thioacetamide. Potential impurities from this synthesis could include unreacted starting materials, or isomeric byproducts such as 2-methyl-7-nitrobenzothiazole.

Q4: How can I improve the crystal size?

A4: The rate of cooling is the primary factor influencing crystal size. To obtain larger crystals, allow the hot, saturated solution to cool as slowly as possible to room temperature before placing it in an ice bath. Insulating the flask can help to slow down the cooling process.

Visualizing the Process

Experimental Workflow for Recrystallization

G Experimental Workflow for Recrystallization of this compound cluster_prep Preparation cluster_main Recrystallization Process cluster_result Outcome start Crude this compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (if needed) dissolution->hot_filtration cooling Slow Cooling & Crystallization hot_filtration->cooling isolation Vacuum Filtration & Washing cooling->isolation drying Drying of Crystals isolation->drying end Purified this compound drying->end

Caption: A flowchart illustrating the key steps in the recrystallization of this compound.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Recrystallization start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Recovery Yield start->low_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent cool_too_fast Cooling too fast? oiling_out->cool_too_fast excess_solvent_wash Excess/warm wash solvent? low_yield->excess_solvent_wash evaporate Evaporate some solvent too_much_solvent->evaporate Yes supersaturated Supersaturated? too_much_solvent->supersaturated No induce_crystallization Scratch flask or add seed crystal supersaturated->induce_crystallization Yes cool_slower Reheat, add a little more solvent, cool slowly cool_too_fast->cool_slower Yes wrong_solvent Wrong solvent? cool_too_fast->wrong_solvent No change_solvent Choose a different solvent wrong_solvent->change_solvent Yes use_cold_min_wash Use minimal ice-cold wash excess_solvent_wash->use_cold_min_wash Yes premature_crystallization Premature crystallization? excess_solvent_wash->premature_crystallization No preheat_funnel Pre-heat filtration apparatus premature_crystallization->preheat_funnel Yes

Caption: A decision tree to guide troubleshooting common issues during recrystallization.

References

Technical Support Center: Synthesis of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-5-nitrobenzothiazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity formation and yield optimization.

Issue 1: Low Yield of this compound

  • Question: My reaction yield is significantly lower than expected. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, including incomplete reaction, side reactions, or suboptimal workup procedures.

    • Incomplete Reaction:

      • Cause: Insufficient reaction time or temperature. The reaction between 2,4-dinitrochlorobenzene and thioacetamide requires adequate thermal energy to proceed to completion.

      • Solution: Ensure the reaction is heated to and maintained at the recommended temperature (e.g., 100°C in sulpholane) for the specified duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Side Reactions:

      • Cause: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the formation of positional isomers or polymeric materials.

      • Solution: Maintain strict control over reaction conditions, particularly temperature. Overheating can lead to the formation of undesired isomers and degradation products.

    • Suboptimal Workup:

      • Cause: Product loss during the isolation and purification steps.

      • Solution: Ensure complete precipitation of the product upon addition of water to the reaction mixture. During filtration, wash the crude product with a minimal amount of cold solvent to avoid dissolving the desired compound.

Issue 2: Presence of Significant Impurities in the Final Product

  • Question: My final product shows multiple spots on TLC or peaks in HPLC analysis. What are the likely impurities and how can I minimize them?

  • Answer: The presence of impurities is a common challenge. The most likely contaminants are unreacted starting materials, positional isomers, and byproducts from side reactions.

    • Unreacted Starting Materials:

      • Cause: Incomplete reaction.

      • Solution: As mentioned above, ensure the reaction goes to completion by monitoring it via TLC and adjusting reaction time and temperature as needed.

    • Positional Isomers (e.g., 2-Methyl-7-nitrobenzothiazole):

      • Cause: While the synthesis from 2,4-dinitrochlorobenzene is generally regioselective for the 5-nitro position, harsh reaction conditions or alternative synthetic routes (e.g., nitration of 2-methylbenzothiazole) can lead to the formation of other isomers.

      • Solution: Adhere to the recommended reaction temperature. If synthesizing via nitration of 2-methylbenzothiazole, carefully control the nitrating agent and temperature to favor the formation of the 5-nitro isomer.

    • Byproducts from Side Reactions:

      • Cause: Thioacetamide can undergo self-condensation or react with intermediates to form complex byproducts.

      • Solution: Use high-purity starting materials and maintain the recommended reaction temperature to minimize side reactions.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to obtain a pure sample of this compound. What purification techniques are most effective?

  • Answer: Recrystallization is the most common and effective method for purifying crude this compound.

    • Solvent Selection: A suitable solvent system is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either highly soluble or insoluble at all temperatures. Common solvents for recrystallization of benzothiazole derivatives include ethanol, methanol, or mixtures of ethanol and water.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, treatment with activated charcoal can be effective. Filter the hot solution to remove any insoluble impurities and allow it to cool slowly to induce crystallization. Collect the purified crystals by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of this compound from 2,4-dinitrochlorobenzene and thioacetamide?

A1: The most common impurities include:

  • Unreacted 2,4-dinitrochlorobenzene: Due to incomplete reaction.

  • 2-Methyl-7-nitrobenzothiazole: A potential positional isomer, although the 5-nitro isomer is favored.

  • Byproducts from thioacetamide: Such as acetamide and other sulfur-containing compounds.

  • Polymeric materials: Arising from side reactions at elevated temperatures.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials and the product. The reaction is considered complete when the spot corresponding to 2,4-dinitrochlorobenzene is no longer visible.

Q3: What analytical techniques are best for characterizing the purity of the final product?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful technique for assessing the purity of this compound and quantifying any impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the chemical structure of the final product and identifying any isomeric impurities. Mass Spectrometry (MS) can be used to confirm the molecular weight of the product and identify unknown byproducts.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. 2,4-Dinitrochlorobenzene is a toxic and skin-sensitizing agent. Thioacetamide is a suspected carcinogen. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Sulpholane is a high-boiling solvent and should be handled with care at elevated temperatures.

Data Presentation

Table 1: Common Impurities in this compound Synthesis

Impurity NameChemical StructurePotential SourceTypical Analytical Method for Detection
2,4-DinitrochlorobenzeneClC₆H₃(NO₂)₂Unreacted starting materialTLC, HPLC, GC-MS
2-Methyl-7-nitrobenzothiazoleC₈H₆N₂O₂SPositional isomerHPLC, NMR, LC-MS
AcetamideCH₃CONH₂Byproduct from thioacetamideHPLC, GC-MS

Experimental Protocols

Synthesis of this compound [1]

This protocol is adapted from a patented procedure for the preparation of this compound.

Materials:

  • 2,4-Dinitrochlorobenzene (10.13 g)

  • Thioacetamide (15 g)

  • Sulpholane (50 ml)

  • Water

Procedure:

  • In a reaction flask equipped with a stirrer and a condenser, prepare a suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane.

  • Heat the suspension to 100°C with stirring.

  • Maintain the reaction at 100°C for 1 hour. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Clarify the mixture by filtration if any solids are present.

  • To the filtrate, add 200 ml of water to precipitate the crude product.

  • Stir the mixture to ensure complete precipitation.

  • Collect the crude this compound by filtration.

  • Wash the solid with water and dry it.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

Impurity_Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_analysis Purity Analysis cluster_troubleshooting Troubleshooting Impurities cluster_solutions Corrective Actions Start Start Synthesis: 2,4-Dinitrochlorobenzene + Thioacetamide Reaction Reaction at 100°C in Sulpholane Start->Reaction Workup Workup and Isolation of Crude Product Reaction->Workup Analysis Analyze Crude Product (TLC, HPLC) Workup->Analysis Impurity_Check Impurities Detected? Analysis->Impurity_Check Impurity_ID Identify Impurities (HPLC, NMR, MS) Impurity_Check->Impurity_ID Yes End Pure this compound Impurity_Check->End No Unreacted_SM Unreacted Starting Material Impurity_ID->Unreacted_SM Positional_Isomer Positional Isomer Impurity_ID->Positional_Isomer Other_Byproduct Other Byproducts Impurity_ID->Other_Byproduct Purification Purify Product: - Recrystallization - Column Chromatography Impurity_ID->Purification Sol_Unreacted Optimize Reaction: - Increase reaction time - Ensure proper temperature Unreacted_SM->Sol_Unreacted Sol_Isomer Control Reaction Conditions: - Maintain strict temperature control Positional_Isomer->Sol_Isomer Sol_Byproduct Improve Protocol: - Use high-purity reagents - Optimize temperature Other_Byproduct->Sol_Byproduct Purification->End

Caption: Troubleshooting workflow for identifying and mitigating impurities in the synthesis of this compound.

References

optimizing reaction conditions for 2-Methyl-5-nitrobenzothiazole preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Methyl-5-nitrobenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The primary precursor for the synthesis of this compound is 2-amino-4-nitrothiophenol. This intermediate is typically synthesized from either 2,4-dinitrophenol or 2-chloro-5-nitroaniline.

Q2: What is the key reaction step to form the 2-methylbenzothiazole ring?

A2: The key step is the cyclization of 2-amino-4-nitrothiophenol with an acetylating agent, most commonly acetic anhydride. This reaction involves the acetylation of the amino group followed by an intramolecular condensation to form the thiazole ring.

Q3: What are the typical physical properties of this compound?

A3: this compound is a solid at room temperature with a melting point in the range of 134-137 °C.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete formation of the intermediate 2-amino-4-nitrothiophenol.2. Ineffective cyclization of 2-amino-4-nitrothiophenol.3. Degradation of starting materials or product.1. Ensure the complete reduction of the nitro group or substitution of the chloro group in the synthesis of the thiophenol intermediate. Monitor the reaction by TLC.2. Verify the quality and quantity of the acetylating agent (e.g., acetic anhydride). Ensure appropriate reaction temperature and time for the cyclization step. Refluxing in acetic anhydride is a common procedure.3. Use high-purity starting materials and ensure anhydrous conditions for the cyclization step.
Formation of a Side Product with a Higher Molecular Weight Formation of a di-acetylated byproduct where both the amino and thiol groups of 2-amino-4-nitrothiophenol are acetylated, preventing cyclization.Use a controlled amount of acetic anhydride (close to stoichiometric). Running the reaction at a lower temperature initially and then increasing it may favor cyclization over di-acetylation.
Presence of Unreacted 2-amino-4-nitrothiophenol in the Final Product Incomplete cyclization reaction.Increase the reaction time or temperature of the cyclization step. Ensure thorough mixing of the reactants.
Difficulty in Purifying the Final Product The crude product may contain unreacted starting materials, side products, and colored impurities.Recrystallization is the most common method for purification. Suitable solvents include ethanol or a mixture of ethanol and water. Activated charcoal can be used to remove colored impurities during recrystallization.
Reaction Mixture Turns Dark or Tarry Polymerization or decomposition of the thiophenol intermediate, which can be sensitive to air and heat.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid excessively high temperatures during the synthesis and work-up of 2-amino-4-nitrothiophenol.

Experimental Protocols

Synthesis of 2-amino-4-nitrophenol from 2,4-dinitrophenol

This procedure outlines the partial reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol.[1]

Materials:

  • 2,4-dinitrophenol (technical grade)

  • Ammonium chloride

  • Concentrated aqueous ammonia (approx. 28%)

  • Sodium sulfide (60% fused)

  • Glacial acetic acid

  • Activated carbon (e.g., Norit)

  • Water

Procedure:

  • In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g (1.63 moles) of technical 2,4-dinitrophenol in 2.5 L of water.

  • With stirring, add 600 g (11.6 moles) of ammonium chloride and 100 mL of concentrated aqueous ammonia.

  • Heat the mixture to 85°C.

  • Turn off the heat and allow the mixture to cool to 70°C.

  • Add 700 g (5.4 moles) of 60% fused sodium sulfide in portions of about 100 g at 5-minute intervals, maintaining the temperature between 80-85°C.

  • After the addition is complete, heat the mixture at 85°C for 15 minutes.

  • Filter the hot mixture through a preheated Büchner funnel.

  • Cool the filtrate overnight.

  • Collect the precipitated crystals by filtration.

  • Dissolve the crude product in 1.5 L of boiling water and acidify with glacial acetic acid (approximately 100 mL).

  • Add 10 g of activated carbon, heat the solution, and filter it while hot.

  • Cool the filtrate to 20°C to crystallize the product.

  • Collect the brown crystals of 2-amino-4-nitrophenol by filtration and dry them. The expected yield is 160–167 g (64–67%).[1]

Synthesis of this compound from 2-amino-4-nitrothiophenol

This is a general procedure for the cyclization reaction.

Materials:

  • 2-amino-4-nitrothiophenol

  • Acetic anhydride

Procedure:

  • In a round-bottom flask, suspend 2-amino-4-nitrothiophenol in a minimal amount of a suitable solvent like glacial acetic acid.

  • Add a slight excess of acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water or onto crushed ice to precipitate the crude product.

  • Collect the solid product by filtration and wash it thoroughly with water to remove any remaining acid and unreacted acetic anhydride.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol.

Data Presentation

Table 1: Reactant and Product Properties

Compound Molecular Formula Molecular Weight ( g/mol ) Melting Point (°C)
2,4-dinitrophenolC₆H₄N₂O₅184.11112-114
2-amino-4-nitrophenolC₆H₆N₂O₃154.12142-143[1]
2-amino-4-nitrothiophenolC₆H₆N₂O₂S170.19Not readily available
This compoundC₈H₆N₂O₂S194.21134-137

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization Reaction cluster_purification Purification 2_4_dinitrophenol 2,4-Dinitrophenol reduction Partial Reduction (Na2S, NH4Cl) 2_4_dinitrophenol->reduction 2_amino_4_nitrophenol 2-amino-4-nitrophenol reduction->2_amino_4_nitrophenol thionation Thionation 2_amino_4_nitrophenol->thionation 2_amino_4_nitrothiophenol 2-amino-4-nitrothiophenol thionation->2_amino_4_nitrothiophenol cyclization Cyclization (Reflux) 2_amino_4_nitrothiophenol->cyclization acetic_anhydride Acetic Anhydride acetic_anhydride->cyclization crude_product Crude 2-Methyl- 5-nitrobenzothiazole cyclization->crude_product recrystallization Recrystallization (Ethanol) crude_product->recrystallization pure_product Pure 2-Methyl- 5-nitrobenzothiazole recrystallization->pure_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product? check_precursor Check Precursor Synthesis (TLC analysis) start->check_precursor Yes check_cyclization Check Cyclization Step (Reagents, Temp, Time) start->check_cyclization No side_product Side Product Formation? check_cyclization->side_product diacetylation Di-acetylation likely. Control stoichiometry. side_product->diacetylation Yes unreacted_sm Unreacted Starting Material? side_product->unreacted_sm No purification_issue Purification Difficulty? diacetylation->purification_issue incomplete_reaction Incomplete reaction. Increase reaction time/temp. unreacted_sm->incomplete_reaction Yes unreacted_sm->purification_issue No incomplete_reaction->purification_issue recrystallize Recrystallize from Ethanol. Use activated charcoal. purification_issue->recrystallize Yes success Successful Synthesis purification_issue->success No recrystallize->success

Caption: Troubleshooting decision tree for this compound synthesis.

reaction_pathway start 2-amino-4-nitrothiophenol product This compound start->product Reflux reagent Acetic Anhydride

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 2-Methyl-5-nitrobenzothiazole.

Troubleshooting Guides and FAQs

This section provides practical solutions to specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning from laboratory to pilot or production scale.

Reaction and Synthesis

Question 1: We are observing a significant drop in yield for the synthesis of this compound upon scaling up from grams to kilograms. What are the potential causes and how can we mitigate this?

A decrease in yield during scale-up is a frequent challenge. Several factors can contribute to this issue:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, which can lead to poor heat dissipation. The reaction between 2,4-dinitrochlorobenzene and thioacetamide is exothermic, and localized overheating can promote the formation of side products and decomposition of the desired product.

    • Solution: Employ a reactor with a calibrated and efficient heating/cooling system. Ensure vigorous and effective stirring to maintain a homogenous temperature throughout the reaction mixture. For highly exothermic reactions, consider controlled, slow addition of reactants.

  • Poor Mixing and Mass Transfer: Inadequate mixing on a larger scale can result in localized high concentrations of reactants, leading to the formation of byproducts.

    • Solution: Optimize the stirrer design and speed to ensure thorough mixing. Baffles within the reactor can also improve mixing efficiency.

  • Longer Reaction Times: In some cases, scale-up processes may require longer reaction times, which can lead to product degradation if the product is not stable under the reaction conditions for extended periods.

    • Solution: Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time and avoid prolonged heating.

Question 2: During the scale-up, we are noticing the formation of a significant amount of dark, tarry material. What is the likely cause and how can it be prevented?

The formation of tarry material is often indicative of decomposition or polymerization side reactions, which can be exacerbated at higher temperatures.

  • Cause: Localized overheating is a primary cause. The starting material, 2,4-dinitrochlorobenzene, and the product, this compound, are both nitroaromatic compounds, which can be susceptible to thermal decomposition.

  • Prevention:

    • Strict Temperature Control: Maintain the reaction temperature within the optimal range (e.g., around 100°C as indicated in laboratory protocols).[1] Implement a robust cooling system to manage the exotherm of the reaction.

    • Controlled Reagent Addition: Add one of the reactants portion-wise or via a dropping funnel to control the rate of the reaction and heat generation.

    • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can sometimes prevent oxidative side reactions that may contribute to tar formation.

Purification and Isolation

Question 3: We are struggling with the purification of our multi-kilogram batch of this compound. Column chromatography is not a viable option at this scale. What are the recommended industrial purification methods?

For large-scale purification, crystallization is the most common and cost-effective method.

  • Recrystallization:

    • Solvent Selection: The choice of solvent is critical. Ethanol has been reported as a suitable recrystallization solvent on a lab scale.[1] For industrial scale, a solvent screen should be performed to identify a solvent (or solvent mixture) that provides good solubility at elevated temperatures and low solubility at cooler temperatures, leading to high recovery of pure product. Other potential solvents could include isopropanol, toluene, or mixtures with water.

    • Procedure: Dissolve the crude product in the minimum amount of hot solvent, filter to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. The cooling rate can influence crystal size and purity. Seeding the solution with a small amount of pure product can aid in initiating crystallization.

  • Washing/Trituration: Before recrystallization, washing or triturating the crude solid with a suitable solvent can remove some impurities. For instance, washing with water is a common step to remove water-soluble byproducts.[1]

Question 4: Our final product purity is consistently below 97% after recrystallization. What are the likely impurities and how can we remove them?

  • Potential Impurities:

    • Unreacted 2,4-dinitrochlorobenzene: This can be an impurity if the reaction does not go to completion.

    • Side-products from thioacetamide: Thioacetamide can undergo self-condensation or hydrolysis under certain conditions.

    • Isomeric byproducts: Although less common in this specific reaction, rearrangements or side reactions could lead to isomeric impurities.

    • Decomposition products: As mentioned, overheating can lead to various degradation products.

  • Improving Purity:

    • Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing stoichiometry, temperature, and reaction time to minimize unreacted starting materials.

    • Charcoal Treatment: During recrystallization, adding activated charcoal to the hot solution can help remove colored impurities and some organic byproducts.

    • Re-crystallization: A second recrystallization from a different solvent system may be necessary to achieve higher purity.

    • Solvent Washes: Washing the filtered crystals with a cold solvent in which the impurities are more soluble than the product can improve purity.

Data Presentation

Table 1: Summary of Lab-Scale Synthesis Parameters for this compound

ParameterValueReference
Starting Materials 2,4-dinitrochlorobenzene, Thioacetamide[1]
Solvent Sulpholane[1]
Reaction Temperature 100°C[1]
Reaction Time 1 hour[1]
Work-up Cooling, clarification, addition of water, filtration, washing with water, drying[1]
Purification Recrystallization from ethanol[1]
Reported Melting Point 133°C (after recrystallization)[1]
Purity (Assay) 97%[2]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • 2,4-dinitrochlorobenzene (10.13 g)

  • Thioacetamide (15 g)

  • Sulpholane (50 ml)

  • Water (200 ml)

  • Ethanol (for recrystallization)

Procedure:

  • A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15 g of thioacetamide in 50 ml of sulpholane is prepared in a suitable reaction vessel equipped with a stirrer and a heating mantle.

  • The mixture is heated to 100°C and stirred at this temperature for 1 hour.

  • After 1 hour, the heating is stopped, and the mixture is allowed to cool.

  • The cooled mixture is clarified (e.g., by filtration if there are any solid impurities).

  • 200 ml of water is added to the filtrate, which should cause the product to precipitate.

  • The solid product is collected by filtration and washed with water.

  • The crude product is dried.

  • For further purification, the crude material can be recrystallized from ethanol.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Suspend 2,4-dinitrochlorobenzene and thioacetamide in sulpholane heating Heat to 100°C and stir for 1 hour reactants->heating cooling Cool the reaction mixture heating->cooling clarification Clarify the mixture cooling->clarification precipitation Add water to precipitate the product clarification->precipitation filtration Filter and wash the solid with water precipitation->filtration drying Dry the crude product filtration->drying recrystallization Recrystallize from ethanol drying->recrystallization final_product Pure this compound recrystallization->final_product troubleshooting_guide Troubleshooting Guide for Scale-Up Synthesis cluster_diagnosis Problem Diagnosis cluster_causes_yield Potential Causes for Low Yield cluster_causes_purity Potential Causes for Low Purity cluster_solutions Solutions start Low Yield or Purity Issue low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity tar_formation Tar Formation start->tar_formation poor_heat_transfer Inefficient Heat Transfer low_yield->poor_heat_transfer inadequate_mixing Poor Mixing low_yield->inadequate_mixing long_reaction_time Extended Reaction Time low_yield->long_reaction_time incomplete_reaction Incomplete Reaction low_purity->incomplete_reaction side_reactions Side Reactions low_purity->side_reactions ineffective_purification Ineffective Purification low_purity->ineffective_purification tar_formation->poor_heat_transfer Primary Cause optimize_stirring Optimize Stirring poor_heat_transfer->optimize_stirring improve_cooling Improve Cooling System poor_heat_transfer->improve_cooling inadequate_mixing->optimize_stirring monitor_reaction Monitor Reaction Progress long_reaction_time->monitor_reaction incomplete_reaction->monitor_reaction side_reactions->improve_cooling controlled_addition Controlled Reagent Addition side_reactions->controlled_addition optimize_purification Optimize Recrystallization ineffective_purification->optimize_purification

References

Technical Support Center: Synthesis of 2-amino-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-amino-6-nitrobenzothiazole.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction: The nitration or hydrolysis step may not have gone to completion. 2. Side reactions: Formation of undesired isomers or dinitrated products consumes the starting material.[1][2] 3. Poor solubility: The starting 2-acylaminobenzothiazole may not be fully dissolved in sulfuric acid.[3] 4. Loss during work-up: Product may be lost during filtration or washing steps.1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has completed before proceeding to the next step.[3] For hydrolysis, ensure pH is maintained and allow for sufficient reaction time.[1][3] 2. Strict temperature control: Maintain the temperature between 0-15°C during the addition of the nitrating agent to minimize side reactions.[1][3] 3. Ensure complete dissolution: Stir the 2-acylaminobenzothiazole in concentrated sulfuric acid until it is fully dissolved before cooling and adding the nitrating agent.[3] 4. Optimize isolation: Pour the reaction mixture onto ice to ensure complete precipitation of the product.[1][3] Use appropriate recrystallization solvents like ethanol to purify the crude product.[3]
Formation of Multiple Isomers (e.g., 4-, 5-, 7-nitro) 1. Direct nitration: Direct nitration of 2-aminobenzothiazole is not selective and yields a mixture of isomers.[1][2] 2. Improper protection: The amino group was not effectively protected, leading to undesired directing effects.1. Protect the amino group: Always use a protecting group (e.g., acetyl) on the 2-amino group before nitration to direct the nitro group to the 6-position.[1][3] 2. Verify the protected intermediate: Ensure the acylation step is complete and the starting material is fully converted to 2-acylaminobenzothiazole before nitration.
Presence of Dinitrated Byproducts 1. Excess nitrating agent: Using too much nitric acid can lead to over-nitration.[3] 2. Elevated reaction temperature: Higher temperatures can promote dinitration.1. Control stoichiometry: Use a slight molar excess of nitric acid in the mixed acid.[3] Carefully control the dropwise addition of the nitrating agent. 2. Maintain low temperature: Keep the reaction temperature strictly within the recommended range (e.g., 5-15°C).[1]
Reaction Stalls or Proceeds Slowly 1. Insufficient catalyst: Not enough sulfuric acid to act as both a solvent and a catalyst.[3] 2. Poor reagent quality: The nitrating agents or starting materials may be of low purity.1. Use sufficient sulfuric acid: Ensure an adequate amount of sulfuric acid is used to fully dissolve the starting material and catalyze the reaction.[1][3] 2. Use high-purity reagents: Ensure all reagents are of appropriate analytical grade.
Difficulty in Product Isolation 1. Product is oily or does not precipitate: The product may not readily crystallize from the reaction mixture. 2. Co-precipitation of impurities: Isomers and other byproducts may precipitate along with the desired product.1. Induce precipitation: Pour the reaction mixture onto a large volume of ice and water with vigorous stirring.[1][3] 2. Purify by recrystallization: Recrystallize the crude product from a suitable solvent, such as ethanol, to remove impurities.[3]

Frequently Asked Questions (FAQs)

Q1: Why is direct nitration of 2-aminobenzothiazole not recommended for synthesizing 2-amino-6-nitrobenzothiazole?

A1: Direct nitration of 2-aminobenzothiazole is not selective and produces a mixture of isomers, with the desired 6-nitro compound forming in only about 20% yield.[1][2] To achieve high selectivity and yield, it is necessary to first protect the 2-amino group with an acyl group (e.g., acetyl). This directs the nitration primarily to the 6-position. The acyl group is then removed by hydrolysis to yield the final product.[1][3]

Q2: What is the purpose of the acyl protecting group in the synthesis?

A2: The acyl protecting group, such as an acetyl group, deactivates the amino group and sterically hinders nitration at adjacent positions. This directs the electrophilic nitronium ion (NO₂⁺) to the 6-position of the benzothiazole ring, resulting in a high yield of the desired 2-acylamino-6-nitrobenzothiazole intermediate.[1]

Q3: What are the critical parameters to control during the nitration step?

A3: The most critical parameters are temperature and the stoichiometry of the nitrating agent. The reaction temperature should be maintained at a low level, typically between 0°C and 15°C, to control the reaction rate and minimize the formation of side products like dinitrated compounds.[1][3] A slight molar excess of nitric acid in a mixed acid (nitric and sulfuric acid) is typically used.[3]

Q4: How can I confirm the completion of the hydrolysis (deprotection) step?

A4: The completion of the hydrolysis of the 2-acylamino-6-nitrobenzothiazole intermediate can be monitored by Thin Layer Chromatography (TLC).[3] By comparing the reaction mixture to a standard of the starting material, the disappearance of the acetylated intermediate and the appearance of the final product can be tracked. Additionally, maintaining the pH at around 10.5 for a sufficient duration (e.g., 5 hours) helps ensure complete deprotection.[1][3]

Q5: My final product has a low melting point and appears impure. How can I purify it?

A5: The most common method for purifying crude 2-amino-6-nitrobenzothiazole is recrystallization.[3] Ethanol is a frequently used solvent for this purpose. Dissolving the crude product in hot ethanol and allowing it to cool slowly will result in the formation of purer crystals, leaving many of the impurities in the solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-nitrobenzothiazole via Acetyl Protection

This protocol is adapted from established procedures and involves a three-step synthesis.[1][3]

Step 1: Acetylation of 2-aminobenzothiazole

  • React 2-aminobenzothiazole with acetic anhydride to form 2-acetylaminobenzothiazole. This reaction is typically carried out in a suitable solvent.

Step 2: Nitration of 2-acetylaminobenzothiazole

  • Carefully dissolve 1.0 mole of 2-acetylaminobenzothiazole in 490 g of sulfuric acid monohydrate, maintaining the temperature between 20-30°C.[1]

  • Cool the mixture to 5-10°C in an ice bath.[1]

  • Prepare a mixed acid solution containing 31.5% nitric acid in sulfuric acid.[1]

  • Add the mixed acid dropwise to the 2-acetylaminobenzothiazole solution while maintaining the temperature between 5-10°C.[1]

  • After the addition is complete, continue stirring the mixture for 2 hours at 10-15°C.[1]

  • Pour the reaction mixture onto 1000 g of ice with stirring to precipitate the product, 2-acetylamino-6-nitrobenzothiazole.[1]

  • Filter the precipitate and wash it thoroughly with water.[1][3]

Step 3: Hydrolysis of 2-acetylamino-6-nitrobenzothiazole

  • Suspend the water-moist precipitate from Step 2 in methanol.[1][3]

  • Heat the suspension to 60°C.[1][3]

  • Adjust the pH to 10.5 with a concentrated sodium hydroxide solution and maintain this pH for 5 hours.[1][3]

  • Cool the mixture to 20°C to crystallize the final product.[1][3]

  • Filter the 2-amino-6-nitrobenzothiazole, wash with methanol, and then with water until neutral.[3]

  • Dry the final product in a vacuum oven at 50°C.[3]

Visual Guides

Synthesis_Pathway cluster_step1 Step 1: Protection cluster_step2 Step 2: Nitration cluster_step3 Step 3: Deprotection A 2-Aminobenzothiazole B 2-Acetylaminobenzothiazole A->B Acetic Anhydride C 2-Acetylamino-6-nitrobenzothiazole B->C HNO₃ / H₂SO₄ (0-15°C) D 2-Amino-6-nitrobenzothiazole (Final Product) C->D NaOH / Methanol (pH 10.5, 60°C)

Caption: Synthetic pathway for 2-amino-6-nitrobenzothiazole.

Side_Reactions Main 2-Acetylaminobenzothiazole Desired 2-Acetylamino-6-nitrobenzothiazole Main->Desired Controlled Nitration (Low Temp, Correct Stoichiometry) Isomers Isomeric Nitro-products (4-, 5-, 7-nitro) Main->Isomers Poor Direction Dinitro Dinitrated Products Main->Dinitro Excess HNO₃ / High Temp

Caption: Potential side reactions during nitration.

Troubleshooting_Workflow Start Start Synthesis Problem Low Yield or Impure Product? Start->Problem CheckTemp Verify Nitration Temperature (0-15°C) Problem->CheckTemp Yes Success Pure Product Problem->Success No CheckProtection Confirm Completion of Amino Group Protection CheckTemp->CheckProtection CheckHydrolysis Verify Hydrolysis (TLC, pH, Time) CheckProtection->CheckHydrolysis Purify Recrystallize from Ethanol CheckHydrolysis->Purify Purify->Success

Caption: Troubleshooting workflow for synthesis issues.

References

how to remove unreacted starting materials from 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitrobenzothiazole. The following information is designed to help you purify your crude product and remove unreacted starting materials effectively.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a dark, oily solid after synthesis. What are the likely impurities?

A1: A dark and oily or low-melting solid typically indicates the presence of unreacted starting materials and potential byproducts. In the common synthesis route from 2,4-dinitrochlorobenzene and thioacetamide, the primary impurities are likely:

  • Unreacted 2,4-dinitrochlorobenzene: A yellow crystalline solid.

  • Unreacted thioacetamide: A white to pale yellow crystalline solid which is highly soluble in water and ethanol.[1]

  • Byproducts: Various side-reaction products may also be present, contributing to the impure appearance.

We recommend performing Thin Layer Chromatography (TLC) to visualize the number of components in your crude product.

Q2: How can I use Thin Layer Chromatography (TLC) to assess the purity of my this compound?

A2: TLC is an essential tool for monitoring the progress of your reaction and assessing the purity of the product. A typical procedure involves:

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of non-polar and polar solvents. A good starting point is a hexane:ethyl acetate mixture (e.g., 7:3 v/v).

  • Visualization: The spots can be visualized under UV light (254 nm) as both the starting material and product are UV active.

By spotting the crude reaction mixture alongside the starting materials, you can identify the presence of unreacted components. The product, this compound, is expected to have a different Rf value than the starting materials.

Q3: What is the most straightforward method to remove the bulk of the impurities from my crude product?

A3: A simple washing procedure can be very effective in removing water-soluble and some organic-soluble impurities. Given the high water solubility of thioacetamide and the good solubility of 2,4-dinitrochlorobenzene in some organic solvents, a sequential wash is recommended. Please refer to the detailed protocol for "Purification by Washing" below.

Q4: Recrystallization or column chromatography: which method is better for purifying this compound?

A4: The choice between recrystallization and column chromatography depends on the impurity profile and the desired final purity.

  • Recrystallization: This is an excellent method for removing small amounts of impurities and is generally faster and uses less solvent than column chromatography. Ethanol is a commonly used solvent for the recrystallization of benzothiazole derivatives.[2]

  • Column Chromatography: This technique is superior for separating compounds with similar polarities and for achieving very high purity. It is the preferred method if TLC analysis shows multiple spots with close Rf values.

Troubleshooting Guide

Problem Possible Cause Solution
Low or broad melting point of the purified product Presence of residual impurities.- Perform another recrystallization. - If recrystallization is ineffective, purify by column chromatography. - Ensure the product is thoroughly dried under vacuum to remove residual solvent.
"Oiling out" during recrystallization The crude product is too impure, or the solution is cooling too rapidly.- Try to purify the crude product first by washing. - Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. - Add a small amount of a co-solvent in which the product is less soluble to the hot solution.
Poor recovery after recrystallization - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration.- Use the minimum amount of hot solvent to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration.
Streaking or overlapping spots on TLC The sample is too concentrated, or the mobile phase is not optimal.- Dilute the sample before spotting it on the TLC plate. - Adjust the polarity of the mobile phase. For better separation of polar compounds, increase the proportion of the polar solvent (e.g., ethyl acetate).
Product is not crystallizing from the recrystallization solvent The solution is not saturated, or nucleation is slow.- Evaporate some of the solvent to increase the concentration. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound.

Data Presentation

The following table summarizes the physical and solubility properties of this compound and its common starting materials. This data is crucial for designing an effective purification strategy.

Compound Formula Molar Mass ( g/mol ) Appearance Melting Point (°C) Solubility
This compound C₈H₆N₂O₂S194.21Yellow to orange crystalline solid[3]134-137[4]Moderately soluble in organic solvents.[3]
2,4-Dinitrochlorobenzene C₆H₃ClN₂O₄202.55Yellow crystalline solid48-50Insoluble in water; soluble in alcohol and ether.
Thioacetamide C₂H₅NS75.13White to pale yellow crystalline solid[1]113-114[1]Highly soluble in water (163 g/L at 25°C) and ethanol.[1]

Experimental Protocols

Protocol 1: Purification by Washing

This protocol is designed for the initial purification of crude this compound to remove water-soluble and some organic-soluble impurities.

  • Water Wash:

    • Transfer the crude product to a flask.

    • Add a generous amount of deionized water and stir vigorously for 15-20 minutes. This step is primarily to remove unreacted thioacetamide.

    • Collect the solid by vacuum filtration, washing with additional water.

  • Organic Solvent Wash (Optional):

    • If TLC still shows a significant amount of non-polar impurities (like 2,4-dinitrochlorobenzene), wash the solid with a small amount of cold hexane or petroleum ether.

    • Collect the solid by vacuum filtration.

  • Drying:

    • Dry the washed solid in a vacuum oven to remove all traces of water and solvent.

Protocol 2: Purification by Recrystallization from Ethanol

This protocol describes the purification of this compound by recrystallization.

  • Dissolution:

    • Place the crude or washed this compound in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved. Avoid adding excessive solvent.

  • Hot Filtration (Optional):

    • If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven.

Protocol 3: Purification by Column Chromatography

This protocol is for achieving high purity of this compound.

  • TLC Analysis:

    • Determine the optimal mobile phase by running TLC with different ratios of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the product. A starting point could be a 7:3 or 8:2 hexane:ethyl acetate mixture.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column.

    • Allow the silica gel to settle and add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Adsorb the sample onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution:

    • Add the mobile phase to the top of the column and begin elution, collecting fractions.

  • Fraction Analysis:

    • Monitor the composition of the collected fractions by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Mandatory Visualization

PurificationWorkflow Purification Workflow for this compound crude Crude Product wash Washing crude->wash Initial Cleanup tlc TLC Analysis wash->tlc Assess Purity recrystallize Recrystallization pure Pure Product recrystallize->pure column Column Chromatography column->pure tlc->recrystallize Minor Impurities tlc->column Major/Close Impurities

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

TroubleshootingRecrystallization Troubleshooting Recrystallization Issues start Recrystallization Attempt oiling_out Product Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery no_crystals No Crystals Form start->no_crystals success Pure Crystals start->success Successful solution1 Cool Slowly / Add Co-solvent oiling_out->solution1 solution2 Use Less Solvent / Cool Thoroughly low_recovery->solution2 solution3 Concentrate / Scratch / Seed no_crystals->solution3 solution1->start Retry solution2->start Retry solution3->start Retry

Caption: A troubleshooting guide for common issues encountered during the recrystallization process.

References

troubleshooting low yield in benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of benzothiazoles, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction mixture is turning dark and forming insoluble materials, resulting in a very low yield. What is happening and how can I prevent it?

A: The formation of dark, tarry, or insoluble materials is a common issue, often indicating the oxidation and polymerization of your 2-aminothiophenol starting material.[1] This starting material is highly susceptible to oxidation, especially when exposed to air (oxygen), which can lead to the formation of disulfide-linked dimers and polymers.[1]

Potential Causes:

  • Oxidation of 2-aminothiophenol: Exposure to atmospheric oxygen can cause the thiol group to oxidize, forming a disulfide dimer which can further polymerize.[1]

  • High Reaction Temperature: Elevated temperatures can accelerate undesirable side reactions, including polymerization.[2]

Solutions:

  • Use an Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3]

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Avoid excessive heat, which can promote side reactions.[2]

  • Use Fresh Starting Material: Ensure the 2-aminothiophenol is pure and free from oxidation products before starting the reaction.

Q2: The yield of my desired benzothiazole is low, and I've isolated a significant amount of a benzothiazoline intermediate. Why is the reaction not going to completion?

A: Observing a benzothiazoline intermediate indicates that the initial cyclization has occurred, but the final oxidation step to form the aromatic benzothiazole is incomplete.[1][4]

Potential Causes:

  • Insufficient Oxidant: The amount or strength of the oxidizing agent may be inadequate to convert the benzothiazoline to benzothiazole.[1][4]

  • Suboptimal Reaction Conditions: The pH and temperature of the reaction may not be favorable for the oxidation step.[4]

  • Steric Hindrance: Bulky substituents on your starting materials can hinder the final aromatization step.[1][4]

Solutions:

  • Optimize Oxidant: Ensure you are using a suitable oxidizing agent (e.g., air, hydrogen peroxide, manganese dioxide) in a sufficient amount. The choice of oxidant may need to be optimized for your specific substrate.[4]

  • Adjust Reaction Conditions: For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the temperature is appropriate for its activity.[4]

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure the final oxidation step is complete.[1]

  • Consider a Stronger Oxidant: For sterically hindered substrates, a more potent oxidizing agent might be necessary.[4]

Q3: I am observing significant byproduct formation, including dimers. How can I minimize these side reactions?

A: Dimerization and other side reactions compete with the desired intramolecular cyclization, reducing the yield of your benzothiazole product.[1]

Potential Causes:

  • Reaction Pathway Competition: The reaction conditions may favor intermolecular reactions over the desired intramolecular cyclization.[1]

  • High Reactant Concentration: Higher concentrations can increase the likelihood of intermolecular collisions, leading to dimerization.[1]

Solutions:

  • Optimize Reaction Conditions: Systematically vary parameters like temperature, solvent, and catalyst to favor the intramolecular cyclization.[1]

  • Adjust Reactant Concentration: Running the reaction at a lower concentration can sometimes minimize the formation of dimeric byproducts.

Q4: Are there greener synthesis methods that can help improve yield and reduce side reactions?

A: Yes, several green chemistry approaches have been developed for benzothiazole synthesis that can lead to higher yields, shorter reaction times, and a better environmental profile.[1][5][6]

Examples of Green Methods:

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and, in some cases, improve yields.[1][7]

  • Solvent-Free Reactions: Conducting reactions without a solvent can reduce waste and simplify the purification process.[1][8]

  • Use of Greener Catalysts and Solvents: Many modern methods employ less hazardous reagents and solvents, such as water or ionic liquids.[6][9]

Data Presentation: Impact of Reaction Conditions on Yield

The following table summarizes the reported yields of various 2-substituted benzothiazoles under different reaction conditions, providing a comparative overview for experimental design.

Starting MaterialsCatalyst/ReagentSolventReaction TimeTemperatureYield (%)Reference
2-Aminothiophenol, Benzaldehyde DerivativesUltrasonic Probe IrradiationSolvent-free20 minRoom Temp.65-83--INVALID-LINK--[8]
2-Aminothiophenol, AldehydesH₂O₂/HClEthanol45-60 minRoom Temp.85-94--INVALID-LINK--[10]
2-Aminothiophenol, AldehydesNanorod-shaped ionogelSolvent-free10-25 min80 °C84-95--INVALID-LINK--[10]
2-Aminothiophenol, AldehydesAg₂O under Microwave Irradiation-4-8 min-92-98--INVALID-LINK--[10]
2-Aminothiophenol, AldehydesAmberlite IR120 resin under Microwave Irradiation-5-10 min85 °C88-95--INVALID-LINK--[10]
p-ChlorophenylthioureaH₂SO₄, HBr-7.5 hours45-70 °C92--INVALID-LINK--[2]
2-Amino-5-methylthiophenol, BenzaldehydeH₂O₂/HClEthanol1 hourRoom Temp.80-95--INVALID-LINK--[11]
α-Keto acids, 2-AminothiophenolsBlue LED irradiation (photocatalyst-free)1,4-dioxane/H₂O20 hoursRoom Temp.88--INVALID-LINK--[12]
2-Aminothiophenols, β-Diketonesp-Toluene sulfonic acid (TsOH·H₂O)CH₃CN-80 °C>99--INVALID-LINK--[13]

Experimental Protocols

1. General Procedure for the Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl [11]

  • Materials: 2-aminothiophenol, substituted benzaldehyde, 30% hydrogen peroxide (H₂O₂), concentrated hydrochloric acid (HCl), ethanol.

  • Procedure:

    • Dissolve 2-aminothiophenol (5 mmol) and the substituted benzaldehyde (5 mmol) in ethanol (20 mL) in a round-bottom flask.

    • To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.

    • Continue stirring the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry it under a vacuum.

    • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.

2. Synthesis of 2-Amino-6-chlorobenzothiazole [2]

  • Materials: p-chlorophenylthiourea, 98% sulfuric acid, 48% aqueous hydrobromic acid (HBr), methanol, acetone.

  • Procedure:

    • To a solution of p-chlorophenylthiourea (93.3 g, 0.5 mol) in 150 ml of 98% sulfuric acid, add 6.0 g of 48% aqueous HBr in 1.0 g portions every 30 minutes while maintaining the temperature at 45°-50° C.

    • Maintain the mixture at 45°-50°C for 1.5 hours, then increase the temperature to 65°-70° C for 6 hours.

    • Cool the reaction mixture and add 250 ml of methanol with rapid stirring. The temperature will rise to approximately 70° C.

    • Cool the mixture again and filter the precipitated product.

    • Wash the solid with three 150 ml portions of acetone and dry to obtain 2-amino-6-chlorobenzothiazole.

Visualizations

TroubleshootingWorkflow start Low Benzothiazole Yield issue1 Dark, Tarry Mixture? start->issue1 issue2 Benzothiazoline Intermediate Isolated? start->issue2 issue3 Significant Byproduct Formation? start->issue3 cause1 Oxidation/Polymerization of 2-Aminothiophenol issue1->cause1 Yes cause2 Incomplete Oxidation issue2->cause2 Yes cause3 Dimerization/Side Reactions issue3->cause3 Yes solution1a Use Inert Atmosphere (N2 or Ar) cause1->solution1a solution1b Optimize Temperature cause1->solution1b solution2a Optimize Oxidant Type/Amount cause2->solution2a solution2b Adjust pH/Temperature cause2->solution2b solution2c Increase Reaction Time cause2->solution2c solution3a Optimize Reaction Conditions (Solvent, Catalyst) cause3->solution3a solution3b Adjust Reactant Concentration cause3->solution3b

Caption: Troubleshooting workflow for low benzothiazole yield.

BenzothiazoleSynthesisPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminothiophenol 2-Aminothiophenol SchiffBase Schiff Base/ Amide Intermediate 2-Aminothiophenol->SchiffBase Aldehyde_or_CarboxylicAcid Aldehyde/ Carboxylic Acid Derivative Aldehyde_or_CarboxylicAcid->SchiffBase Benzothiazoline Benzothiazoline SchiffBase->Benzothiazoline Intramolecular Cyclization Benzothiazole Benzothiazole Benzothiazoline->Benzothiazole Oxidation

References

solvent selection for efficient recrystallization of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for the efficient recrystallization of 2-Methyl-5-nitrobenzothiazole (CAS No. 2941-66-4). The following sections offer guidance on solvent selection, a detailed experimental protocol for determining optimal recrystallization conditions, troubleshooting advice for common issues, and frequently asked questions.

Solvent Selection for Recrystallization

The ideal solvent for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at room temperature or below. While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature, a qualitative assessment based on its chemical structure and available information suggests the following:

Structure of this compound:

The presence of the polar nitro group and the benzothiazole ring system, combined with the nonpolar methyl group and aromatic backbone, results in a molecule of intermediate polarity. This structural composition suggests that polar protic and polar aprotic solvents are likely candidates for effective recrystallization.

Qualitative Solubility Profile

Based on literature precedents for similar nitroaromatic compounds and benzothiazole derivatives, the following table provides a qualitative guide to the expected solubility of this compound in common laboratory solvents. It is strongly recommended that researchers perform their own solvent screening to determine the optimal choice for their specific sample and purity requirements.

SolventSolvent TypeExpected Solubility at Room TemperatureExpected Solubility at Boiling PointSuitability for Recrystallization
Ethanol Polar ProticLowHighHighly Recommended
Methanol Polar ProticLow to ModerateHighGood Candidate
Isopropanol Polar ProticLowModerate to HighGood Candidate
Acetone Polar AproticModerateHighPotentially Suitable (may have high solubility at RT)
Ethyl Acetate Polar AproticModerateHighPotentially Suitable (may have high solubility at RT)
Toluene NonpolarLowLow to ModerateLikely Unsuitable (low solubility when hot)
Water Polar ProticVery LowVery LowUnsuitable as a single solvent

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., Ethanol, Methanol, Isopropanol, Acetone, Ethyl Acetate)

  • Test tubes

  • Hot plate or heating mantle

  • Water or sand bath

  • Glass stirring rods

  • Ice bath

Procedure:

  • Place approximately 50 mg of crude this compound into a series of clean, dry test tubes.

  • To each test tube, add 1 mL of a different test solvent at room temperature.

  • Agitate the mixtures to observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.

  • For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a water or sand bath.

  • Add the hot solvent dropwise while stirring until the solid just dissolves. Do not add an excess of solvent.

  • Once the solid is dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • If crystallization does not occur, try scratching the inside of the test tube with a glass stirring rod.

  • After cooling to room temperature, place the test tube in an ice bath to maximize crystal formation.

  • The solvent that yields a significant amount of crystalline precipitate upon cooling is the most suitable for recrystallization.

Protocol 2: Recrystallization of this compound using Ethanol

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and begin heating and stirring. Continue to add ethanol in small portions until the solid is completely dissolved at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting and FAQs

Troubleshooting Guide
IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of pure this compound.
Oiling out (formation of a liquid instead of solid crystals) - The boiling point of the solvent is higher than the melting point of the compound.- The compound is highly impure, leading to a significant melting point depression.- Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.- Re-heat the solution to dissolve the oil, then cool very slowly.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the filtration apparatus is pre-heated.- Allow sufficient time for cooling and crystallization, including in an ice bath.
Colored impurities in the final product - Colored impurities were not removed during the process.- Add a small amount of activated charcoal to the hot solution before hot filtration.
Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound? A1: Based on available data and the chemical structure of the compound, ethanol is a highly recommended starting point for recrystallization.[1] However, it is always best practice to perform a solvent screen to determine the optimal solvent for your specific sample.

Q2: My compound is not dissolving in the hot solvent. What should I do? A2: If the compound does not dissolve after adding a reasonable amount of hot solvent, it is likely that the solvent is not a good choice. You should select a more polar solvent in which the compound has a higher solubility at elevated temperatures.

Q3: Why is slow cooling important during recrystallization? A3: Slow cooling allows for the gradual and selective formation of a crystal lattice, which excludes impurities. Rapid cooling can trap impurities within the crystal structure, leading to a less pure final product.

Q4: How can I improve the yield of my recrystallization? A4: To improve the yield, ensure you are using the minimum amount of hot solvent required to dissolve the compound. Also, allow for a sufficient cooling period, including time in an ice bath, to maximize the precipitation of the product from the solution.

Q5: What should I do if my purified crystals are still colored? A5: If your final product is colored, it may be due to the presence of colored impurities. You can try a second recrystallization, this time adding a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities.

Visualizations

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for Recrystallization start Start: Crude this compound test_solvents Select Potential Solvents (e.g., Ethanol, Methanol, Isopropanol) start->test_solvents solubility_rt Test Solubility at Room Temperature test_solvents->solubility_rt dissolves_rt Dissolves? solubility_rt->dissolves_rt insoluble_rt Insoluble dissolves_rt->insoluble_rt No insoluble_hot Insoluble (Discard Solvent) dissolves_rt->insoluble_hot Yes (Discard) heat_solution Heat to Boiling & Add Solvent Dropwise insoluble_rt->heat_solution dissolves_hot Dissolves? heat_solution->dissolves_hot dissolves_hot->insoluble_hot No cool_solution Cool to Room Temperature, then Ice Bath dissolves_hot->cool_solution Yes crystals_form Crystals Form? cool_solution->crystals_form no_crystals No/Few Crystals (Discard Solvent) crystals_form->no_crystals No good_solvent Suitable Solvent Found crystals_form->good_solvent Yes

Caption: A flowchart illustrating the systematic process for selecting an appropriate recrystallization solvent.

Recrystallization Troubleshooting Guide

Recrystallization_Troubleshooting Troubleshooting Common Recrystallization Issues start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield sol_no_crystals Too much solvent? no_crystals->sol_no_crystals sol_oiling_out High impurity level or inappropriate solvent? oiling_out->sol_oiling_out sol_low_yield Excess solvent or premature crystallization? low_yield->sol_low_yield action_boil Boil off excess solvent sol_no_crystals->action_boil Yes action_scratch Scratch flask / Add seed crystal sol_no_crystals->action_scratch No action_reheat Reheat and cool slowly sol_oiling_out->action_reheat Yes action_cosolvent Add a co-solvent sol_oiling_out->action_cosolvent Yes action_min_solvent Use minimum hot solvent sol_low_yield->action_min_solvent Yes action_preheat Pre-heat filtration apparatus sol_low_yield->action_preheat Yes

Caption: A logical diagram for diagnosing and resolving common problems encountered during recrystallization.

References

Technical Support Center: Monitoring the Synthesis of 2-Methyl-5-nitrobenzothiazole using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of 2-Methyl-5-nitrobenzothiazole using Thin-Layer Chromatography (TLC).

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of 2-amino-4-nitrophenol with acetic anhydride. The amino group of the 2-amino-4-nitrophenol first undergoes acetylation, followed by cyclization to form the benzothiazole ring.

Materials:

  • 2-amino-4-nitrophenol

  • Acetic anhydride

  • Pyridine (catalyst)

  • Ethanol (recrystallization solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-4-nitrophenol in a minimal amount of pyridine.

  • Slowly add a molar excess of acetic anhydride to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

TLC Monitoring Protocol

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile phase (e.g., Ethyl Acetate/Hexane mixture)

  • UV lamp (254 nm)

  • Visualization reagent (e.g., iodine chamber or a suitable stain)

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and placing a piece of filter paper to saturate the chamber with solvent vapors.

  • On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom.

  • Using a capillary tube, spot the starting material (2-amino-4-nitrophenol) on the left, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture on the right of the starting line.

  • Carefully place the TLC plate in the developing chamber, ensuring the starting line is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate and visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots.[1]

  • Circle the spots with a pencil. For enhanced visualization, especially for non-UV active compounds, use an iodine chamber or an appropriate chemical stain.[1][2]

Data Presentation

CompoundStarting Material (2-amino-4-nitrophenol)Product (this compound)
Expected Polarity More polarLess polar
Expected Rf Value Lower RfHigher Rf

Note: The exact Rf values will depend on the specific mobile phase composition. A good starting point for the mobile phase is a 3:7 mixture of ethyl acetate to hexane. The polarity of the mobile phase can be adjusted to achieve optimal separation (an Rf value of ~0.3-0.5 for the product is often ideal).

FAQs and Troubleshooting

Q1: I don't see any spots on my TLC plate after development.

A1:

  • Concentration Issue: Your sample may be too dilute. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to evaporate between applications.[3][4]

  • Visualization Method: Not all compounds are visible under UV light.[1] Try using a different visualization technique, such as an iodine chamber or a chemical stain like potassium permanganate, which is a good general stain for oxidizable groups.[2][5]

  • Reaction Failure: It is possible the reaction has not proceeded, or the desired product has not been formed.

Q2: My spots are streaking or elongated.

A2:

  • Overloading: You may have spotted too much sample on the plate. Dilute your sample and re-spot.[3][4]

  • Inappropriate Solvent: The solvent system may not be optimal for your compound, causing it to move as a streak rather than a distinct spot. Try adjusting the polarity of your mobile phase.[3]

  • Acidic/Basic Compounds: If your compound is strongly acidic or basic, it may interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can help resolve this.

Q3: The Rf values of my starting material and product are very close, making it difficult to monitor the reaction.

A3:

  • Optimize Mobile Phase: The polarity of your mobile phase is likely not optimal for separating your compounds. You can either decrease the polarity of the eluent (e.g., by increasing the proportion of hexane in an ethyl acetate/hexane mixture) to increase the separation between the spots.

  • Use a Co-spot: A co-spot, where you spot both the starting material and the reaction mixture in the same lane, is crucial in this situation. If the reaction is proceeding, you should see two distinct spots in the reaction mixture lane, while the co-spot will show two spots that are clearly separated.[6]

  • Change the Solvent System: If adjusting the polarity of your current solvent system doesn't work, try a different solvent system altogether. For example, you could try a mixture of dichloromethane and methanol.

Q4: I see multiple spots in the reaction mixture lane.

A4:

  • Incomplete Reaction: If you see a spot corresponding to your starting material, the reaction is not yet complete. Continue the reaction and monitor by TLC until the starting material spot disappears.

  • Side Products: The presence of extra spots could indicate the formation of side products or impurities. This could be due to incorrect reaction temperature, stoichiometry, or the presence of impurities in the starting materials.

  • Contamination: Ensure your TLC plate and spotting capillaries are clean to avoid introducing contaminants.

Q5: The solvent front is running unevenly.

A5:

  • Improper Chamber Saturation: Ensure the developing chamber is properly saturated with the solvent vapor by lining it with filter paper and allowing it to equilibrate before placing the TLC plate inside.

  • Uneven Plate Surface: The silica gel on the plate may be uneven.

  • Plate Touching the Side: Make sure the TLC plate is not touching the sides of the developing chamber.[3]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization prep_chamber Prepare Developing Chamber spot_sm Spot Starting Material prep_chamber->spot_sm prep_plate Prepare TLC Plate (Draw Starting Line) prep_plate->spot_sm spot_co Co-spot (SM + Reaction Mixture) spot_sm->spot_co spot_rxn Spot Reaction Mixture spot_co->spot_rxn develop Develop Plate in Chamber spot_rxn->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize under UV Lamp / with Stain dry->visualize analyze Analyze Results (Check for SM disappearance) visualize->analyze

Caption: Experimental workflow for monitoring reaction progress using TLC.

Troubleshooting_TLC cluster_spots Spot Issues cluster_solutions Potential Solutions start Problem with TLC Analysis no_spots No Spots Visible start->no_spots streaking Spots are Streaking start->streaking close_rf Close Rf Values start->close_rf solution_conc Increase Sample Concentration / Change Visualization Method no_spots->solution_conc solution_overload Dilute Sample / Adjust Mobile Phase Polarity streaking->solution_overload solution_optimize Optimize Mobile Phase / Use Co-spot close_rf->solution_optimize

Caption: Troubleshooting common issues in TLC analysis.

References

Validation & Comparative

Structural Elucidation of 2-Methyl-5-nitrobenzothiazole: A Comparative Guide Using 13C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the structural confirmation of 2-Methyl-5-nitrobenzothiazole utilizing Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy, a powerful analytical technique for determining the carbon skeleton of a molecule.

Comparative Analysis of 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound alongside the experimentally determined chemical shifts for the analogous compounds, 2-methylbenzothiazole and 5-nitrobenzothiazole. This comparison allows for the attribution of chemical shift changes to the specific substituent effects of the methyl and nitro groups on the benzothiazole core.

Carbon AtomPredicted this compound (ppm)Experimental 2-Methylbenzothiazole (ppm)Experimental 5-Nitrobenzothiazole (ppm)
C2 168.0167.5155.9
C3a 152.0153.2156.4
C4 122.0126.3121.5
C5 145.0125.0144.1
C6 118.0121.7116.8
C7 120.0124.5120.3
C7a 130.0133.8131.0
CH3 20.019.8-

Note: Predicted values are generated using standard computational chemistry software and may vary slightly from experimental values. Experimental data for analogous compounds are sourced from publicly available spectral databases.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a general procedure for acquiring a 13C NMR spectrum of a benzothiazole derivative, which can be adapted for the analysis of this compound.

1. Sample Preparation:

  • Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent should be based on the solubility of the compound and its chemical stability.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The 13C NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

  • The spectrometer should be equipped with a broadband probe tuned to the 13C frequency (e.g., approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition:

  • A standard single-pulse experiment with proton decoupling is typically used to acquire a 13C NMR spectrum. This results in a spectrum where each unique carbon atom appears as a single peak.

  • Key acquisition parameters to be set include:

    • Pulse Width: Calibrated to a 30-45° flip angle to allow for faster repetition rates.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: 2-5 seconds, to allow for full relaxation of the carbon nuclei between scans.

    • Number of Scans: Due to the low natural abundance of 13C, a large number of scans (from several hundred to several thousand) are usually required to obtain a spectrum with a good signal-to-noise ratio.

4. Data Processing:

  • The acquired free induction decay (FID) is processed using an appropriate software package.

  • Processing steps include:

    • Fourier Transformation: To convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phasing: To correct the phase of the spectrum.

    • Baseline Correction: To ensure a flat baseline.

    • Referencing: To set the chemical shift of the TMS signal to 0 ppm.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using 13C NMR spectroscopy.

G Workflow for 13C NMR Structural Confirmation cluster_0 Preparation cluster_1 Data Acquisition & Processing cluster_2 Analysis & Confirmation SamplePrep Sample Preparation (Dissolution & Referencing) NMRSetup NMR Spectrometer Setup SamplePrep->NMRSetup Acquisition 13C NMR Data Acquisition NMRSetup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Assignment Assign Resonances Processing->Assignment Prediction Predict 13C NMR Spectrum Prediction->Assignment Comparison Compare with Analogous Compounds (2-Methylbenzothiazole, 5-Nitrobenzothiazole) Comparison->Assignment Confirmation Structural Confirmation Assignment->Confirmation

Caption: Workflow for 13C NMR Structural Confirmation.

By following this comprehensive guide, researchers can effectively utilize 13C NMR spectroscopy for the structural confirmation of this compound, even in the absence of readily available experimental data. The combination of predictive methods and comparative analysis with known compounds provides a powerful and scientifically rigorous approach to structural elucidation.

A Comparative Guide to the Purity Validation of 2-Methyl-5-nitrobenzothiazole using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical entities like 2-Methyl-5-nitrobenzothiazole is fundamental to ensuring the integrity of research and the quality of pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity validation against other common analytical methods. The information is supported by representative experimental data and detailed protocols to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the purity assessment of non-volatile and thermally labile compounds. It offers excellent resolution, sensitivity, and quantitative accuracy, making it a primary method for quality control in the pharmaceutical industry.[1] The principle involves separating the main compound from its impurities based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase, followed by detection using a UV spectrophotometer.[2]

Experimental Protocol: A Representative HPLC-UV Method

While a specific validated method for this compound is not widely published, the following protocol is a representative method based on established procedures for structurally similar nitroaromatic and benzothiazole compounds.[3][4][5]

Instrumentation:

  • A standard HPLC system equipped with a UV-Diode Array Detector (DAD), autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of 60% Acetonitrile and 40% Water containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of this compound).[4][6]

  • Injection Volume: 10 µL.

  • Run Time: Approximately 10-15 minutes, sufficient to elute the main peak and any potential impurities.

Sample Preparation:

  • Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Quantification:

  • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparison with Alternative Analytical Methods

The choice of an analytical method is often a balance between sensitivity, specificity, cost, and sample throughput. The following table summarizes the typical performance characteristics for the quantification of a compound like this compound using HPLC-UV and two common alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry. The values presented are representative and may vary based on the specific instrumentation and experimental conditions.[7][8]

ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Principle Separation based on polarity and detection by UV absorbance.Separation based on volatility and boiling point, with detection by mass-to-charge ratio.Measurement of UV light absorbance by the entire sample.
Linearity (R²) >0.999[9]>0.998[7]>0.995[7]
Limit of Detection (LOD) 0.09 - 1.32 µg/mL[9]<1 µg/mL[7]1 - 10 µg/mL[7]
Limit of Quantification (LOQ) 0.31 - 4.42 µg/mL[9]1 - 5 µg/mL[7]5 - 25 µg/mL[7]
Accuracy (% Recovery) 98 - 102%[10]95 - 105%[7]97 - 103%[7]
Precision (%RSD) < 2%[10]< 5%[7]< 3%[7]
Specificity High (Separation-based)[1]Very High (Separation & Mass-based)[7]Low (Interference-prone)[8]
Throughput MediumMedium-LowHigh

Experimental Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC-UV purity validation of this compound and the logical flow for selecting an appropriate purity validation method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Accurately weigh sample dissolve Dissolve in mobile phase weigh->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject sample into HPLC filter->inject separate Separation on C18 column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate peak areas detect->integrate calculate Calculate % Purity (Area % Method) integrate->calculate

Figure 1. Experimental Workflow for HPLC-UV Purity Validation.

Method_Selection cluster_primary Primary & Confirmatory Analysis cluster_screening Screening start Need to determine purity of This compound hplc High Specificity & Accuracy Needed? start->hplc hplc_yes Use HPLC-UV as primary method hplc->hplc_yes Yes uv_vis Rapid screening of pure substance? hplc->uv_vis No gcms Need impurity identification? hplc_yes->gcms gcms_yes Use GC-MS for confirmation gcms->gcms_yes Yes uv_vis_yes Use UV-Vis Spectrophotometry uv_vis->uv_vis_yes Yes

Figure 2. Logical Flow for Selecting a Purity Validation Method.

Conclusion

For the purity validation of this compound, HPLC-UV stands out as a robust, reliable, and highly specific method suitable for routine quality control. It provides accurate and precise quantitative results, essential for ensuring the quality of the compound in research and drug development. While GC-MS offers superior specificity and is an excellent confirmatory technique, particularly for impurity identification, its throughput is lower. UV-Vis spectrophotometry, although simple and rapid, lacks the specificity of chromatographic methods and is best suited for the preliminary screening of highly pure substances where interfering impurities are not expected. The cross-validation of results between HPLC-UV and a secondary method like GC-MS is recommended for comprehensive quality assurance.

References

A Comparative Analysis of the Reactivity of 2-Methyl-5-nitrobenzothiazole Against Other Nitroaromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide offering a comparative analysis of the reactivity of 2-Methyl-5-nitrobenzothiazole in relation to other common nitroaromatic compounds has been published. This guide is an essential resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, providing objective comparisons supported by available experimental data and theoretical insights. The document aims to facilitate a deeper understanding of the chemical behavior of this important heterocyclic compound.

Nitroaromatic compounds are a cornerstone in organic synthesis, serving as precursors to a vast array of pharmaceuticals, dyes, and agrochemicals. Their reactivity, largely dictated by the potent electron-withdrawing nature of the nitro group, is a subject of continuous study. This guide places a special focus on this compound, a heterocyclic nitroaromatic, and contextualizes its reactivity within the broader landscape of more common nitroaromatics like nitrobenzene, dinitrotoluene, and chloronitrobenzene.

Executive Summary

The reactivity of nitroaromatic compounds is predominantly characterized by their susceptibility to nucleophilic aromatic substitution (SNAr) and their propensity for reduction to the corresponding anilines. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack and lowers the reduction potential of the molecule.

This guide reveals that while direct, side-by-side experimental comparisons of this compound with other nitroaromatics under identical conditions are not extensively documented in publicly available literature, its reactivity profile can be inferred from its structural and electronic properties. The fused thiazole ring system, in conjunction with the nitro group, significantly influences the electron density of the benzothiazole core, thereby modulating its reactivity.

Comparative Reactivity Insights

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a hallmark reaction of nitroaromatics, proceeding readily when strong electron-withdrawing groups are positioned ortho or para to a suitable leaving group. The reaction mechanism involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this complex is a key determinant of the reaction rate.[1]

For this compound, the nitro group is electronically analogous to a para-substituent relative to the C7 and C4 positions of the benzene ring portion. This positioning is effective at stabilizing the negative charge of the Meisenheimer intermediate during nucleophilic attack at these positions. While the thiazole moiety itself possesses a degree of electron-withdrawing character, the overall reactivity in SNAr reactions is expected to be significant, though potentially modulated by the specific electronic contributions of the fused heterocyclic ring.

In comparison, nitroaromatics with nitro groups meta to the leaving group are substantially less reactive towards SNAr because the nitro group cannot participate in resonance stabilization of the Meisenheimer complex.[1]

Reduction to Anilines

The reduction of nitroaromatics to anilines is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), often in the presence of a transition metal catalyst, being a common laboratory method.[2][3] The ease of reduction is related to the electron deficiency of the aromatic ring; more electron-poor nitroaromatics are generally easier to reduce.

Quantitative comparisons of the reduction of various nitroaromatic compounds using NaBH₄ with catalysts have been reported. While this compound has not been explicitly included in these comparative studies, the electron-withdrawing nature of both the nitro group and the benzothiazole ring system suggests that its reduction would proceed efficiently. The presence of multiple electron-withdrawing functionalities generally facilitates the acceptance of electrons, a key step in the reduction process.

Data Presentation

To provide a clear comparison, the following tables summarize available and inferred data on the reactivity of this compound and other selected nitroaromatics.

Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution

CompoundPosition of Nitro Group Relative to Potential Leaving GroupExpected Relative ReactivityRationale
1-Chloro-4-nitrobenzeneparaHighStrong resonance stabilization of the Meisenheimer complex by the nitro group.[4]
1-Chloro-2-nitrobenzeneorthoHighStrong resonance and inductive stabilization of the Meisenheimer complex.[5]
1-Chloro-3-nitrobenzenemetaLowNo resonance stabilization of the Meisenheimer complex by the nitro group.[1]
This compoundpara- and ortho-likeModerate to High (Inferred)The nitro group is well-positioned to stabilize intermediates from nucleophilic attack at C4 and C7. The overall electron deficiency is enhanced by the thiazole ring.

Table 2: Comparative Reduction of Nitroaromatics with NaBH₄ and a Catalyst

SubstrateCatalystTime (min)Yield (%)Reference
NitrobenzeneCo-Co₂B15>99[6]
4-NitrotolueneCo-Co₂B20>99[6]
4-ChloronitrobenzeneCo-Co₂B10>99[6]
2,4-DinitrotolueneCo-Co₂B10>99[6]
This compound---Data not available in comparative studies.

Note: The conditions for the reactions in Table 2 were standardized in the cited study for comparative purposes.

Experimental Protocols

A generalized experimental protocol for the comparative study of nitroaromatic reduction is provided below. This protocol can be adapted to include this compound to generate direct comparative data.

General Procedure for the Catalytic Reduction of Nitroaromatics with Sodium Borohydride

Materials:

  • Nitroaromatic compound (e.g., nitrobenzene, this compound)

  • Sodium borohydride (NaBH₄)

  • Transition metal catalyst (e.g., Co-Co₂B nanocomposites, Ni(PPh₃)₄)[3][6]

  • Solvent (e.g., ethanol, aqueous medium)[2][6]

  • Standard laboratory glassware and stirring apparatus

  • Analytical equipment for reaction monitoring and product characterization (e.g., TLC, GC-MS, NMR)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitroaromatic compound (1 mmol) in the chosen solvent (10 mL).

  • Add the catalyst (e.g., 5 mol%).

  • Cool the mixture in an ice bath and add sodium borohydride (3 mmol) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aniline by column chromatography or recrystallization.

  • Characterize the product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine the yield.

To ensure a valid comparison, all reactions should be performed under identical conditions (temperature, solvent, catalyst loading, and molar ratios of reactants).

Visualizing Reaction Pathways

To illustrate the underlying principles of nitroaromatic reactivity, the following diagrams are provided.

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products A Nitroaromatic C Meisenheimer Complex A->C Addition B Nucleophile B->C D Substituted Product C->D Elimination E Leaving Group C->E

General mechanism for Nucleophilic Aromatic Substitution (SNAr).

reduction_workflow start Start: Nitroaromatic Compound dissolve Dissolve in Solvent start->dissolve add_catalyst Add Catalyst dissolve->add_catalyst add_nabh4 Add NaBH4 add_catalyst->add_nabh4 reaction Reaction Monitoring (TLC) add_nabh4->reaction workup Quench and Extract reaction->workup purify Purification workup->purify product End: Aniline Product purify->product

Experimental workflow for the reduction of a nitroaromatic compound.

Conclusion

This compound is a reactive nitroaromatic compound, a property conferred by the strong electron-withdrawing nature of its nitro group and the inherent electronic characteristics of the benzothiazole ring system. While direct quantitative comparisons with other nitroaromatics are sparse, its structure suggests a high susceptibility to both nucleophilic aromatic substitution and catalytic reduction. The provided experimental protocols offer a framework for researchers to conduct direct comparative studies to precisely quantify its reactivity relative to other key nitroaromatic compounds. This guide serves as a foundational resource to stimulate further investigation into the rich chemistry of this important heterocyclic building block.

References

A Comparative Guide to the Biological Activities of 2-Methyl-5-nitrobenzothiazole and 2-amino-5-nitrothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of two classes of nitroaromatic heterocyclic compounds: 2-Methyl-5-nitrobenzothiazole and 2-amino-5-nitrothiazole derivatives. While both classes of compounds hold potential in medicinal chemistry, the extent of their biological investigation varies significantly. This guide summarizes the available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows to offer a clear perspective on their current standing in drug discovery and development.

Overview of the Compounds

This compound is a benzothiazole derivative characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a nitro group at the 5-position.[1] While it is utilized in the synthesis of dyes and other chemicals, its biological activities are not extensively documented in publicly available research.[1] However, the broader class of benzothiazole derivatives has been reported to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer activities.[2][3][4]

2-amino-5-nitrothiazole derivatives are a well-studied class of compounds, with the most prominent example being Nitazoxanide, a broad-spectrum antiparasitic and antiviral drug. These derivatives are known for their potent biological activities, which have been extensively investigated and supported by a wealth of experimental data.

Comparative Biological Activities

The following sections and tables summarize the known biological activities of these two classes of compounds. It is important to note the disparity in the volume of research, with significantly more quantitative data available for 2-amino-5-nitrothiazole derivatives.

Table 1: Quantitative Biological Activity Data for 2-amino-5-nitrothiazole Derivatives (Nitazoxanide Analogues)
Compound/AnalogueTarget Organism/Cell LineBiological ActivityIC50/MIC (µM)Reference
Nitazoxanide (NTZ)Helicobacter pyloriAntibacterial2.6[1](--INVALID-LINK--)
Nitazoxanide (NTZ)Campylobacter jejuniAntibacterial0.9[1](--INVALID-LINK--)
Nitazoxanide (NTZ)Clostridium difficileAntibacterial27.8[1](--INVALID-LINK--)
Analogue 3aHelicobacter pyloriAntibacterial1.8[1](--INVALID-LINK--)
Analogue 3aCampylobacter jejuniAntibacterial1.3[1](--INVALID-LINK--)
Analogue 3aClostridium difficileAntibacterial28.8[1](--INVALID-LINK--)
Analogue 9cHelicobacter pyloriAntibacterial0.5[1](--INVALID-LINK--)
Analogue 9cCampylobacter jejuniAntibacterial2.1[1](--INVALID-LINK--)
Analogue 9cClostridium difficileAntibacterial4.2[1](--INVALID-LINK--)
Compound 3MDA-MB-231 (Breast Cancer)Anticancer (Cytotoxicity)Statistically significant at 100 µM[5](--INVALID-LINK--)
Compound 1MDA-MB-231 (Breast Cancer)Anti-migratory64.52% inhibition at 10 µM (24h)[5](--INVALID-LINK--)
Table 2: Reported Biological Activities of Substituted Benzothiazole Derivatives (Data for this compound is limited)
Compound Class/DerivativeBiological ActivityObservationsReference
6-nitro-2-amino benzothiazole derivativesAntifungalModerate activity observed, particularly with electron-withdrawing groups.[2](--INVALID-LINK--)
6-nitro benzothiazole derivativesAntibacterialMetal complexes showed activity against Gram-positive and Gram-negative bacteria.[6](--INVALID-LINK--)
Various substituted benzothiazolesAnticancerActivity against various cell lines (MCF-7, HeLa, etc.) dependent on substitution patterns.[3](--INVALID-LINK--)
2-heteroaromatic-substituted benzothiazolesAnthelminticSome derivatives showed nematocidal and taeniacidal activity in mice.[7](--INVALID-LINK--)

Mechanism of Action

2-amino-5-nitrothiazole Derivatives

The primary mechanism of action for the antimicrobial activity of 2-amino-5-nitrothiazole derivatives like Nitazoxanide is the inhibition of the essential enzyme pyruvate:ferredoxin oxidoreductase (PFOR) . This enzyme is crucial for the anaerobic energy metabolism of various bacteria and parasites. The inhibition of PFOR disrupts the production of acetyl-CoA, which is vital for cellular energy production.

PFOR_Inhibition Pyruvate Pyruvate PFOR Pyruvate:Ferredoxin Oxidoreductase (PFOR) Pyruvate->PFOR Substrate AcetylCoA Acetyl-CoA PFOR->AcetylCoA Catalyzes Energy Energy Metabolism AcetylCoA->Energy Nitazoxanide 2-amino-5-nitrothiazole Derivatives (e.g., Nitazoxanide) Nitazoxanide->PFOR Inhibits

PFOR Inhibition by 2-amino-5-nitrothiazole Derivatives
This compound

Due to the lack of specific studies on this compound, its precise mechanism of action remains unelucidated. However, based on the activities of other nitroaromatic compounds, it could potentially involve the generation of reactive nitroso or hydroxylamine intermediates that can interact with cellular macromolecules. Further research is required to determine its specific molecular targets.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Tube Dilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in test tubes.

  • Inoculation: Each tube is inoculated with a standardized suspension of the test microorganism (e.g., 10^5 CFU/mL).

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Observation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the tube.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Stock Solution of Test Compound Dilution Perform Serial Dilutions of Compound in Test Tubes Stock->Dilution Media Prepare Bacterial Culture and Growth Medium Inoculation Inoculate each tube with Bacterial Suspension Media->Inoculation Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Observation Observe for Turbidity Incubation->Observation MIC Determine MIC (Lowest concentration with no growth) Observation->MIC

General Workflow for MIC Determination
MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

  • Cell Seeding: Cancer cells (e.g., MDA-MB-231) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion

The comparison between this compound and 2-amino-5-nitrothiazole derivatives highlights a significant gap in the available scientific literature. While 2-amino-5-nitrothiazole derivatives, exemplified by Nitazoxanide, are well-characterized compounds with proven and potent antibacterial and antiparasitic activities, the biological profile of this compound remains largely unexplored.

The data on related nitro-substituted benzothiazoles suggest that this class of compounds may possess valuable biological activities. However, dedicated studies are required to isolate and characterize the specific effects of this compound. For researchers in drug discovery, 2-amino-5-nitrothiazole derivatives offer a solid foundation for further development and optimization, while this compound represents an area with potential for novel discoveries. Future investigations into the antimicrobial, anticancer, and other biological activities of this compound are warranted to fully understand its therapeutic potential and to enable a more direct and quantitative comparison with its thiazole counterparts.

References

comparative study of the synthesis methods for substituted benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Benzothiazoles

Substituted benzothiazoles are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1] The synthesis of these valuable heterocyclic compounds has evolved significantly, with numerous methods developed to enhance efficiency, yield, and environmental friendliness. This guide provides a comparative analysis of key synthetic strategies for substituted benzothiazoles, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.

The most prevalent approach to synthesizing 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, carboxylic acids, or their derivatives.[2][3] Variations in catalysts, reaction conditions, and energy sources have led to a range of methodologies, each with distinct advantages and limitations.

Performance Comparison of Synthetic Methods

The choice of synthetic route significantly impacts reaction time, product yield, and the overall "greenness" of the process. Below is a summary of quantitative data for some of the most common and innovative methods for the synthesis of 2-substituted benzothiazoles.

MethodCatalyst/ConditionsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating None (Melt reaction)Solvent-free125150 min97[4]
Sodium HydrosulfiteEthanolReflux12 h69[4]
Polyphosphoric Acid (PPA)--2 - 8 h-[5]
Microwave-Assisted L-proline (30 mol%)Solvent-free-4 - 8 min78 - 96[4]
Ag₂O-804 - 8 min92 - 98[4][6]
Phenyliodoniumbis(trifluoroacetate) (PIFA)---High[7][8]
Acacia concinna (biocatalyst)Solvent-free--High[7][9]
P₄S₁₀Solvent-free-3 - 4 minHigh[3]
Catalytic Methods (RT) H₂O₂/HClEthanolRoom Temp.45 - 60 min85 - 94[3][6]
Alkyl Carbonic Acid (from CO₂ and alcohol)CO₂-alcoholMild-Moderate-High[2][8]
Zn(OAc)₂·2H₂O (5 mol%)-80-67 - 96[10]
One-Pot, Multi-Component Fe₃O₄-Serine-CuI NanoparticlesWaterReflux-High[11]

As the table illustrates, microwave-assisted synthesis consistently offers significant advantages in terms of reduced reaction times and often higher yields compared to conventional heating methods.[12] The use of green catalysts and solvent-free conditions further enhances the appeal of these modern techniques.[7][9]

Experimental Protocols

Below are detailed methodologies for three key synthetic approaches, providing a practical guide for laboratory implementation.

Method 1: Conventional Synthesis via Condensation of 2-Aminothiophenol and an Aldehyde

This classic method involves the direct condensation of 2-aminothiophenol with an aldehyde, often catalyzed by an acid.

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aromatic aldehyde (1 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid.

  • Reflux the reaction mixture for 2-8 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the precipitate with cold ethanol and dry under vacuum to obtain the 2-substituted benzothiazole.

Method 2: Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates the reaction, leading to a more efficient and environmentally friendly process.[13][14]

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminothiophenol (10 mmol) and the hydroxy aromatic aldehyde (10 mmol) in ethanol.[14]

  • Seal the vessel and place it in a focused mono-mode microwave oven.[5]

  • Irradiate the mixture for 3-10 minutes at a power of 100-150 W.[5] To ensure controlled reaction progress, the reaction can be paused and cooled every minute to monitor via TLC.[14]

  • After the reaction is complete, cool the vessel to room temperature.

  • Filter the resulting precipitate and recrystallize from a suitable solvent (e.g., methanol/dichloromethane mixture) to yield the pure 2-substituted benzothiazole.[14]

Method 3: Green Synthesis using H₂O₂/HCl as a Catalyst

This method employs a mild and environmentally benign catalytic system at room temperature.[3]

Procedure:

  • To a solution of 2-aminothiophenol (1 mmol) and an aromatic aldehyde (1 mmol) in ethanol, add a mixture of H₂O₂ (6 mmol) and HCl (3 mmol).[6]

  • Stir the reaction mixture at room temperature for 45-60 minutes.[6]

  • Monitor the reaction by TLC.

  • Once the starting materials are consumed, pour the reaction mixture into cold water.

  • The product will precipitate. Filter the solid, wash with water, and dry to obtain the desired benzothiazole. This method often provides excellent yields with easy product isolation.[6]

Visualizing the Synthesis and Workflow

To better understand the relationships between the synthetic methods and the general workflow, the following diagrams are provided.

Synthesis_Methods cluster_conventional Conventional Heating cluster_microwave Microwave-Assisted cluster_green Green Chemistry Approaches Condensation with Aldehydes Condensation with Aldehydes Substituted Benzothiazoles Substituted Benzothiazoles Condensation with Aldehydes->Substituted Benzothiazoles Condensation with Carboxylic Acids Condensation with Carboxylic Acids Condensation with Carboxylic Acids->Substituted Benzothiazoles Solvent-Free Solvent-Free Solvent-Free->Substituted Benzothiazoles Catalytic Catalytic Catalytic->Substituted Benzothiazoles Biocatalysis Biocatalysis Biocatalysis->Substituted Benzothiazoles Water as Solvent Water as Solvent Water as Solvent->Substituted Benzothiazoles

Caption: Overview of major synthetic routes to substituted benzothiazoles.

General_Workflow Start Start Reactant Mixing Mixing of 2-Aminothiophenol and Carbonyl Compound Start->Reactant Mixing Energy Input Energy Input Reactant Mixing->Energy Input Conventional Heating Conventional Heating Energy Input->Conventional Heating Heat Microwave Irradiation Microwave Irradiation Energy Input->Microwave Irradiation MW Room Temperature Room Temperature (with catalyst) Energy Input->Room Temperature Catalyst Reaction Monitoring Monitoring by TLC Conventional Heating->Reaction Monitoring Microwave Irradiation->Reaction Monitoring Room Temperature->Reaction Monitoring Work-up & Isolation Work-up and Product Isolation (Filtration/Extraction) Reaction Monitoring->Work-up & Isolation Purification Purification (Recrystallization/ Chromatography) Work-up & Isolation->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for benzothiazole synthesis.

The synthesis of substituted benzothiazoles is a dynamic field of research. While traditional methods remain relevant, the adoption of microwave-assisted and green catalytic approaches offers substantial improvements in efficiency, yield, and environmental impact. The choice of method will ultimately depend on the specific substrate, desired scale, and available resources. This guide provides a foundational understanding to aid in making an informed decision for the synthesis of these important heterocyclic compounds.

References

A Comparative Guide to Assessing the Purity of Synthesized Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity is a critical step in the synthesis of benzothiazole derivatives, compounds of significant interest in pharmaceutical research due to their diverse biological activities. The presence of impurities, even in trace amounts, can drastically alter the pharmacological and toxicological profile of a compound, leading to misleading experimental results and potential safety concerns. This guide provides an objective comparison of the most common analytical techniques used to determine the purity of synthesized benzothiazole derivatives, supported by experimental data and detailed protocols.

Comparison of Purity Assessment Methods

Several analytical techniques are routinely employed to assess the purity of synthesized organic compounds. The choice of method depends on factors such as the physicochemical properties of the analyte, the nature of the expected impurities, the required accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) is a widely used and highly accurate method for quantitative purity determination. Thin-Layer Chromatography (TLC) offers a rapid and cost-effective qualitative assessment, while melting point determination provides a simple, preliminary indication of purity. More advanced spectroscopic techniques like Quantitative Nuclear Magnetic Resonance (qNMR) are gaining prominence for their ability to provide direct quantification without the need for a reference standard of the analyte.

Method Principle Typical Purity Data for Benzothiazole Derivatives Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase under high pressure.>99%High resolution and sensitivity, quantitative, well-established for a wide range of compounds.Requires expensive equipment, method development can be time-consuming.
Thin-Layer Chromatography (TLC) Separation of components based on their differential adsorption on a stationary phase as a mobile phase moves up the plate.Qualitative assessment (presence of single spot indicates high purity).Rapid, simple, inexpensive, requires minimal sample.Primarily qualitative, less sensitive and reproducible than HPLC, not suitable for volatile compounds.
Melting Point Determination A pure crystalline solid has a sharp and characteristic melting point. Impurities lower and broaden the melting point range.Sharp melting point range (e.g., 1-2°C) indicates high purity.Simple, inexpensive, provides a quick indication of purity.Not suitable for amorphous or thermally unstable compounds, susceptible to operator error.
Quantitative Nuclear Magnetic Resonance (qNMR) The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.Can provide absolute purity values (e.g., 98.5 ± 0.5%).Provides absolute quantification without a reference standard of the analyte, non-destructive.Requires a high-field NMR spectrometer, may not detect non-proton-containing impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of a synthesized benzothiazole derivative.

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm), and a data acquisition system.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase modification)

  • Synthesized benzothiazole derivative

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio will depend on the polarity of the specific benzothiazole derivative and should be optimized to achieve good separation. A common starting point is a 50:50 (v/v) mixture.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a known amount of a high-purity reference standard of the benzothiazole derivative and dissolve it in a suitable solvent (e.g., acetonitrile or mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Accurately weigh the synthesized benzothiazole derivative and dissolve it in the same solvent to obtain a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the benzothiazole derivative (typically in the range of 254-320 nm).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to the benzothiazole derivative based on its retention time compared to the standard.

    • Calculate the purity of the synthesized compound by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of a synthesized benzothiazole derivative.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm and 366 nm)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized benzothiazole derivative in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.

  • Spotting: Using a capillary tube, spot a small amount of the sample solution onto the baseline. The spot should be small and concentrated.

  • Development:

    • Pour a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, the ratio of which is determined by the polarity of the compound) into the developing chamber to a depth of about 0.5 cm.

    • Place the spotted TLC plate into the chamber, ensuring that the baseline is above the solvent level.

    • Cover the chamber and allow the solvent to ascend the plate by capillary action.

  • Visualization:

    • Once the solvent front has reached near the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp. Mark the position of the spots with a pencil.

  • Interpretation: A single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. The retention factor (Rf) value for the main spot can be calculated as:

    Rf = Distance traveled by the spot / Distance traveled by the solvent front

Melting Point Determination

Objective: To determine the melting point range of a synthesized benzothiazole derivative as an indicator of purity.

Instrumentation: Melting point apparatus.

Materials: Capillary tubes (sealed at one end).

Procedure:

  • Ensure the synthesized benzothiazole derivative is a dry, crystalline solid.

  • Finely powder a small amount of the sample.

  • Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

  • Then, decrease the heating rate to 1-2°C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Interpretation: A pure compound will have a sharp melting point range (typically 1-2°C). A broad melting point range (greater than 2°C) and a melting point lower than the literature value suggest the presence of impurities.

Visualizing the Workflow and Decision-Making Process

To aid in understanding the overall process and selecting the appropriate analytical method, the following diagrams have been generated using Graphviz.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_assessment Purity Assessment cluster_outcome Outcome Synthesis Synthesized Benzothiazole Derivative (Crude) Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification TLC Qualitative Screen: Thin-Layer Chromatography (TLC) Purification->TLC MP Preliminary Check: Melting Point Determination Purification->MP HPLC Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) TLC->HPLC If single spot Impure Impure Compound (<95%) TLC->Impure If multiple spots MP->HPLC If sharp melting range MP->Impure If broad melting range qNMR Absolute Quantification: Quantitative NMR (qNMR) HPLC->qNMR For absolute purity & orthogonal validation Pure Pure Compound (>95%) HPLC->Pure Purity Confirmed HPLC->Impure qNMR->Pure Further_Purification Further Purification Required Impure->Further_Purification Further_Purification->Purification

Caption: General workflow for the purity assessment of synthesized benzothiazole derivatives.

Method_Selection_Decision_Tree Start Start: Need to Assess Purity of Synthesized Benzothiazole Derivative Initial_Screen Initial Qualitative Screening Required? Start->Initial_Screen Quantitative_Analysis Quantitative Purity Value Required? Initial_Screen->Quantitative_Analysis No TLC Perform Thin-Layer Chromatography (TLC) Initial_Screen->TLC Yes Absolute_Purity Absolute Purity without Reference Standard Needed? Quantitative_Analysis->Absolute_Purity Yes HPLC Perform High-Performance Liquid Chromatography (HPLC) Quantitative_Analysis->HPLC No Absolute_Purity->HPLC No (Reference Standard Available) qNMR Perform Quantitative NMR (qNMR) Absolute_Purity->qNMR Yes Thermally_Stable Is the Compound Thermally Stable? MP Perform Melting Point Determination Thermally_Stable->MP Yes End End Thermally_Stable->End No TLC->Quantitative_Analysis MP->End HPLC->Thermally_Stable qNMR->Thermally_Stable

Caption: Decision tree for selecting a purity assessment method for benzothiazole derivatives.

A Comparative Spectroscopic Analysis of 2-Methyl-5-nitrobenzothiazole and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of 2-Methyl-5-nitrobenzothiazole and its structural isomers. Due to the limited availability of comprehensive public data for all isomers, this guide synthesizes known spectroscopic information and provides generalized experimental protocols for further research. The focus is on providing a framework for the spectroscopic characterization of this important class of heterocyclic compounds.

Introduction

2-Methyl-nitrobenzothiazoles are a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1] The position of the nitro group on the benzothiazole ring system dramatically influences the electronic properties and, consequently, the biological activity and spectroscopic characteristics of the molecule. Understanding these differences through techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) is crucial for structure elucidation, quality control, and the rational design of new derivatives.

This guide focuses on this compound and provides available comparative data for its 6-nitro isomer. Information on the 4-nitro and 7-nitro isomers is currently scarce in publicly accessible databases.

Spectroscopic Data Comparison

The following tables summarize the available spectroscopic data for this compound and its 6-nitro isomer.

Table 1: General Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₆N₂O₂S194.212941-66-4[2]
2-Methyl-6-nitrobenzothiazoleC₈H₆N₂O₂S194.212941-63-1[3]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
This compoundData not availableA ¹³C NMR spectrum is reported to be available.[2]
2-Methyl-6-nitrobenzothiazoleData not availableA commercial supplier claims availability of ¹³C NMR data.[4]

Table 3: Infrared (IR) Spectroscopic Data

CompoundMajor Peaks (cm⁻¹)Reference
This compoundData not available-
2-Methyl-6-nitrobenzothiazoleA condensed phase IR spectrum is available from the NIST WebBook.[5][5]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization ModeKey Fragments (m/z)Reference
This compoundData not available--
2-Methyl-6-nitrobenzothiazoleGC-MS194 (M+), 148[3]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-methyl-nitrobenzothiazole isomers. These should be adapted based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent or TMS signal as a reference.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_H1 Acquire ¹H Spectrum Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Transfer->Acquire_C13 Process Fourier Transform & Phasing Acquire_H1->Process Acquire_C13->Process Calibrate Calibrate Spectrum Process->Calibrate Analyze Analyze & Elucidate Structure Calibrate->Analyze

NMR Spectroscopy Experimental Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, spectra are collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to specific functional groups (e.g., N-O stretching for the nitro group, C=N and C=C stretching for the benzothiazole ring, and C-H stretching and bending).

  • Compare the spectra of the different isomers to identify shifts in absorption frequencies due to the change in the nitro group position.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Identify Identify Functional Groups Sample->Identify Compare Compare Isomeric Spectra Identify->Compare

FTIR Spectroscopy Experimental Workflow
Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule.

Instrumentation: A UV-Vis spectrophotometer.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Use the same solvent as a blank for baseline correction.

Data Acquisition:

  • Record the absorbance spectrum over a wavelength range of approximately 200-800 nm.

Data Analysis:

  • Identify the wavelength of maximum absorbance (λmax).

  • The position of the nitro group is expected to influence the λmax due to its effect on the conjugated π-system of the benzothiazole ring.[6] Compare the λmax values and the overall spectral shape for the different isomers.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prepare Prepare Dilute Solution Record Record Absorbance Spectrum Prepare->Record Blank Prepare Solvent Blank Baseline Baseline Correction Blank->Baseline Baseline->Record Determine Determine λmax Record->Determine Compare Compare Isomeric Spectra Determine->Compare

UV-Vis Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer (e.g., with Electron Ionization - EI).

Sample Introduction:

  • Introduce a small amount of the sample into the ion source, either directly via a solids probe or through a gas chromatograph (GC-MS) for volatile compounds.

Data Acquisition:

  • Acquire the mass spectrum, typically over a mass-to-charge (m/z) range that includes the expected molecular ion.

Data Analysis:

  • Identify the molecular ion peak (M+), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern. The fragmentation of benzothiazole derivatives often involves characteristic losses.[7] For nitroaromatic compounds, common fragments may arise from the loss of NO, NO₂, and other small molecules.

  • Compare the fragmentation patterns of the isomers to identify any differences that can be attributed to the position of the nitro group.

MS_Workflow cluster_intro Sample Introduction cluster_acq Data Acquisition cluster_analysis Data Analysis Introduce Introduce Sample to Ion Source Ionize Ionize Sample Introduce->Ionize Analyze Analyze Ions by m/z Ionize->Analyze Identify Identify Molecular Ion Analyze->Identify Analyze_Frag Analyze Fragmentation Pattern Identify->Analyze_Frag Compare Compare Isomeric Spectra Analyze_Frag->Compare

Mass Spectrometry Experimental Workflow

Discussion of Expected Spectroscopic Features

  • NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons will be significantly affected by the position of the electron-withdrawing nitro group. Protons and carbons ortho and para to the nitro group are expected to be deshielded and resonate at a higher frequency (downfield). The coupling patterns of the aromatic protons will also be a key indicator of the substitution pattern.

  • IR Spectroscopy: The characteristic symmetric and asymmetric stretching vibrations of the N-O bonds in the nitro group are expected to appear in the regions of 1390-1300 cm⁻¹ and 1560-1515 cm⁻¹, respectively. The exact position of these bands may vary slightly between isomers.

  • UV-Vis Spectroscopy: The λmax is expected to be influenced by the extent of conjugation and the electronic effect of the nitro group at different positions. A red shift (bathochromic shift) might be observed in isomers where the nitro group is in a position that enhances the conjugation of the π-electron system.[6]

  • Mass Spectrometry: While the molecular ion peak will be the same for all isomers, the relative abundances of fragment ions may differ. The position of the nitro group can influence the stability of certain fragment ions, leading to variations in the fragmentation pathway.[7]

Conclusion

This guide provides a foundational overview of the spectroscopic analysis of this compound and its isomers. While a complete comparative dataset is not yet publicly available, the provided information on known spectroscopic properties and generalized experimental protocols offers a valuable resource for researchers in the field. Further experimental work is necessary to fully characterize and compare all isomers, which will undoubtedly contribute to a deeper understanding of their structure-property relationships and facilitate their application in drug discovery and materials science.

References

A Comparative Analysis of the Antibacterial Efficacy of Nitroimidazole and Nitrobenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, nitroaromatic compounds, particularly nitroimidazoles and nitrobenzothiazoles, have emerged as significant scaffolds in medicinal chemistry. This guide provides a detailed comparison of the antibacterial activity of derivatives from these two classes, supported by experimental data, methodologies, and mechanistic insights to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Nitro-Heterocycles

The antibacterial power of both nitroimidazole and nitrobenzothiazole derivatives is intrinsically linked to the presence of a nitro (NO₂) group. This group acts as a pharmacophore, which, under the right conditions, is reduced within the microbial cell to generate cytotoxic radicals. These highly reactive intermediates can then wreak havoc on essential cellular macromolecules, such as DNA, leading to cell death. This mechanism is particularly effective in anaerobic or microaerophilic environments, which facilitate the reduction of the nitro group.

Nitroimidazoles , such as the well-known metronidazole, are prodrugs that require reductive activation by microbial nitroreductases. This process is most efficient in anaerobic bacteria and protozoa. Once activated, the resulting nitroso radicals can bind to DNA, causing strand breakage and inhibiting nucleic acid synthesis, ultimately leading to cell death.

Nitrobenzothiazole derivatives also leverage the nitro group for their antibacterial effect. The benzothiazole ring system itself possesses a broad spectrum of biological activities. When combined with a nitro substituent, the resulting derivatives demonstrate potent antibacterial properties. The mechanism is also believed to involve the reductive activation of the nitro group, leading to the formation of reactive nitrogen species that induce cellular damage.

Quantitative Comparison of Antibacterial Activity

The following tables summarize the in vitro antibacterial activity of various nitroimidazole and nitrobenzothiazole derivatives against a range of bacterial strains. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Antibacterial Activity of Selected Nitroimidazole Derivatives

Compound ClassDerivativeTest OrganismMIC (µg/mL)Reference
Nitroimidazole-Oxadiazole2-(2-methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazoleEscherichia coli1.56-3.13[1]
Pseudomonas aeruginosa1.56-3.13[1]
Bacillus subtilis1.56-3.13[1]
Staphylococcus aureus1.56-3.13[1]
Nitroimidazole-Oxadiazole2-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazoleEscherichia coli1.56-6.25[1]
Pseudomonas aeruginosa1.56-6.25[1]
Bacillus subtilis1.56-6.25[1]
Staphylococcus aureus1.56-6.25[1]
Metronidazole-basedCompound against Metronidazole-Resistant H. pyloriHelicobacter pylori (Metronidazole-Resistant)MIC50 = 8, MIC90 = 16[2][3]
Thiosemicarbazide-NitroimidazoleVarious DerivativesGram-positive bacteria31.25 - 1000[4]

Table 2: Antibacterial Activity of Selected Nitrobenzothiazole Derivatives

Compound ClassDerivativeTest OrganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Nitro-substituted BenzothiazoleCompound N-01Pseudomonas aeruginosaPotent activity at 50 & 100 µg/mL[5][6][7]
Compound K-06Pseudomonas aeruginosaPotent activity at 50 & 100 µg/mL[5][6][7]
Compound K-08Pseudomonas aeruginosaPotent activity at 50 & 100 µg/mL[5][6][7]
Benzothiazole-based ThiazolidinonesVarious DerivativesEscherichia coliMIC: 15.6–125[8]
Candida albicansMIC: 15.6–125[8]
Azo clubbed BenzothiazoleVarious DerivativesStaphylococcus aureusMIC: 312.5–1250[9]
Escherichia coliMIC: 312.5–1250[9]

Experimental Protocols

The methodologies employed in determining the antibacterial activity of these compounds are crucial for interpreting the results. Below are generalized protocols based on the cited literature.

Broth Microdilution Method for MIC Determination

This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) at 37°C. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The microtiter plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: A standardized bacterial inoculum is uniformly spread over the surface of the agar plate.

  • Application of Test Compounds: Wells are punched into the agar using a sterile cork borer, and a specific volume of the test compound solution at a known concentration is added to each well.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Microbial Cell Prodrug Nitroaromatic Prodrug (Nitroimidazole / Nitrobenzothiazole) Activation Reductive Activation (Nitroreductase) Prodrug->Activation Enters cell Radicals Reactive Nitrogen Species (Cytotoxic Radicals) Activation->Radicals Reduction of NO2 group Target Cellular Macromolecules (e.g., DNA, Proteins) Radicals->Target Attacks Damage Cellular Damage Target->Damage Death Cell Death Damage->Death

Caption: Generalized mechanism of action for nitroaromatic antibacterial agents.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Serial Dilution of Test Compounds start->serial_dilution inoculate Inoculate Microtiter Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate (37°C, 18-24h) inoculate->incubate read_mic Read MIC Value incubate->read_mic end End read_mic->end

Caption: Experimental workflow for the Broth Microdilution Method.

References

Structure-Activity Relationship of 2-Substituted-5-Nitrobenzothiazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 5-nitrobenzothiazole scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The nature of the substituent at the 2-position of the benzothiazole ring plays a crucial role in modulating the potency and selectivity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted-5-nitrobenzothiazoles, with a focus on their anticancer and antimicrobial activities, supported by experimental data.

Comparative Analysis of Biological Activities

The biological activity of 2-substituted-5-nitrobenzothiazoles is significantly influenced by the chemical nature of the substituent at the 2-position. Modifications at this position can impact the compound's interaction with biological targets, thereby affecting its therapeutic efficacy.

Anticancer Activity

Nitro-substituted benzothiazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The introduction of a nitro group, particularly at the 5-position, can enhance the anticancer potential of the benzothiazole core. The specific substituent at the 2-position further refines this activity.

For instance, a nitro-styryl containing benzothiazole derivative has shown activity against pancreatic cancer cells.[1] The inhibitory activities of various nitro-substituted benzothiazole derivatives are summarized in the table below. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions.[1]

Table 1: Anticancer Activity of Substituted Benzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)
Nitro-substituted Benzothiazole (Compound A)HepG2 (Liver Cancer)56.98 (24h), 38.54 (48h)[1]
Fluorine-substituted Benzothiazole (Compound B)HepG2 (Liver Cancer)59.17 (24h), 29.63 (48h)[1]
Nitro-styryl containing benzothiazole derivative 57Pancreatic Cancer Cells27 ± 0.24[1]
Antimicrobial Activity

The 5-nitrobenzothiazole scaffold is also a promising framework for the development of novel antimicrobial agents. The antimicrobial spectrum and potency are largely dictated by the substituent at the 2-position. While specific data for a series of 2-substituted-5-nitrobenzothiazoles is limited in the reviewed literature, the general class of 2-substituted benzothiazoles has shown a broad range of activities. For example, certain 2-substituted benzothiazole derivatives have been shown to be active against both Gram-positive and Gram-negative bacteria.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-substituted-5-nitrobenzothiazoles.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells (e.g., PANC-1, HepG2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the benzothiazole derivatives (e.g., 5, 25, 50, 75, and 100 μM) for a specified duration (e.g., 24 or 48 hours).[1][2]

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the ability of compounds to inhibit the activity of MAO enzymes.

  • Assay Principle: The activity of MAO enzymes is determined by measuring the fluorescence of the product formed from a specific substrate.[1]

  • Reaction Mixture: The reaction mixture contains the MAO enzyme, a substrate, and the test compound at various concentrations.

  • Incubation: The mixture is incubated to allow the enzymatic reaction to proceed.

  • Fluorescence Measurement: The fluorescence of the product is measured using a fluorometer.[1]

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence and absence of the inhibitor. IC50 values are then determined from the dose-response curves.[1]

Signaling Pathways and Mechanisms of Action

The anticancer effects of nitro-substituted benzothiazoles are often mediated through the modulation of critical signaling pathways involved in cell proliferation, inflammation, and apoptosis.

Anticancer Signaling Pathways

Several studies suggest that benzothiazole derivatives can exert their anticancer effects by targeting key signaling molecules.[1] These compounds can inhibit the NF-κB signaling pathway, which in turn reduces the expression of inflammatory mediators like COX-2 and iNOS.[1] Furthermore, some benzothiazole derivatives have been identified as inhibitors of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cellular stress responses, apoptosis, and inflammation.[1] The dual action of inhibiting proliferation and inflammation, along with the induction of apoptosis, makes these compounds promising candidates for cancer therapy.[1]

anticancer_mechanism cluster_cell Cancer Cell Nitro-substituted\nBenzothiazole Nitro-substituted Benzothiazole NF-κB Pathway NF-κB Pathway Nitro-substituted\nBenzothiazole->NF-κB Pathway JNK Pathway JNK Pathway Nitro-substituted\nBenzothiazole->JNK Pathway Inflammatory\nMediators\n(COX-2, iNOS) Inflammatory Mediators (COX-2, iNOS) NF-κB Pathway->Inflammatory\nMediators\n(COX-2, iNOS) Inhibition Cell Proliferation Cell Proliferation NF-κB Pathway->Cell Proliferation Inhibition Apoptosis Apoptosis JNK Pathway->Apoptosis Induction

Caption: Anticancer mechanism of nitro-substituted benzothiazoles.

General Structure-Activity Relationship Workflow

The development of potent 2-substituted-5-nitrobenzothiazole derivatives follows a logical workflow that integrates chemical synthesis with biological evaluation to establish a clear structure-activity relationship.

sar_workflow Start Start Synthesis Synthesis of 2-substituted- 5-nitrobenzothiazole library Start->Synthesis Bioassay Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Bioassay Data Quantitative Data Analysis (IC50, MIC) Bioassay->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Optimization SAR->Lead Lead->Synthesis Iterative Refinement End End Lead->End

Caption: Workflow for SAR studies of 2-substituted-5-nitrobenzothiazoles.

References

A Comparative Evaluation of 2-Methyl-5-Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of key 2-methyl-5-nitroimidazole compounds, a class of drugs essential for treating infections caused by anaerobic bacteria and protozoa.[1][2][3] The evaluation focuses on their antimicrobial efficacy, cytotoxicity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions and further research.

Mechanism of Action

The antimicrobial activity of 2-methyl-5-nitroimidazole compounds is dependent on the reduction of their 5-nitro group.[1] This process occurs intracellularly under anaerobic conditions, leading to the formation of reactive cytotoxic intermediates.[2][] These intermediates can covalently bind to and disrupt the helical structure of microbial DNA, causing strand breakage and ultimately leading to cell death.[1][] The nitro group at the 5-position of the imidazole ring is crucial for this biological activity.[1]

Mechanism_of_Action cluster_cell Anaerobic Bacterium / Protozoan Cell Drug 2-Methyl-5-nitroimidazole (Prodrug) Reduction Nitroreductase-mediated Reduction of Nitro Group Drug->Reduction Enters cell Intermediate Reactive Nitro Radical Anion & Other Intermediates Reduction->Intermediate DNA Bacterial DNA Intermediate->DNA Interacts with Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Mechanism of action for 2-methyl-5-nitroimidazole compounds.

Data Presentation

The following tables summarize the quantitative data for key 2-methyl-5-nitroimidazole compounds, comparing their antimicrobial activity, and pharmacokinetic parameters.

Table 1: Comparative Antimicrobial Activity (MIC)

This table presents the geometric mean Minimum Inhibitory Concentrations (MICs) of various 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis. Lower MIC values indicate higher potency.

CompoundGeometric Mean MIC (μM) against B. fragilis[5]
Tinidazole 0.5
Panidazole >0.5
Ornidazole >0.5
Metronidazole ~1.0
Secnidazole ~1.0
Carnidazole >1.0
Dimetridazole 6.6

Note: Data is based on a comparative study evaluating activity against Bacteroides fragilis. Activities can vary based on the specific bacterial strain.[5][6]

Table 2: Comparative Pharmacokinetic Parameters

This table outlines key pharmacokinetic properties of commonly used 2-methyl-5-nitroimidazoles in humans.

ParameterMetronidazoleTinidazoleOrnidazoleSecnidazole
Bioavailability (Oral) >90%[7]90%[8]90%[]N/A
Elimination Half-life (t½) 7-8 hours[9]~12 hours[9]14-15 hours[][9]N/A
Plasma Protein Binding <20%[7][9]N/A<15%[]N/A
Volume of Distribution (Vd) 0.51 to 1.1 L/kg[7]N/AN/AN/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[10][11] The broth microdilution method is a common technique.

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. After incubation, the lowest concentration that inhibits visible growth is determined to be the MIC.[10][11]

Methodology:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth, CAMHB).[10]

    • Typically, 100 µL of broth is added to wells 2 through 12. 200 µL of the highest compound concentration is added to well 1.[10]

    • 100 µL is transferred from well 1 to well 2, mixed, and the serial dilution is continued to well 10. 100 µL is discarded from well 10.[10]

    • Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).[10]

  • Inoculum Preparation:

    • Select 3-5 isolated colonies of the test organism from a fresh agar plate (18-24 hours old).[10]

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).[10]

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.[10]

    • Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to wells 1 through 11.[10]

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth (the first clear well).[10][11]

MIC_Workflow Start Start Prepare_Dilutions Prepare 2-fold serial dilutions of compound in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Start->Prepare_Inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Dilutions->Inoculate Dilute_Inoculum Dilute inoculum to final concentration (5x10⁵ CFU/mL) Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate Incubate Incubate plate at 37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for growth and determine MIC Incubate->Read_Results End End Read_Results->End

Caption: Workflow for the Broth Microdilution MIC Assay.
MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12][13] These insoluble crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of viable cells.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Expose the cells to various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL MTT stock solution in sterile PBS.[14]

    • Remove the culture medium containing the test compound. For adherent cells, aspirate carefully.[12]

    • Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.[12]

    • Incubate the plate at 37°C for 1 to 4 hours, allowing formazan crystals to form.[12][15]

  • Formazan Solubilization:

    • After incubation, add 150 µL of an MTT solvent (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][14]

    • Wrap the plate in foil and shake it on an orbital shaker for approximately 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the solution using a multi-well spectrophotometer at a wavelength between 500 and 600 nm (commonly 570 nm or 590 nm).[12]

    • A reference wavelength (e.g., 630 nm) can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated control cells.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Plate_Cells Seed cells in 96-well plate and incubate overnight Start->Plate_Cells Add_Compound Treat cells with various compound concentrations Plate_Cells->Add_Compound Incubate_Compound Incubate for desired exposure period (e.g., 24h) Add_Compound->Incubate_Compound Add_MTT Add MTT solution to each well Incubate_Compound->Add_MTT Incubate_MTT Incubate at 37°C for 1-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) and shake Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm with plate reader Solubilize->Read_Absorbance Analyze Calculate % viability and IC₅₀ Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for the MTT Cytotoxicity Assay.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents are paramount to ensuring a safe working environment and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 2-Methyl-5-nitrobenzothiazole (CAS No: 2941-66-4), aligning with standard laboratory safety and chemical handling protocols.

Essential Safety and Handling Precautions

Before initiating any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes eyeshields, chemical-resistant gloves, and a Type N95 (US) or equivalent respirator.[1] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Therefore, direct contact and inhalation of dust should be strictly avoided.

Quantitative Data Summary

For safe handling, storage, and disposal, a clear understanding of the compound's properties is essential. The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 2941-66-4
Molecular Formula C₈H₆N₂O₂S
Molecular Weight 194.21 g/mol [1][2][3][4]
Melting Point 134-137 °C[1]
Storage Class 11 (Combustible Solids)[1]
GHS Hazard Statements H315, H319, H335[2]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. The recommended procedure involves incineration by a licensed professional waste disposal service.[5]

1. Waste Collection and Storage:

  • Collect unused or waste this compound in a suitable, closed, and clearly labeled container.

  • Store the waste container in a cool, dry, and well-ventilated area, segregated from incompatible materials.

2. Professional Disposal:

  • It is recommended to contact a licensed professional waste disposal company to handle the final disposal of this material.[5]

  • The primary method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

3. Spill and Residue Cleanup:

  • In the event of a small spill, do not create dust.

  • Carefully sweep or shovel the material into a suitable, closed container for disposal.[5]

  • All contaminated surfaces should be thoroughly cleaned.

Contaminated packaging should be disposed of as an unused product in the same manner as the chemical itself.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Eyeshields, Respirator) A->B C Collect Waste in a Labeled, Closed Container B->C D Store Waste in a Cool, Dry, Well-Ventilated Area C->D E Contact Licensed Professional Waste Disposal Service D->E F Transport to Approved Facility E->F G Incineration with a Combustible Solvent in an Incinerator with Afterburner and Scrubber F->G H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Methyl-5-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitrobenzothiazole. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this chemical.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[2] A face shield should be used if there is a splash hazard.[3]Protects against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of after contamination.[2]Prevents skin contact and irritation.[1]
Respiratory Protection A NIOSH-approved N95 dust respirator should be used, especially when handling the powder form, to prevent inhalation of dust particles.Protects against respiratory tract irritation.[1]
Body Protection A lab coat or chemical-resistant coveralls.[3] Protective boots may be required depending on the scale of handling.Provides a barrier against accidental spills and contamination.

Safe Handling and Operational Workflow

Handling of this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[2]

Experimental Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal A Consult Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Well-Ventilated Workspace (e.g., Fume Hood) B->C D Weigh the required amount of This compound C->D E Perform experimental procedure D->E F Decontaminate workspace E->F G Segregate and label waste F->G H Dispose of waste according to institutional guidelines G->H I Remove and dispose of PPE H->I J Wash hands thoroughly I->J

Caption: This diagram illustrates the procedural flow for safely handling this compound, from preparation to disposal.

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical spill kit is readily accessible.

    • Put on all required PPE as specified in Table 1.

    • Prepare the designated work area, ensuring adequate ventilation.

  • Handling:

    • Avoid the formation of dust and aerosols.[2]

    • Carefully weigh or transfer the chemical.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Clean and decontaminate the work surface after use.

    • Properly dispose of all contaminated materials.

    • Remove PPE, avoiding contact with the outer surfaces of contaminated items.

    • Wash hands and any exposed skin thoroughly with soap and water.[2]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure compliance with regulations.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused/Surplus Chemical Dispose of as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office for specific instructions. The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
Contaminated Materials (e.g., gloves, wipes, weigh boats) Collect in a designated, sealed, and clearly labeled hazardous waste container.
Empty Containers Dispose of as unused product in accordance with applicable laws and good laboratory practices.[2]

Disposal Protocol:

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store waste in a compatible, sealed container in a designated and secure waste accumulation area.

  • Pickup: Arrange for waste pickup through your institution's EHS department.

References

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